1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2,4,5-trimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)8-9(3)6(4)7(10)11/h1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPRYIVMIKGIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590936 | |
| Record name | 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115294-67-2 | |
| Record name | 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthesis of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative of significant interest to researchers, scientists, and professionals in the field of drug development. The pyrazole scaffold is a well-established pharmacophore, and the specific substitution pattern of this target molecule makes it a valuable building block for the synthesis of novel therapeutic agents. This document details a robust and scientifically sound two-step synthetic pathway, commencing with the synthesis of the precursor ester, ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate, via the Knorr pyrazole synthesis, followed by its efficient hydrolysis to the final carboxylic acid. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that govern the success of the synthesis.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The pyrazole ring system is a key structural motif in numerous approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil. The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with its specific arrangement of methyl and carboxylic acid groups, presents a unique scaffold for the development of novel compounds with potential therapeutic applications.
This guide will provide a detailed roadmap for the laboratory-scale synthesis of this important molecule, focusing on a logical and well-established synthetic strategy.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Knorr Pyrazole Synthesis of ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate from a suitable 1,3-dicarbonyl compound and methylhydrazine.
-
Step 2: Hydrolysis of the resulting ester to the desired carboxylic acid.
This approach is logical and efficient, as the Knorr synthesis provides a reliable method for the construction of the pyrazole ring, and the subsequent hydrolysis is a standard and high-yielding transformation.
Figure 2: Simplified mechanism of the Claisen condensation for the synthesis of the 1,3-dicarbonyl precursor.
3.1.2. Experimental Protocol: Synthesis of Diethyl 2-methyl-3-oxopentanedioate
| Parameter | Value |
| Reactants | Diethyl oxalate, Diethyl 2-methylmalonate, Sodium ethoxide |
| Solvent | Anhydrous ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Acidification and extraction |
Detailed Protocol:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl 2-methylmalonate dropwise at room temperature.
-
After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-methyl-3-oxopentanedioate.
-
The crude product can be purified by vacuum distillation.
Knorr Pyrazole Synthesis: Cyclocondensation
With the 1,3-dicarbonyl precursor in hand, the next step is the cyclocondensation with methylhydrazine to form the pyrazole ring. [2][3] 3.2.1. Underlying Mechanism of the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone by the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with methylhydrazine. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. [4]
Figure 3: Simplified mechanism of the Knorr pyrazole synthesis.
3.2.2. Experimental Protocol: Synthesis of Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
| Parameter | Value |
| Reactants | Diethyl 2-methyl-3-oxopentanedioate, Methylhydrazine |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Work-up | Removal of solvent, extraction, and purification |
Detailed Protocol:
-
In a round-bottom flask, dissolve diethyl 2-methyl-3-oxopentanedioate in ethanol or glacial acetic acid.
-
Add methylhydrazine dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate.
-
The crude product can be purified by column chromatography on silica gel. [5]
Step 2: Hydrolysis of Ethyl 1,3,4-Trimethyl-1H-pyrazole-5-carboxylate
The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. [6]Basic hydrolysis is often preferred as it is an irreversible process and can lead to cleaner reactions and easier purification.
Underlying Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, forming the carboxylic acid. The carboxylic acid is then deprotonated by the base to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.
Experimental Protocol: Synthesis of this compound
| Parameter | Value |
| Reactant | Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate |
| Reagent | Sodium hydroxide or Potassium hydroxide |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Work-up | Acidification and filtration/extraction |
Detailed Protocol:
-
In a round-bottom flask, dissolve ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with a dilute strong acid (e.g., 2 M HCl) to a pH of ~2-3. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
If the product does not precipitate, it can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra will confirm the presence of the methyl groups, the pyrazole ring protons, and the carboxylic acid proton, as well as the carbon framework of the molecule. [7][8]* Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations. [9]* Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern. [9]* Melting Point: A sharp melting point is indicative of a pure compound.
Predicted Analytical Data:
| Technique | Expected Features |
| 1H NMR | Singlets for the N-methyl, C3-methyl, and C4-methyl groups. A broad singlet for the carboxylic acid proton. |
| 13C NMR | Resonances for the three methyl carbons, the pyrazole ring carbons, the ester carbonyl carbon, and the carboxylic acid carbonyl carbon. |
| IR (cm-1) | Broad O-H stretch (~2500-3300), C=O stretch (~1700-1725). |
| MS (m/z) | Molecular ion peak corresponding to the molecular weight of the product. |
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles of the Claisen condensation, Knorr pyrazole synthesis, and ester hydrolysis, researchers can confidently and efficiently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided methodologies are robust and can be adapted for various scales, making this guide a valuable resource for scientists in the pharmaceutical and chemical research sectors.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- BenchChem. (2025). Detailed experimental protocol for Knorr pyrazole synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PrepChem. (n.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Master Organic Chemistry. (2020).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2025). 9.
- OpenStax. (2023). 23.
- BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
- Chemguide. (n.d.). Hydrolysis of esters.
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- GigaPromo. (n.d.). 1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram.
- Google Patents. (n.d.). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
- ChemicalBook. (n.d.). 1-ethyl-3-methyl-1h-pyrazole-5-carboxylic acid(50920-65-5) 1 h nmr.
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.
- ResearchGate. (2025). (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR [m.chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Introduction
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold" in medicinal chemistry and agrochemicals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4] Within this important class of compounds, this compound stands out as a versatile building block. The strategic placement of methyl groups influences the electronic properties and steric environment of the pyrazole core, while the carboxylic acid moiety at the C5 position serves as a critical handle for synthetic elaboration.
This technical guide provides a comprehensive overview of the chemical properties of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge for its synthesis, characterization, and strategic application in the design of novel chemical entities. We will delve into its molecular structure, plausible synthetic pathways, spectral characteristics, and core reactivity, grounding the discussion in established chemical principles.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 115294-67-2) is a substituted pyrazole characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms.[5] The substitution pattern—a methyl group on the N1 nitrogen and on the C3 and C4 carbons, with a carboxylic acid at C5—defines its unique chemical personality.
The molecular structure dictates its physical and chemical behavior. The carboxylic acid group provides a site for hydrogen bonding, influencing its melting point and solubility, while the overall molecule possesses properties amenable to pharmaceutical development.
Table 1: Key Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| CAS Number | 115294-67-2 | [5][6] |
| Molecular Formula | C₇H₁₀N₂O₂ | [5] |
| Molecular Weight | 154.17 g/mol | [5] |
| SMILES | CC1=C(C(O)=O)N(C)N=C1C | [5] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [5] |
| LogP (octanol-water partition coefficient) | 0.735 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Note: Computed properties are valuable for predicting a molecule's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion - ADME).
Synthesis and Purification
The synthesis of substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis and its variations being among the most common methods.[7] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a logical synthetic approach involves the reaction of methylhydrazine with a suitably substituted β-ketoester, specifically ethyl 2,3-dimethyl-4-oxobutanoate.
Proposed Synthetic Workflow
The following diagram outlines a plausible and efficient workflow for the laboratory-scale synthesis of the title compound.
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol: A Representative Synthesis
Objective: To synthesize this compound.
Step 1: Synthesis of Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,3-dimethyl-4-oxobutanoate (1.0 eq) and ethanol (5 mL per mmol of ketoester).
-
Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the stirred solution. An exotherm may be observed. Add a catalytic amount of acetic acid (0.1 eq).
-
Causality: Methylhydrazine serves as the source for the N1-methyl and N2 atoms of the pyrazole ring. The acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.
-
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (excess).
-
Reaction: Stir the mixture at 60 °C for 2-3 hours until TLC analysis indicates complete consumption of the ester.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to initiate saponification, forming the sodium salt of the carboxylic acid.
-
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Spectral Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Based on its molecular structure, the following spectral characteristics are predicted.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Features |
| ¹H NMR | ~10-12 ppm (s, 1H, -COOH); ~3.8 ppm (s, 3H, N-CH₃); ~2.4 ppm (s, 3H, C3-CH₃); ~2.1 ppm (s, 3H, C4-CH₃) |
| ¹³C NMR | ~165 ppm (C=O); ~148 ppm (C3); ~140 ppm (C5); ~115 ppm (C4); ~35 ppm (N-CH₃); ~12 ppm (C3-CH₃); ~9 ppm (C4-CH₃) |
| FT-IR (cm⁻¹) | 3200-2500 (broad, O-H stretch); ~1700 (strong, C=O stretch); ~1550 (C=N stretch); ~1450 (C=C stretch) |
| Mass Spec (EI) | Predicted M⁺ at m/z 154. A primary fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 109. Further fragmentation patterns are characteristic of the pyrazole ring.[8] |
Note: Chemical shifts (ppm) are referenced to TMS. Actual values may vary depending on the solvent and instrument used.
Chemical Reactivity and Derivatization
The reactivity of this compound is governed by two primary features: the aromatic pyrazole core and the carboxylic acid functional group.
Reactivity of the Pyrazole Core
The pyrazole ring is aromatic and possesses considerable stability, making it resistant to oxidation and reduction under many conditions.[1][3] Electrophilic aromatic substitution, which typically occurs at the C4 position in unsubstituted pyrazoles, is blocked in this molecule by a methyl group.[1] This substitution pattern renders the heterocyclic core relatively inert, which is a desirable trait for a scaffold, as it allows for selective functionalization of the carboxylic acid group without disturbing the core structure. The N2 atom is basic and can be protonated or react with electrophiles, though the N1 position is already alkylated.[9][10]
Reactions of the Carboxylic Acid Moiety
The carboxylic acid at C5 is the primary site for synthetic modification, enabling the creation of a diverse library of derivatives. It undergoes all the typical reactions of a carboxylic acid.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an activated intermediate yields the corresponding ester.
-
Amide Bond Formation: This is arguably the most important reaction for drug discovery. The carboxylic acid can be coupled with a primary or secondary amine using standard peptide coupling reagents (e.g., EDC, HATU) or by first converting it to a more reactive acid chloride (using thionyl chloride or oxalyl chloride).
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The following diagram illustrates key derivatization pathways.
Caption: Key synthetic transformations of the carboxylic acid moiety.
Potential Applications and Future Directions
While specific biological data for this compound is not widely published, its structure is highly relevant for pharmaceutical and agrochemical research. Pyrazole carboxylic acids are key intermediates in the synthesis of numerous commercial products, including celecoxib (an anti-inflammatory drug) and various fungicides.[9]
This compound serves as an ideal starting point for:
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and defined vector for chemical elaboration make it an attractive fragment for screening against biological targets.
-
Combinatorial Chemistry: The reactivity of the carboxylic acid allows for the rapid generation of amide or ester libraries to explore structure-activity relationships (SAR).
-
Synthesis of Complex Heterocycles: It can be used as a foundational piece in the multi-step synthesis of more complex, fused heterocyclic systems.
Future research should focus on synthesizing a diverse set of amide and ester derivatives and screening them against various therapeutic targets, such as kinases, proteases, and metabolic enzymes, where the pyrazole scaffold has previously shown promise.
Conclusion
This compound is a valuable and versatile chemical building block. Its synthesis is achievable through well-understood chemical transformations, and its structure is readily confirmed by standard spectroscopic methods. The strategic substitution on the pyrazole ring provides stability and directs reactivity towards the C5-carboxylic acid, which serves as a reliable handle for generating molecular diversity. For researchers in drug discovery and materials science, this compound represents a robust starting point for the development of novel, high-value molecules.
References
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Kim, J. K., Gong, M., Shokova, E. A., Tafeenko, V. A., Kovaleva, O. V., Wu, Y., & Kovalev, V. V. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18(27), 5223-5227. [Link]
-
Synthesis of pyrazole‐5‐carboxylic acid (84);... (n.d.). ResearchGate. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of Advances in Shell Programming. [Link]
-
Kim, J. K., Gong, M., Shokova, E. A., Tafeenko, V. A., Kovaleva, O. V., Wu, Y., & Kovalev, V. V. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]
-
Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6525. [Link]
-
This compound. (n.d.). Aaron Chemistry. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 5. chemscene.com [chemscene.com]
- 6. 115294-67-2 | MFCD18809731 | this compound [aaronchem.com]
- 7. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. pharmajournal.net [pharmajournal.net]
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid
Abstract
Substituted pyrazoles are foundational scaffolds in medicinal chemistry and materials science, valued for their wide-ranging biological activities.[1][2] The precise structural characterization of these molecules is a non-negotiable prerequisite for any meaningful research, development, or quality assurance program. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound (C₇H₁₀N₂O₂, Molecular Weight: 154.17 g/mol ).[3] We will move beyond a simple recitation of techniques, instead focusing on the logical synthesis of data from multiple spectroscopic platforms—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) experiments—to build an unassailable structural proof. Each step is designed as a self-validating component of a larger, cohesive analytical workflow.
The Analytical Strategy: A Multi-Pronged Approach
The elucidation of a molecular structure is an exercise in convergent evidence. No single technique provides the complete picture; rather, each offers a unique and complementary piece of the puzzle. Our strategy is to systematically extract specific information from orthogonal analytical techniques, using the output from one to inform and validate the interpretation of the next. This workflow ensures maximum confidence in the final structural assignment.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Blueprint
Objective: To confirm the elemental composition and molecular weight, providing the fundamental formula from which all further analysis proceeds.
Expertise & Causality: We employ High-Resolution Mass Spectrometry (HRMS) over standard MS. The rationale is its ability to provide an exact mass measurement to several decimal places. This precision is critical for generating an unambiguous molecular formula, effectively eliminating other isobaric (same nominal mass) possibilities and instilling high confidence from the outset.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode): Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in the m/z range of 50-500. The instrument must be calibrated to ensure high mass accuracy.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured exact mass.
Data Interpretation & Trustworthiness
The primary molecular formula for this compound is C₇H₁₀N₂O₂. The expected exact mass for the protonated molecule [C₇H₁₁N₂O₂]⁺ is 155.0815. The HRMS experiment must yield a mass measurement within a narrow tolerance (typically < 5 ppm) of this value to confirm the formula.
Furthermore, the fragmentation pattern provides corroborating evidence. Carboxylic acids are known to exhibit characteristic losses.[4] The pyrazole ring itself is stable, but substituent loss is expected.
Table 1: Expected HRMS Fragmentation Data
| m/z (Calculated) | Ion Formula | Description |
| 155.0815 | [C₇H₁₁N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 137.0709 | [C₇H₉N₂O]⁺ | Loss of H₂O (water) from the carboxylic acid |
| 111.0917 | [C₆H₁₁N₂]⁺ | Loss of CO₂ (carbon dioxide) |
| 96.0811 | [C₅H₁₀N]⁺ | Further fragmentation of the pyrazole ring system |
This combination of an exact mass for the parent ion and logical neutral losses for its fragments creates a self-validating dataset that strongly supports the proposed molecular formula.
Infrared Spectroscopy: A Rapid Scan for Functional Groups
Objective: To quickly and non-destructively identify the key functional groups present, specifically the carboxylic acid moiety.
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is the ideal tool for this purpose. The vibrational energies of chemical bonds correspond to the mid-infrared region of the electromagnetic spectrum. By identifying characteristic absorption bands, we can confirm the presence of the O-H and C=O bonds of the carboxylic acid and the C=N/C=C bonds of the pyrazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance spectrum.
Data Interpretation & Trustworthiness
The IR spectrum provides clear, unmistakable evidence for the carboxylic acid functional group. The "trustworthiness" of this technique lies in the simultaneous observation of two distinct features: a very broad O-H stretching band and a sharp, intense C=O stretching band.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2500-3300 (broad) | O-H stretch (H-bonded) | Carboxylic Acid |
| ~2850-3000 (sharp) | C-H stretch (sp³) | Methyl groups |
| ~1710 (sharp, strong) | C=O stretch | Carboxylic Acid (dimer) |
| ~1550-1600 | C=N and C=C ring stretches | Pyrazole Ring |
The presence of all these bands, particularly the broad O-H and strong C=O, provides a robust and rapid confirmation of the key functional groups required by the proposed structure.
NMR Spectroscopy: The Definitive Structural Map
Objective: To assemble the complete atomic connectivity map of the molecule, unambiguously determining the substitution pattern of the methyl groups and the carboxylic acid on the pyrazole ring.
Expertise & Causality: While MS and IR confirm the "what" (formula and functional groups), NMR confirms the "where" (atomic arrangement). We use a suite of NMR experiments, starting with simple 1D spectra (¹H and ¹³C) to inventory the proton and carbon environments, and culminating in 2D correlation experiments (HSQC and HMBC) to definitively establish the bonding framework.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).[5]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Perform a series of experiments: ¹H, ¹³C{¹H}, HSQC, and HMBC using standard instrument pulse programs.
¹H NMR: The Proton Inventory
This experiment identifies all unique proton environments in the molecule. For our target, we expect four distinct signals.
Data Interpretation:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Protons near electronegative atoms (like nitrogen) are "deshielded" and appear at a higher chemical shift (further downfield).
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Multiplicity: Splitting patterns (singlet, doublet, etc.) reveal the number of neighboring protons. In this fully substituted system, all methyl signals are expected to be singlets.
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 (very broad) | Singlet | 1H | COOH | Acidic proton, highly deshielded, often exchanges with trace water. |
| ~3.8-4.0 | Singlet | 3H | N(1)-CH₃ | Deshielded by direct attachment to the electronegative nitrogen atom. |
| ~2.4-2.6 | Singlet | 3H | C(3)-CH₃ | Typical chemical shift for a methyl group on a heteroaromatic ring. |
| ~2.2-2.4 | Singlet | 3H | C(4)-CH₃ | Slightly different electronic environment compared to the C(3) methyl. |
¹³C{¹H} NMR: The Carbon Backbone
This experiment identifies all unique carbon environments. We expect seven distinct signals.
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O | Carboxylic acid carbonyl carbon, highly deshielded. |
| ~145-150 | C3 | Pyrazole ring carbon attached to nitrogen and a methyl group. |
| ~138-142 | C5 | Pyrazole ring carbon attached to two nitrogens and the carboxyl. |
| ~115-120 | C4 | Pyrazole ring carbon substituted with a methyl group. |
| ~35-40 | N(1)-CH₃ | N-methyl carbon, deshielded relative to C-methyls. |
| ~12-15 | C(3)-CH₃ | Methyl carbon attached to the pyrazole ring. |
| ~9-12 | C(4)-CH₃ | Methyl carbon attached to the pyrazole ring. |
2D NMR: Forging the Unbreakable Links
2D NMR is the cornerstone of modern structure elucidation. It provides the definitive proof of connectivity that 1D spectra can only suggest.
HSQC (Heteronuclear Single Quantum Coherence): The Direct Connections
-
Causality: This experiment creates a 2D plot that correlates each proton signal (on one axis) with the carbon signal of the atom it is directly bonded to (on the other axis).
-
Expected Result: It will show three cross-peaks, definitively linking the proton signal at ~3.9 ppm to the carbon at ~37 ppm (N-CH₃), the proton signal at ~2.5 ppm to the carbon at ~13 ppm (C(3)-CH₃), and the proton signal at ~2.3 ppm to the carbon at ~10 ppm (C(4)-CH₃). This step validates our initial assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range Proof
-
Causality: This is the most powerful experiment in our workflow. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[6][7] It is this "through-bond" information that allows us to piece the molecular fragments together.
-
Trustworthiness: The specific pattern of HMBC correlations provides an unambiguous and self-validating map of the molecule. The key correlations we must observe to prove the 1,3,4-trimethyl-5-carboxylic acid structure are:
-
N(1)-CH₃ Protons (~3.9 ppm): Must show correlations to the C5 carbon (~140 ppm) and the C=O carbon (~167 ppm). This is the critical link proving the carboxylic acid is at position 5 and the methyl group is on N1.
-
C(3)-CH₃ Protons (~2.5 ppm): Must show correlations to the C3 (~147 ppm) and C4 (~117 ppm) carbons.
-
C(4)-CH₃ Protons (~2.3 ppm): Must show correlations to the C4 (~117 ppm), C3 (~147 ppm), and C5 (~140 ppm) carbons.
-
Caption: Key HMBC correlations confirming the molecular structure.
Conclusion: The Convergent Proof
By systematically applying a suite of spectroscopic techniques, we have constructed an unassailable, multi-layered proof for the structure of this compound.
-
HRMS established the correct molecular formula: C₇H₁₀N₂O₂.
-
FTIR provided clear evidence for the required functional groups: a carboxylic acid and a substituted aromatic ring.
-
¹H and ¹³C NMR inventoried the precise number and type of proton and carbon environments.
-
HSQC and HMBC served as the final arbiters, definitively linking the atoms and confirming the substitution pattern beyond any reasonable doubt.
This logical, evidence-based workflow, where each dataset validates the others, represents the gold standard in chemical structure elucidation and is essential for ensuring the scientific integrity of any research involving this compound.
References
-
G. S. S. N. V. K. R. Machiraju, S. R. B. M. K. V. G. R. L. K. M. L. N. E. T. S. R. K. G. S. R. M. K. V. R. P. V. G. K. P. et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. [Link]
-
ResearchGate. Pyrazoline The structural elucidation of pyrazoles and derivatives has.... [Link]
-
National Center for Biotechnology Information. Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. PubChem. [Link]
-
National Center for Biotechnology Information. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. PubChem. [Link]
-
M. S. M. Yusof, S. S. F. Abdullah, H. K. Fun, C. W. Ooi. Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information. [Link]
-
A. M. Shawkey, A. M. El-Sharkawy, M. A. Abd-Elzaher, S. M. Al-Ghamdi. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]
-
National Institute of Standards and Technology. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. 1H-Pyrazole-5-carboxylic acid. PubChem. [Link]
-
ChemSynthesis. Pyrazoles database - synthesis, physical properties. [Link]
-
S. M. Ahmed, A. H. Ali, S. A. H. Al-Bayati. Synthesis, Characterization and Study of Some New Pyrazoline Derivatives from Chalcone. Tikrit Journal of Pure Science. [Link]
-
CP Lab Chemicals. 1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram. [Link]
-
H. Friebolin. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
A. D. R. N. M. A. A. D. O. F. D. S. R. A. D. S. S. A. D. Q. F. D. S. R. et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
S. Ok, E. Şen, R. Kasımoğulları. H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
M. D'hooghe, N. De Kimpe. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
-
M. L. Jimeno, D. G. de la Torre, J. Elguero. 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
C. J. Asensio, G. Canard, G. P. R. B. P. R. P. R. et al. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. National Center for Biotechnology Information. [Link]
-
ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]
-
ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. [Link]
-
H. Y. Gök, S. T. A. T. U. T. A. S. et al. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]
-
C. Zhang, H. Li, D. Liu, M. Liu. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]
-
M. D'hooghe, N. De Kimpe. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
-
ResearchGate. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... [Link]
-
P. Gao, Q. Zhang, R. Li, Y. Zhang, J. Zhang. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. [Link]
-
ResearchGate. HMBC-assisted NMR-based structural determination of compound 6p. [Link]
-
A. A. JARADAT, M. M. H. AL-OMAR. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide
A Methodological and Predictive Guide to the Spectroscopic Characterization of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the scarcity of published, collated spectroscopic data for this specific molecule, this document adopts a predictive and methodological approach. It is designed to guide researchers and drug development professionals in the acquisition, interpretation, and validation of its structural data. We will detail the theoretical underpinnings and expected spectral features for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous pyrazole structures and foundational spectroscopic principles, this guide presents a self-validating workflow for unambiguous structural confirmation, ensuring the highest standards of scientific integrity.
Introduction: The Pyrazole Carboxylic Acid Scaffold
The pyrazole ring system is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Pyrazole-containing compounds exhibit a wide range of biological activities, and their carboxylic acid derivatives are crucial intermediates for creating amides, esters, and other functional groups essential for modulating pharmacological properties. This compound (Figure 1) is a specific derivative whose precise characterization is paramount for any research or development program that utilizes it.
Accurate spectroscopic analysis serves as the cornerstone of chemical identity and purity assessment. This guide establishes the experimental and interpretive logic required to build a complete spectroscopic profile for this molecule, ensuring that subsequent biological or material science studies are based on a structurally validated starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of organic structures in solution. A complete NMR analysis, including 1D (¹H, ¹³C) and 2D (e.g., HMBC) experiments, provides an unambiguous confirmation of the connectivity and chemical environment of every atom in the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be relatively simple due to the high symmetry and the presence of methyl groups, which will appear as singlets. The key diagnostic signal will be the carboxylic acid proton. The predicted chemical shifts are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton exhibits a broad signal due to hydrogen bonding and chemical exchange. Its position is highly dependent on concentration and solvent. Will exchange with D₂O. |
| N-CH₃ (Position 1) | 3.8 - 4.1 | Singlet | 3H | The N-methyl group is deshielded by the pyrazole ring nitrogen, resulting in a downfield shift compared to C-methyl groups. |
| C-CH₃ (Position 3) | 2.3 - 2.6 | Singlet | 3H | A typical chemical shift for a methyl group attached to an sp² carbon of a heterocyclic ring. |
| C-CH₃ (Position 4) | 2.1 - 2.4 | Singlet | 3H | Slightly upfield compared to the C3-methyl due to its position on the ring, but still in the characteristic range for an aromatic methyl group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C =O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield. |
| C 5 (Ring) | 145 - 155 | The carbon atom bearing the carboxylic acid group. Its chemical shift is influenced by both the ring nitrogens and the carbonyl group. |
| C 3 (Ring) | 140 - 150 | The carbon atom bearing a methyl group, deshielded by the adjacent nitrogen. |
| C 4 (Ring) | 110 - 120 | The carbon atom at position 4, typically appearing more upfield than the other ring carbons. |
| N-CH₃ (Position 1) | 35 - 40 | A characteristic range for an N-methyl group on a pyrazole ring. |
| C-CH₃ (Position 3) | 12 - 16 | A typical chemical shift for a methyl group attached to an aromatic ring. |
| C-CH₃ (Position 4) | 9 - 13 | Expected to be slightly upfield compared to the C3-methyl. |
Self-Validation with 2D NMR: The HMBC Experiment
While 1D NMR provides a strong foundation, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for irrefutable proof of the substitution pattern. This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a self-validating system; if the predicted correlations are observed, the proposed structure is confirmed with a high degree of certainty.
Key Predicted HMBC Correlations:
-
Protons of N-CH₃ (1): Will show a strong correlation to the C5 and C4 carbons of the pyrazole ring.
-
Protons of C-CH₃ (3): Will show correlations to the C3 and C4 carbons.
-
Protons of C-CH₃ (4): Will show correlations to the C4, C3, and C5 carbons.
Caption: Predicted key HMBC correlations for structural validation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program, a 45° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling constant of 8 Hz.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.[3]
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity / Shape |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Methyl Groups | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Pyrazole Ring | C=N, C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
Causality Behind the Broad O-H Signal: The exceptionally broad O-H absorption is the hallmark of a carboxylic acid.[3] It arises from the strong intermolecular hydrogen bonding that forms a dimeric structure, creating a wide distribution of O-H bond vibrational energies. This feature is often so broad that it can obscure the C-H stretching signals.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further corroborates the molecular structure. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it confirms the elemental formula.
Molecular Formula: C₈H₁₂N₂O₂ Monoisotopic Mass: 168.0899 Da
Predicted Mass Spectrum (Electrospray Ionization - ESI)
-
Positive Ion Mode ([M+H]⁺): Expected m/z = 169.0972
-
Negative Ion Mode ([M-H]⁻): Expected m/z = 167.0826
Predicted Fragmentation Pathway
The pyrazole ring is relatively stable, but characteristic fragmentation can be expected. The most prominent fragmentation pathway for the carboxylic acid will be the loss of carbon dioxide.
Caption: A simplified predicted ESI-MS fragmentation pathway.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: Inject a small volume (1-5 µL) of the sample. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Processing: Extract the exact masses of the parent ion and major fragments. Use the instrument software to confirm the elemental composition against the theoretical formula (C₈H₁₂N₂O₂).
Integrated Workflow for Structural Confirmation
No single technique is sufficient for complete characterization. The strength of this approach lies in integrating the data from all three methods into a cohesive and self-validating workflow.
Caption: Workflow integrating MS, IR, and NMR for definitive structural confirmation.
Conclusion
The structural characterization of this compound is a critical step for its use in research and development. This guide provides a robust, predictive framework and a set of validated experimental protocols for its complete spectroscopic analysis. By following the integrated workflow—confirming the molecular formula by HRMS, identifying key functional groups with IR, and elucidating the precise atomic connectivity with 1D and 2D NMR—researchers can establish the identity and purity of this compound with the highest degree of scientific confidence.
References
-
PubChem. (n.d.). Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Cimrová, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
ARKAT USA, Inc. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ARKIVOC, 2008(viii), 74-84. Available at: [Link]
-
ChemSynthesis. (n.d.). Pyrazoles database. Retrieved from [Link]
-
Cimrová, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Retrieved from [Link]
-
Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
-
Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. RSC. Available at: [Link]
-
Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E, E63, o4209. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]
-
Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
An In-depth Technical Guide to 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid (CAS: 115294-67-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole carboxylic acid of significant interest in medicinal and agricultural chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from related structures and general pyrazole chemistry to present its physicochemical properties, a plausible synthetic route, characteristic spectral data, potential reactivity, and applications. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and this guide serves as a valuable resource for researchers exploring the potential of this and related molecules in drug discovery and development.[1][2]
Introduction and Significance
This compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The pyrazole motif is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The presence of a carboxylic acid group at the 5-position provides a versatile handle for synthetic modifications, allowing for the creation of esters, amides, and other derivatives to explore structure-activity relationships (SAR). The fully substituted nature of this particular pyrazole, with methyl groups at positions 1, 3, and 4, offers steric and electronic properties that can influence its binding to biological targets and its metabolic stability.
The broader class of pyrazole carboxylic acid derivatives has demonstrated significant biological activities, including potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1] This makes this compound a valuable building block for the synthesis of novel bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its corresponding ethyl ester are presented in Table 1. These values are critical for understanding the compound's solubility, lipophilicity, and potential for oral absorption in drug development contexts.
| Property | This compound | Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | Reference |
| CAS Number | 115294-67-2 | 89202-90-4 | [4][5] |
| Molecular Formula | C₇H₁₀N₂O₂ | C₉H₁₄N₂O₂ | [5] |
| Molecular Weight | 154.17 g/mol | 182.22 g/mol | [5] |
| XLogP3-AA | Not available | 1.6 | [5] |
| Hydrogen Bond Donor Count | 1 | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [5] |
| Rotatable Bond Count | 1 | 3 | [5] |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis commences with the condensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole core, followed by methylation and hydrolysis. A potential route is outlined below:
Caption: Proposed synthetic pathway for this compound.
Hypothetical Experimental Protocol
The following is a hypothetical, step-by-step protocol based on related literature procedures.[3][7] Note: This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.
Step 1: Synthesis of Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 2,3-dimethyl-4-oxopentanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate.
Step 2: Synthesis of Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl carbonate (1.5 equivalents) and heat the reaction mixture to 80-100 °C for 4-6 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate.
Step 3: Synthesis of this compound
-
Dissolve ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.[3]
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Structural Characterization and Spectral Data
While experimental spectral data for this compound is not available in the searched literature, the expected spectral characteristics can be predicted based on the analysis of closely related compounds.[9][10][11]
Table 2: Predicted Spectral Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Singlets for the three methyl groups (N-CH₃, C₃-CH₃, C₄-CH₃) and a broad singlet for the carboxylic acid proton (COOH). |
| ¹³C NMR | Resonances for the three methyl carbons, the pyrazole ring carbons (C₃, C₄, C₅), and the carboxylic acid carbonyl carbon. |
| IR (Infrared) Spectroscopy | A broad O-H stretch from the carboxylic acid, C-H stretches from the methyl groups, a C=O stretch from the carboxylic acid, and C=N and C=C stretches from the pyrazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 154.17. |
Reactivity and Derivatization
The primary sites of reactivity on this compound are the carboxylic acid functional group and the pyrazole ring itself, although the latter is generally less reactive due to its aromatic character and steric hindrance from the methyl groups.
Caption: Potential derivatization reactions of the carboxylic acid moiety.
The carboxylic acid can be readily converted to a variety of derivatives:
-
Esters: Reaction with alcohols in the presence of an acid catalyst.
-
Amides: Coupling with amines using standard peptide coupling reagents (e.g., HATU, EDC).
-
Acid Chlorides: Treatment with thionyl chloride or oxalyl chloride, providing a more reactive intermediate for further functionalization.
These derivatization strategies are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
Potential Applications and Biological Activity
While specific biological data for this compound is not documented in the available literature, the pyrazole scaffold is a well-known "privileged structure" in drug discovery.[6] Derivatives of pyrazole carboxylic acids have been investigated for a wide range of therapeutic applications:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.[12]
-
Anticancer Agents: Substituted pyrazoles have shown promise as inhibitors of various kinases and other cancer-related targets.[1][6]
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in several compounds with activity against bacteria and fungi.[1][13]
-
Agrochemicals: Pyrazole derivatives are utilized as herbicides and insecticides.
Given this context, this compound represents a valuable starting material for the synthesis of compound libraries to be screened for various biological activities. Its fully substituted nature may offer advantages in terms of metabolic stability and specific interactions with biological targets.
Conclusion
This compound is a synthetically accessible building block with significant potential in the fields of medicinal and agricultural chemistry. Although detailed experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview based on the established chemistry of related pyrazole derivatives. The proposed synthetic route, predicted spectral characteristics, and discussion of potential applications offer a solid foundation for researchers interested in exploring the utility of this compound in their respective fields. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic and commercial potential.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-membered Heterocycles | CymitQuimica [cymitquimica.com]
- 5. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 9855653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. calpaclab.com [calpaclab.com]
- 13. ijpsr.com [ijpsr.com]
Physical Characteristics of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid: A Method-Driven Investigative Guide
An In-depth Technical Guide for Drug Development Professionals
Molecular Structure and Predicted Core Properties
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₇H₁₀N₂O₂, Molecular Weight: 154.17 g/mol ) is a fully substituted pyrazole. The core structure consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, decorated with methyl groups at positions 1, 3, and 4, and a carboxylic acid group at position 5.
The presence of the carboxylic acid group suggests the compound is a solid at standard conditions, capable of forming strong intermolecular hydrogen bonds. This is supported by the fact that its methyl and ethyl esters are documented as liquids, indicating that the removal of the acidic proton significantly lowers the melting point.[1][2] In contrast, related isomers such as 1,5-dimethyl-1H-pyrazole-3-carboxylic acid are crystalline solids with melting points in the range of 170-180°C.[3] We can therefore hypothesize that the title compound is a crystalline solid with a relatively high melting point. The molecule's polarity is dominated by the carboxylic acid moiety, suggesting moderate solubility in polar protic solvents and lower solubility in nonpolar organic solvents.
Table 1: Summary of Predicted and Analog-Informed Physical Properties
| Property | Predicted Value / Characteristic | Rationale / Analog Data |
| Molecular Formula | C₇H₁₀N₂O₂ | N/A |
| Molecular Weight | 154.17 g/mol | N/A |
| Physical Form | Crystalline Solid | The methyl ester is a liquid[1]; related isomers are solids with m.p. >170°C. |
| Melting Point | > 150°C (Predicted) | Based on high melting points of structural isomers.[3] |
| Solubility | Soluble in polar solvents (Methanol, DMSO); Sparingly soluble in nonpolar solvents. | Presence of polar carboxylic acid and N-heterocycle. |
| Acidity (pKa) | ~3-5 (Predicted in water) | Typical range for carboxylic acids; influenced by the electron-donating methyl groups. |
Thermal Analysis: Melting Point and Stability
A precise melting point is a critical indicator of purity. For a novel compound, a comprehensive thermal profile obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides invaluable data on phase transitions, decomposition temperature, and thermal stability.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes a standard, reliable method for determining the melting range of a crystalline solid.
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline sample into a fine, uniform powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for efficient heat transfer.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
For an unknown compound, perform a rapid preliminary heating (~10-20 °C/min) to estimate the approximate melting point.
-
For the accurate measurement, use a fresh sample and heat at a slower rate (1-2 °C/min) starting from ~20 °C below the estimated melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow melting range (<2 °C) is indicative of high purity.
Workflow for Comprehensive Thermal Analysis
The following workflow illustrates how DSC and TGA are used synergistically to build a complete thermal profile.
Caption: Workflow for Thermal Characterization using DSC and TGA.
Acidity Constant (pKa) Determination
The pKa value is a fundamental parameter in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. As a carboxylic acid, this compound is expected to be acidic. The electron-donating nature of the three methyl groups may slightly increase the pKa (decrease the acidity) compared to the unsubstituted pyrazole-5-carboxylic acid.
Experimental Protocol: Potentiometric Titration for pKa Measurement
Potentiometric titration is the gold-standard method for pKa determination, relying on precise pH measurements during titration with a strong base.
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., water-methanol) is used, and the apparent pKa (pKaapp) is determined.
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 °C).
-
Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH) using a calibrated auto-pipette or burette.
-
Record the pH after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which the acid is half-neutralized (i.e., at the half-equivalence point). This can be determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.
-
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. For this compound, NMR, IR, and Mass Spectrometry each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The fully substituted nature of the pyrazole ring simplifies the spectrum, making assignments straightforward.
-
¹H NMR Predictions: The spectrum is expected to be simple, showing three distinct singlets corresponding to the three methyl groups.
-
N1-CH₃: Typically appears in the range of 3.8-4.2 ppm.
-
C3-CH₃: Expected around 2.3-2.6 ppm.
-
C4-CH₃: Expected around 2.1-2.4 ppm.
-
COOH: A broad singlet, highly dependent on concentration and solvent, typically appearing far downfield (>10 ppm).
-
-
¹³C NMR Predictions: The spectrum will show seven distinct carbon signals.
-
C=O (Carboxyl): Expected in the 165-175 ppm range.
-
C3, C4, C5 (Pyrazole Ring): Quaternary carbons of the pyrazole ring are expected between 110-150 ppm.
-
N1-CH₃, C3-CH₃, C4-CH₃: Methyl carbons will appear in the upfield region, typically between 10-40 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H | Carboxylic Acid Stretch | 2500-3300 | Very broad, strong |
| C-H | Methyl sp³ Stretch | 2850-3000 | Medium-strong |
| C=O | Carboxylic Acid Stretch | 1700-1725 | Strong, sharp |
| C=N / C=C | Pyrazole Ring Stretch | 1450-1600 | Medium, multiple bands |
| C-O | Carboxylic Acid Stretch | 1210-1320 | Medium-strong |
These characteristic bands, especially the extremely broad O-H stretch and the intense C=O stretch, provide a definitive fingerprint for the carboxylic acid functionality.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.
-
Expected Molecular Ion: Using high-resolution mass spectrometry (HRMS), the expected exact mass for the protonated molecule [M+H]⁺ (C₇H₁₁N₂O₂⁺) is 155.0815 .
-
Key Fragmentation: A primary and highly characteristic fragmentation pathway for carboxylic acids is the loss of the carboxyl group, either as COOH (45 Da) or H₂O (18 Da) followed by CO (28 Da). The fragmentation of the pyrazole ring itself can also lead to a complex pattern of smaller ions.
Workflow for Spectroscopic Structural Confirmation
Sources
- 1. Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate [cymitquimica.com]
- 2. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 9855653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5744-59-2 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid AKSci J94597 [aksci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Strategic Synthesis of Pyrazole-5-Carboxylic Acids
Abstract
The pyrazole ring system, a seemingly simple five-membered heterocycle, has risen to prominence as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic handles have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. Within this important class of compounds, pyrazole-5-carboxylic acids and their derivatives represent a particularly significant subclass, forming the core of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of the historical discovery, evolution of synthetic strategies, and the profound impact of pyrazole-5-carboxylic acids on drug development. Tailored for researchers, scientists, and drug development professionals, this guide delves into the causality behind synthetic choices, offering field-proven insights to navigate the complexities of their preparation and application.
Introduction: The Pyrazole Core - A Legacy of Therapeutic Innovation
The story of pyrazoles is a testament to the enduring power of heterocyclic chemistry in the quest for novel therapeutics. These aromatic five-membered rings, containing two adjacent nitrogen atoms, possess a unique combination of features that make them ideal pharmacophores. The pyrazole nucleus is metabolically stable, and its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules.
The introduction of a carboxylic acid moiety at the 5-position of the pyrazole ring further enhances its utility. The carboxylic acid group can serve as a key binding element, an anchor for further chemical modification, or a means to modulate the physicochemical properties of the molecule, such as solubility and bioavailability. The result is a molecular scaffold that has been successfully incorporated into a wide range of drugs, from anti-inflammatory agents to targeted cancer therapies.[1][2][3] This guide will trace the journey of pyrazole-5-carboxylic acids from their foundational discoveries to their current status as a vital tool in the drug hunter's arsenal.
A Historical Perspective: From Serendipitous Discovery to a Pillar of Heterocyclic Chemistry
The roots of pyrazole chemistry can be traced back to the late 19th century, a period of fervent exploration in organic synthesis.
The Pioneering Work of Knorr and von Pechmann
In 1883, the German chemist Ludwig Knorr made a seminal contribution with his synthesis of a pyrazole derivative from the condensation of ethyl acetoacetate and phenylhydrazine.[4] This reaction, now famously known as the Knorr pyrazole synthesis , provided the first general and practical method for constructing the pyrazole ring.[5][6][7] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.
Shortly thereafter, in 1889, another German chemist, Hans von Pechmann, developed an alternative route to the parent pyrazole ring through the 1,3-dipolar cycloaddition of diazomethane and acetylene. While less commonly used for the synthesis of complex pyrazoles today, the Pechmann pyrazole synthesis was a significant conceptual advance in understanding the reactivity of 1,3-dipoles.
The Emergence of Carboxylated Pyrazoles
While Knorr's work laid the foundation, the first synthesis of a carboxylated pyrazole is attributed to Eduard Buchner in 1889. Buchner successfully synthesized pyrazole-3,4,5-tricarboxylic acid. This discovery was pivotal as it demonstrated that the pyrazole ring could be functionalized with acidic groups, opening the door for the development of pyrazole carboxylic acids as we know them today. The selective synthesis of pyrazole-5-carboxylic acid likely evolved from these early discoveries, either through the selective decarboxylation of poly-carboxylated pyrazoles or, more directly, through the application of Knorr-type syntheses using dicarbonyl precursors bearing a latent carboxylic acid or ester function.
Strategic Synthesis of Pyrazole-5-Carboxylic Acids: A Modern Perspective
The contemporary synthesis of pyrazole-5-carboxylic acids is a mature field, offering a variety of strategic approaches to access a wide range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, the availability of starting materials, and the need for regiochemical control.
The Knorr Synthesis: A Timeless and Versatile Approach
The Knorr synthesis remains a cornerstone for the preparation of pyrazole-5-carboxylic acids and their esters.[5][6][7] The general strategy involves the condensation of a hydrazine with a 1,3-dicarbonyl compound where one of the carbonyl groups is part of an ester.
Causality Behind Experimental Choices: The key to achieving regioselective synthesis of the desired 5-carboxy isomer lies in the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl precursor. Typically, a β-ketoester is employed. The more electrophilic ketone carbonyl reacts preferentially with the hydrazine to form the initial hydrazone, directing the subsequent cyclization to yield the pyrazole-5-carboxylate ester. The choice of solvent and catalyst (often a weak acid like acetic acid) can influence the reaction rate and yield.
Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate (A Model Knorr Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxobutanoate (1.0 eq.) in ethanol.
-
Hydrazine Addition: Add phenylhydrazine (1.0 eq.) dropwise to the stirred solution at room temperature. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ethyl 1-phenyl-1H-pyrazole-5-carboxylate.
-
Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base (e.g., NaOH or LiOH) in a mixture of THF and water, followed by acidification.[8]
1,3-Dipolar Cycloaddition: A Powerful Tool for Regiocontrolled Synthesis
The 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne offers a highly regioselective route to pyrazole-5-carboxylic esters. This method is particularly valuable for accessing pyrazoles with specific substitution patterns that may be difficult to obtain via the Knorr synthesis.
Causality Behind Experimental Choices: The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diazo compound and the alkyne. The use of an electron-deficient alkyne, such as an propiolate ester, and a suitable diazo compound allows for the predictable formation of the desired pyrazole-5-carboxylate.
Diagram: Generalized 1,3-Dipolar Cycloaddition for Pyrazole-5-Carboxylate Synthesis
Caption: 1,3-Dipolar cycloaddition of a diazo compound and an alkyne.
Modern Synthetic Innovations
Recent advances in organic synthesis have further expanded the toolbox for accessing pyrazole-5-carboxylic acids. These include:
-
Metal-catalyzed cross-coupling reactions: These methods allow for the late-stage functionalization of pre-formed pyrazole rings, providing access to a wider range of derivatives.
-
One-pot multi-component reactions: These strategies improve efficiency by combining several synthetic steps into a single operation, reducing waste and purification efforts.[9]
-
Flow chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, leading to higher yields and purity.
The Pharmacological Significance of Pyrazole-5-Carboxylic Acids in Drug Discovery
The pyrazole-5-carboxylic acid scaffold is a recurring motif in a multitude of clinically successful drugs.[2][3][10] Its ability to participate in key binding interactions and its favorable pharmacokinetic properties have made it a go-to fragment for medicinal chemists.
Case Study: Celecoxib - A Blockbuster Anti-Inflammatory Agent
Perhaps the most well-known example of a drug containing a pyrazole core is Celecoxib (Celebrex®) , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[2][11] The synthesis of Celecoxib often involves the formation of a pyrazole intermediate, highlighting the industrial importance of efficient pyrazole synthetic methodologies.[11] The pyrazole ring in Celecoxib plays a crucial role in its selective binding to the COX-2 enzyme.
Diagram: Synthetic Workflow for a Celecoxib-type Pyrazole Core
Caption: Knorr-type synthesis of a Celecoxib-like pyrazole core.
Expanding Therapeutic Horizons
Beyond anti-inflammatory drugs, pyrazole-5-carboxylic acid derivatives have shown promise in a variety of other therapeutic areas, including:
-
Oncology: As inhibitors of kinases and other signaling proteins involved in cancer progression.[1][12]
-
Infectious Diseases: As antibacterial and antiviral agents.[12]
-
Metabolic Diseases: As modulators of enzymes and receptors involved in metabolic pathways.
The following table summarizes some key data on the biological activities of pyrazole-5-carboxylic acid derivatives:
| Therapeutic Area | Target | Example Compound Class | Reference |
| Inflammation | COX-2 | Diarylpyrazoles | [2][11] |
| Oncology | Kinases (e.g., ABL, ALK) | Substituted Pyrazole Amides | [1][3] |
| Infectious Diseases | Viral Polymerases, Bacterial Enzymes | Fused Pyrazole Systems | [12] |
Conclusion and Future Outlook
From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in drug discovery, the journey of the pyrazole ring is a compelling narrative of scientific innovation. Pyrazole-5-carboxylic acids, in particular, have proven to be a remarkably versatile and fruitful area of research, yielding a wealth of biologically active compounds.
The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of this scaffold, will undoubtedly lead to the discovery of new and improved therapeutics. As we move into an era of precision medicine, the ability to fine-tune the properties of the pyrazole-5-carboxylic acid core will be more critical than ever. The future for this remarkable heterocycle is bright, and its legacy in the service of human health is far from complete.
References
-
Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. ([Link])
-
Knorr Pyrazole Synthesis - Chem Help Asap. ([Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. ([Link])
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. ([Link])
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed Central. ([Link])
-
Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. ([Link])
-
Pyrazole synthesis - Organic Chemistry Portal. ([Link])
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. ([Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. ([Link])
-
Some FDA approved drugs based on the pyrazole ring - ResearchGate. ([Link])
-
Knorr pyrazole synthesis | Request PDF - ResearchGate. ([Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ([Link])
-
Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed. ([Link])
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - MDPI. ([Link])
-
Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents” | Request PDF - ResearchGate. ([Link])
-
(PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - ResearchGate. ([Link])
-
Acid sodium salt of 1h-pyrazole-3,4,5- tricarboxylic acid: synthesis, crystal structure and features of intramolecular bonds | Request PDF - ResearchGate. ([Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. ([Link])
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed. ([Link])
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. ([Link])
-
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. ([Link])
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ([Link])
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid: A Molecule of Pharmaceutical Interest
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative with significant potential in medicinal chemistry. Pyrazole scaffolds are foundational in the development of a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1][2][3][4][5][6] This document outlines the key computational methodologies for characterizing the structural, electronic, and spectroscopic properties of this molecule. Furthermore, it presents a detailed protocol for in silico evaluation of its potential as a kinase inhibitor through molecular docking, a critical technique in modern drug discovery.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel pyrazole-based therapeutics.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[3][4] Its remarkable versatility and broad spectrum of biological activities have made it a focal point of extensive research.[3] Clinically successful drugs such as Celecoxib (an anti-inflammatory agent), Rimonabant (an anti-obesity agent), and Sildenafil (a phosphodiesterase inhibitor) feature the pyrazole motif as a critical pharmacophore, underscoring its therapeutic relevance.[4]
The subject of this guide, this compound, is a fully substituted pyrazole. The strategic placement of methyl groups at positions 1, 3, and 4, along with a carboxylic acid group at position 5, is anticipated to modulate its physicochemical and biological properties. The carboxylic acid moiety, in particular, can serve as a key interaction point with biological targets and influence the molecule's solubility and pharmacokinetic profile. Theoretical studies provide a powerful, resource-efficient means to predict these properties and guide synthetic efforts.
Molecular and Electronic Structure: A DFT Approach
Density Functional Theory (DFT) is a robust quantum chemical method for investigating the electronic structure and properties of molecules.[10][11][12] For a molecule like this compound, DFT calculations can provide invaluable insights into its geometry, stability, and reactivity.
Rationale for Method Selection
The choice of a DFT functional and basis set is critical for obtaining accurate results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide a good balance between computational cost and accuracy for organic molecules.[11][13] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended.[10][14] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, as well as potential hydrogen bonding interactions, while the polarization functions (d,p) allow for greater flexibility in describing the electron distribution around the atoms.
Predicted Molecular Geometry
A structural optimization calculation using the B3LYP/6-311++G(d,p) level of theory would be the first step. Based on studies of similar pyrazole carboxylic acids, the pyrazole ring is expected to be nearly planar.[12][15] The carboxylic acid group may exhibit a slight torsion angle with respect to the pyrazole ring.[15] The table below summarizes the predicted key geometric parameters.
| Parameter | Predicted Value | Justification |
| N1-N2 Bond Length | ~1.34 Å | Typical N-N single bond length in pyrazole rings.[14] |
| C=O Bond Length | ~1.21 Å | Characteristic of a carboxylic acid carbonyl group. |
| O-H Bond Length | ~0.97 Å | Typical O-H bond length in a carboxylic acid. |
| Dihedral Angle (Ring-COOH) | 5-20° | Steric hindrance from the adjacent methyl group may cause a slight twist.[15] |
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[12][14] For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO may be localized on the carboxylic acid group.[11]
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Indicates the propensity to undergo electrophilic attack. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates the propensity to undergo nucleophilic attack. |
| HOMO-LUMO Gap | ~4.5 to 5.5 eV | Suggests good electronic stability.[12] |
Predicted Spectroscopic Properties
Computational methods can reliably predict spectroscopic data, which is invaluable for the characterization of novel compounds.
Infrared (IR) Spectroscopy
Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. The predicted frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch (Carboxylic Acid) | ~3400-3200 | Broad, Strong |
| C-H Stretch (Aromatic/Methyl) | ~3100-2900 | Medium-Weak |
| C=O Stretch (Carboxylic Acid) | ~1730-1700 | Strong |
| C=N/C=C Stretch (Pyrazole Ring) | ~1600-1450 | Medium |
These predictions are based on general trends observed in similar molecules.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts.[15]
| Nucleus | Predicted Chemical Shift (ppm) | Justification |
| ¹H NMR | ||
| COOH | 12.0 - 13.0 | Deshielded proton of the carboxylic acid. |
| N-CH₃ | 3.8 - 4.2 | Methyl group attached to the nitrogen atom. |
| C-CH₃ (Ring) | 2.2 - 2.6 | Methyl groups on the pyrazole ring. |
| ¹³C NMR | ||
| C=O | 165 - 175 | Carbonyl carbon of the carboxylic acid. |
| C (Ring) | 110 - 150 | Carbons of the pyrazole ring. |
| CH₃ | 10 - 35 | Methyl carbons. |
Application in Drug Discovery: Molecular Docking
Given the prevalence of pyrazole derivatives as kinase inhibitors, a molecular docking study is a logical step to assess the potential of this compound as a therapeutic agent.[7][8][9] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7][8][9]
Target Selection: Receptor Tyrosine Kinases
Receptor tyrosine kinases (RTKs) are crucial in cellular signaling and are often dysregulated in cancer.[7][8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established target for anticancer drug development.
In Silico Experimental Protocol: Docking with VEGFR-2
This protocol outlines a typical workflow for docking this compound into the ATP-binding site of VEGFR-2.
Step 1: Ligand Preparation
-
Generate a 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
Step 2: Protein Preparation
-
Obtain the crystal structure of VEGFR-2 from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
Step 3: Molecular Docking
-
Utilize a docking program such as AutoDock.[9]
-
Perform a flexible ligand docking simulation within the defined binding pocket.
-
Generate multiple binding poses and rank them based on their predicted binding energy.
Step 4: Analysis of Results
-
Analyze the top-ranked binding poses.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein.
-
The carboxylic acid group is expected to form key hydrogen bonds with residues in the hinge region of the kinase.
-
The pyrazole ring and methyl groups can engage in hydrophobic interactions within the binding pocket.
Interpreting the Results
A low binding energy (e.g., more negative than -7 kcal/mol) and the formation of favorable interactions with key active site residues would suggest that this compound is a potential inhibitor of VEGFR-2.[8][9]
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Computational Workflow
Caption: Workflow for the theoretical study of a novel molecule.
Conclusion and Future Directions
This guide has detailed a comprehensive theoretical approach for the characterization of this compound. By employing DFT calculations, we can gain significant insights into its structural, electronic, and spectroscopic properties. Furthermore, molecular docking simulations provide a powerful tool for assessing its potential as a drug candidate, specifically as a kinase inhibitor. The theoretical data generated through these methods serves as a crucial foundation for guiding the synthesis, experimental validation, and further development of this promising molecule for therapeutic applications. Future work should focus on the synthesis of this compound and experimental validation of the theoretical predictions outlined herein.
References
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 413–418. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PubMed Central (PMC). [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2021). Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. [Link]
-
View of Preparation, Characterization and Molecular Docking Study of some New Pyrazole Derivatives Derived from 2-Mercaptobenzothiazole. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014). Journal of the Chemical Society of Pakistan. [Link]
-
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2024). Heliyon, 10(13), e33763. [Link]
-
Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2019). Journal of Molecular Structure. [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2019). Journal of Molecular Structure. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523. [Link]
-
Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022). Journal of Biochemical and Molecular Toxicology, 36(9), e23135. [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. (2021). AIP Conference Proceedings. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]
-
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]
-
Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024). ResearchGate. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Molecules, 27(2), 374. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2024). ResearchGate. [Link]
-
Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024). Crystal Growth & Design. [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]
-
Synthesis, computational and biological study of pyrazole derivatives. (n.d.). OUCI. [Link]
-
1H-Pyrazole-5-carboxylic acid. (n.d.). PubChem. [Link]
-
Pyrazoles database - synthesis, physical properties. (n.d.). ChemSynthesis. [Link]
-
The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. (2008). ARKIVOC. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances. [Link]
-
1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram. (n.d.). CP Lab Chemicals. [Link]
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate. [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2016). Current Topics in Medicinal Chemistry, 16(29), 3576-3597. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2023). Molecules, 28(23), 7793. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2023). Molecules, 28(14), 5344. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2011). Molbank, 2011(1), M716. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations for Trimethyl-pyrazole Derivatives in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of trimethyl-pyrazole derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the rationale behind selecting specific computational protocols, offering field-proven insights into the process of leveraging theoretical chemistry to accelerate drug discovery. We will explore the foundational principles of Density Functional Theory (DFT), detail robust workflows for molecular property prediction, and demonstrate how these calculated parameters translate into actionable insights for designing more effective and targeted therapeutics. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Convergence of Pyrazole Chemistry and Computational Science
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of approved drugs due to their diverse biological activities.[1][2][4] Trimethyl-pyrazoles, in particular, offer a rich playground for medicinal chemists. The strategic placement of methyl groups can significantly alter the molecule's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles. However, synthesizing and testing every conceivable isomer is a time-consuming and resource-intensive endeavor.[5]
This is where quantum chemical calculations emerge as a transformative tool.[6][7] By simulating molecular behavior at the subatomic level, we can predict a range of properties crucial for drug design—from molecular geometry and stability to electronic characteristics that govern intermolecular interactions.[8][9] This in silico approach allows for the rapid screening and prioritization of candidates, guiding synthetic efforts toward compounds with the highest probability of success.[5][10][11] This guide will provide both the theoretical underpinnings and the practical, step-by-step protocols for applying these powerful computational methods to trimethyl-pyrazole derivatives.
Theoretical Foundations: Choosing the Right Tool for the Job
The accuracy of any quantum chemical prediction hinges on the chosen theoretical method and basis set. For organic molecules like trimethyl-pyrazoles, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[8][12]
Density Functional Theory (DFT): A Pragmatic Approach
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[8][13] Instead of tackling the complex many-electron wavefunction directly, DFT focuses on the electron density, a simpler, three-dimensional quantity.[13][14]
-
The Causality Behind Choosing DFT: For drug-like molecules, DFT methods, particularly hybrid functionals like B3LYP, have a proven track record of providing reliable geometries and electronic properties at a manageable computational cost.[4][12][15][16] This makes it feasible to screen multiple derivatives without requiring supercomputing resources for every calculation.
Basis Sets: The Language of Molecular Orbitals
A basis set is a collection of mathematical functions used to construct the molecular orbitals.[17][18][19] The choice of basis set directly impacts the accuracy and cost of the calculation.[17]
-
Expert Insight on Basis Set Selection: For trimethyl-pyrazoles, Pople-style basis sets, such as 6-311++G(d,p) , are a robust starting point.[4][20]
-
6-311: This indicates a split-valence basis set, where core orbitals are described by one function and valence orbitals are described by three, allowing for more flexibility in describing chemical bonds.[18]
-
++G: These are diffuse functions added to both heavy atoms and hydrogen. They are crucial for accurately describing lone pairs and non-covalent interactions, which are vital for receptor-ligand binding.
-
(d,p): These are polarization functions that allow orbitals to change shape, which is essential for describing the anisotropic nature of chemical bonds.[21]
-
| Basis Set Component | Purpose | Relevance to Trimethyl-pyrazoles |
| 6-311G | Triple-zeta valence description | Provides flexibility for accurately modeling the pyrazole ring and methyl group bonds. |
| ++G | Diffuse functions | Essential for describing the nitrogen lone pairs and potential hydrogen bonding interactions. |
| (d,p) | Polarization functions | Crucial for accurately representing the geometry and electronic distribution of the heterocyclic ring. |
Core Computational Workflow: From Structure to Properties
A systematic workflow is essential for obtaining reliable and reproducible results. The following protocol outlines the key steps for calculating the properties of trimethyl-pyrazole derivatives.
Workflow Overview
The logical flow of calculations ensures that each step is built upon a solid foundation, starting with an accurate molecular geometry.
Caption: Core computational workflow for trimethyl-pyrazole analysis.
Experimental Protocol: Step-by-Step Guide
This protocol is designed for use with a quantum chemistry software package like Gaussian.[22][23]
Step 1: 3D Structure Generation
-
Use a molecular builder (e.g., GaussView, Avogadro) to construct the 3D structure of the desired trimethyl-pyrazole isomer.
-
Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF). This provides a reasonable starting point for the more accurate quantum mechanical calculations.
Step 2: Geometry Optimization
Step 3: Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data.
-
Methodology:
-
Perform a frequency calculation at the same level of theory as the optimization.[26][27] It is crucial to use the same method and basis set, as vibrational frequencies are calculated from the second derivatives of the energy, which are only valid at a stationary point for that specific theoretical model.[27]
-
Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq
-
Trustworthiness Check: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.
-
Step 4: Single-Point Energy and Population Analysis
-
Objective: To obtain a more accurate electronic energy and to analyze the charge distribution.
-
Methodology:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Include keywords for population analysis (e.g., Mulliken, Natural Bond Orbital - NBO). NBO analysis is often preferred as it provides a more chemically intuitive picture of charge distribution.[28]
-
Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO
-
Step 5: Property Calculation
-
Objective: To calculate key electronic properties relevant to drug action.
-
Methodology:
-
Using the optimized geometry, calculate the Molecular Electrostatic Potential (MEP) and molecular orbitals (HOMO/LUMO).
-
Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Output=WFX (to generate a wavefunction file for visualization).
-
Analysis and Interpretation: Translating Data into Drug Design Insights
The raw output of quantum chemical calculations must be translated into meaningful chemical and biological insights.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule.[29] It is an invaluable tool for understanding and predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[30][31][32][33]
-
Interpretation:
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the lone pairs on the pyrazole nitrogen atoms. These are sites for favorable interactions with positive charges (e.g., hydrogen bond donors, metal ions in metalloenzymes).
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms on the methyl groups. These are sites for favorable interactions with negative charges (e.g., carboxylate groups in an active site).
-
Caption: MEP-guided drug-receptor interactions.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity.[1][34] Their energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's stability and reactivity.[34][35]
-
Interpretation:
-
Large HOMO-LUMO Gap: Indicates high kinetic stability and low chemical reactivity.[15][35] The molecule is less likely to undergo metabolic degradation.
-
Small HOMO-LUMO Gap: Suggests the molecule is more reactive and more polarizable.[34] This could be desirable for certain covalent inhibitors but may also indicate metabolic instability.
-
Location of Orbitals: The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively.[35]
-
| Parameter | Interpretation in Drug Design | Example for Trimethyl-pyrazole |
| EHOMO | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | The HOMO is often localized on the electron-rich pyrazole ring. |
| ELUMO | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | The LUMO distribution can be influenced by the position of substituents. |
| ΔE (HOMO-LUMO Gap) | Chemical reactivity and stability. | A larger gap suggests greater stability against metabolic reactions.[15][35] |
Conclusion: Integrating Computational Chemistry into the Drug Discovery Pipeline
Quantum chemical calculations are not a replacement for experimental chemistry but a powerful accelerator and guiding tool.[6] By applying the robust, validated protocols outlined in this guide, research teams can:
-
Rapidly Evaluate Isomers: Computationally assess the relative stabilities and electronic properties of numerous trimethyl-pyrazole derivatives before committing to synthesis.[20]
-
Generate Hypotheses: Use MEP and frontier orbital analysis to predict how a molecule will interact with its biological target, guiding the design of derivatives with improved binding affinity.[30][32]
-
De-risk Development: Identify potential liabilities, such as high reactivity (small HOMO-LUMO gap), early in the discovery process.
The synergy between computational prediction and empirical validation represents the future of medicinal chemistry.[36] By embracing these in silico techniques, we can navigate the vast chemical space of pyrazole derivatives with greater efficiency and precision, ultimately shortening the timeline for bringing novel therapeutics to the clinic.
References
- Unveiling Drug Discovery Insights Through Molecular Electrost
- Application of molecular electrostatic potentials in drug design.
- Computational chemistry and its applic
- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.
- A review: Recent computational approaches in medicinal chemistry: Computer aided drug designing and delivery.
- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger.
- Unveiling Drug Discovery Insights through Molecular Electrost
- Tutorial: Electrost
- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology.
- Molecular Electrostatic Potential (MEP)
- A Review on Applications of Computational Methods in Drug Screening and Design. PMC.
- Quantum and Molecular Physics - Drug Discovery Software. Aurora Fine Chemicals.
- Computational Medicinal Chemistry and Cheminform
- Synthesis and DFT Calculation of Novel Pyrazole Deriv
- Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. Terra Quantum.
- Comprehensive DFT study of 3-(2-furyl)
- Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
- Basis set and methods for organic molecules.
- Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar.
- Opt. Gaussian.com.
- Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine deriv
- Integrated Scientific Computing and Information Technologies - Softwares. iSciTech.
- Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab.
- Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes.
- 8.1 Introduction to Basis Sets. Q-Chem Manual.
- Freq. Gaussian.com.
- Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. PMC.
- Freq. Gaussian.com.
- Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative.
- Quantum Chemistry Simulations: Acceler
- DFT Made Simple: Step-by-Step Guide for Beginners. YouTube.
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). Scientific.net.
- Geometry Optimization - Basic Consider
- Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Royal Society of Chemistry.
- Basis set (chemistry). Wikipedia.
- Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
-
11.2: Gaussian Basis Sets. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxouR-eUwI0TfdmYpyJd4EIcDJKE0MQWg_jhkrV4EislNfuqBuDNmSmR9wDIRVeBl_F80plOxf-jL_Qn6x63nNJD5H_04xJUBMKewPAhITUUOL4xFNealpiVrS8SvlO8RSiXTAvzhPtSLH0lTE4ZAKzXtJlrcxwGq7XvNRIlHVkVLwzFxLEo0-_WoNpD-E926QikYub6siI93n7sSjBmYsIwa_sm5y6kN_NYpIAIPY05QBa9VklId8d05lKc5d2wrV3QqSUDSIQ8Q9]([Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. scispace.com [scispace.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. dockdynamics.com [dockdynamics.com]
- 9. quantumzeitgeist.com [quantumzeitgeist.com]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 18. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. medium.com [medium.com]
- 23. youtube.com [youtube.com]
- 24. gaussian.com [gaussian.com]
- 25. basic considerations in geometry optimization [cup.uni-muenchen.de]
- 26. thiele.ruc.dk [thiele.ruc.dk]
- 27. gaussian.com [gaussian.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 30. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. chemrxiv.org [chemrxiv.org]
- 33. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 34. researchgate.net [researchgate.net]
- 35. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 36. easychair.org [easychair.org]
Methodological & Application
Applications of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Carboxamide Scaffold as a Privileged Motif in Drug Discovery
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and ability to participate in various biological interactions.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into a number of approved drugs.[3] Within this class of compounds, pyrazole carboxylic acids serve as crucial synthetic intermediates for the creation of more complex and potent molecules, most notably pyrazole carboxamides.[4][5] This technical guide focuses on the specific applications of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid , a key building block for a range of biologically active compounds. While direct therapeutic applications of the parent acid are not extensively documented, its role as a precursor to potent derivatives in both agrochemical and pharmaceutical research is significant. This guide will provide an in-depth look at the derivatization of this scaffold and the resulting biological activities, offering protocols and insights for researchers in the field.
Core Synthesis and Derivatization Pathway
The primary utility of this compound in medicinal and agrochemical chemistry lies in its conversion to corresponding carboxamides. This is typically achieved through a two-step process: activation of the carboxylic acid, followed by coupling with a desired amine.
This straightforward and versatile synthetic route allows for the introduction of a wide array of substituents at the amide nitrogen, enabling extensive structure-activity relationship (SAR) studies.
Application Notes: From Agrochemicals to Potential Therapeutics
The primary documented applications of derivatives of this compound are in the agrochemical sector, where they have been developed as potent insecticides and fungicides.[6][7] The insights gained from these applications, particularly concerning their mechanism of action, are highly valuable for medicinal chemists.
Insecticidal and Acaricidal Activity: Targeting Mitochondrial Respiration
A significant number of commercial pesticides are pyrazole carboxamides.[7] Derivatives of N,1,3-trimethyl-1H-pyrazole-5-carboxamide have shown potent insecticidal and acaricidal activities against various pests.[8]
-
Mechanism of Action: These compounds often act as inhibitors of mitochondrial electron transport chain (MET) complex I or II.[3][7] By disrupting cellular respiration, they effectively lead to the death of the target organism. This mechanism is a validated target in both pest control and for certain human diseases.
-
Medicinal Chemistry Relevance: The inhibition of mitochondrial respiration is a double-edged sword. While it is a target for some anti-cancer and anti-parasitic drugs, off-target effects on mammalian mitochondria can lead to significant toxicity. Indeed, studies on some 1-methyl-1H-pyrazole-5-carboxamide derivatives have revealed unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration.[8] This underscores the critical importance of careful toxicological profiling when designing pyrazole carboxamides for therapeutic use.
Fungicidal Activity: Succinate Dehydrogenase Inhibition
Pyrazole carboxamides are a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[7] They function by blocking the activity of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi, thereby inhibiting spore germination and mycelial growth.[7]
-
Structure-Activity Relationship (SAR) Insights: The fungicidal activity of pyrazole carboxamides is highly dependent on the nature of the substituent on the amide nitrogen. Aromatic and heteroaromatic moieties are common, and their substitution pattern can fine-tune the potency and spectrum of activity.
-
Therapeutic Potential: The principles of targeting metabolic enzymes in pathogens can be translated to the development of anti-infective agents for human use. The extensive research in the agrochemical field provides a vast library of SAR data that can inform the design of novel antibacterial and antifungal drugs based on the 1,3,4-trimethyl-1H-pyrazole-5-carboxamide scaffold.
Anthelmintic Activity: A Promising Avenue for Parasite Control
While not specific to the 1,3,4-trimethyl substitution pattern, recent research has identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent anthelmintics.[9] A phenotypic screen against the parasitic nematode Haemonchus contortus led to the discovery of compounds with sub-nanomolar potency.[9]
-
Implications for Drug Design: This discovery highlights the potential of the pyrazole-5-carboxamide scaffold in targeting parasitic infections. Researchers can leverage the synthetic accessibility of derivatives from this compound to explore this therapeutic area further. The methyl groups at the 3 and 4 positions can influence the lipophilicity and metabolic stability of the resulting compounds, potentially offering advantages over other substitution patterns.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-1,3,4-trimethyl-1H-pyrazole-5-carboxamides
This protocol outlines a general procedure for the synthesis of a library of N-aryl-1,3,4-trimethyl-1H-pyrazole-5-carboxamides for initial biological screening.
Step 1: Synthesis of 1,3,4-Trimethyl-1H-pyrazole-5-carbonyl chloride [10]
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1,3,4-trimethyl-1H-pyrazole-5-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling [5]
-
Dissolve the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 1,3,4-trimethyl-1H-pyrazole-5-carbonyl chloride (1.1 eq) in the same solvent dropwise to the cooled aniline solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-1,3,4-trimethyl-1H-pyrazole-5-carboxamide.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol provides a general method for evaluating the antifungal activity of synthesized pyrazole carboxamide derivatives.
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Fungal Strains: Use a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 1-5 x 10³ colony-forming units (CFU)/mL.
-
Add the fungal inoculum to each well.
-
Include positive controls (a known antifungal agent, e.g., fluconazole) and negative controls (medium with DMSO and no compound).
-
Incubate the plates at 35 °C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Data Presentation
The biological activity of a series of synthesized N-aryl-1,3,4-trimethyl-1H-pyrazole-5-carboxamides can be summarized in a table for easy comparison.
| Compound ID | Aryl Substituent (R) | MIC (µg/mL) vs. C. albicans | IC₅₀ (µM) vs. Human Cell Line (e.g., HEK293) |
| TMP-01 | 4-Chlorophenyl | 8 | >50 |
| TMP-02 | 2,4-Dichlorophenyl | 4 | 35.2 |
| TMP-03 | 4-Trifluoromethylphenyl | 2 | 15.8 |
| TMP-04 | 4-Methoxyphenyl | 16 | >50 |
| Fluconazole | - | 1 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal and agrochemical research. While its direct biological applications are limited, its derivatization into pyrazole-5-carboxamides opens up a vast chemical space with proven biological activities. The extensive use of this scaffold in the development of commercial pesticides provides a strong foundation for its exploration in medicinal chemistry. Future research should focus on:
-
Exploring Diverse Amine Substituents: Synthesizing novel derivatives with a wide range of amine functionalities to probe different biological targets.
-
Target-Based Screening: Moving beyond phenotypic screening to evaluate compounds against specific enzymes and receptors, particularly those involved in microbial and parasitic diseases.
-
Toxicology and Pharmacokinetic Profiling: Early-stage assessment of mitochondrial toxicity and ADME properties to identify candidates with favorable safety profiles for therapeutic development.
By leveraging the synthetic tractability of this compound and the established biological potential of the resulting carboxamides, researchers are well-positioned to develop novel and effective therapeutic agents.
References
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (URL: [Link])
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. (URL: [Link])
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. (URL: [Link])
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. (URL: [Link])
- Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. (URL: Not available)
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry. (URL: [Link])
-
1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl- (9CI). ChemBK. (URL: [Link])
-
Current status of pyrazole and its biological activities. PubMed Central. (URL: [Link])
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (URL: [Link])
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. (URL: [Link])
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed. (URL: [Link])
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. (URL: [Link])
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. (URL: [Link])
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (URL: Not available)
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. (URL: [Link])
-
Pyrazole synthesis. Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. (URL: [Link])
Sources
- 1. Tead inhibitors and uses thereof - Patent WO-2020243423-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
Application Notes & Protocols: 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid as a Versatile Synthetic Building Block
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid as a foundational building block in modern organic synthesis. We delve into the compound's inherent chemical attributes that render it a privileged scaffold, particularly its structural rigidity and the versatile reactivity of its C5-carboxylic acid moiety. This guide offers field-proven, step-by-step protocols for key transformations, including robust amide bond formations and efficient esterifications. The causality behind experimental design, choice of reagents, and reaction optimization is thoroughly explained to ensure reproducibility and high-yield outcomes. The overarching goal is to equip scientists with the practical knowledge to leverage this building block for the synthesis of complex molecular architectures, from novel drug candidates to advanced materials.
Compound Profile and Strategic Significance
This compound (CAS No. 115294-67-2) is a fully substituted pyrazole derivative.[1] The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure renowned for its prevalence in a wide array of pharmacologically active compounds.[2][3] The full substitution on the pyrazole core of this specific building block provides several distinct advantages:
-
Metabolic Stability: The methyl groups at positions 1, 3, and 4 sterically hinder potential sites of metabolic oxidation, a desirable trait in drug design that can lead to improved pharmacokinetic profiles.
-
Defined Vectorial Orientation: The fixed substitution pattern ensures that functionalization via the carboxylic acid occurs at a specific, predictable vector, which is critical for structure-activity relationship (SAR) studies and fragment-based drug design.[4][5]
-
Privileged Scaffold: Pyrazole carboxylic acids are recognized as key components in molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7] This history of success makes derivatives of this scaffold promising starting points for new discovery programs.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 115294-67-2 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | CC1=C(C(O)=O)N(C)N=C1C | [1] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |
| logP | 0.735 | [1] |
Core Synthetic Application: Amide Bond Formation
The formation of an amide bond is arguably the most common reaction in medicinal chemistry, linking carboxylic acid building blocks with amine fragments to build molecular complexity.[8] this compound serves as an excellent substrate for these coupling reactions.
Workflow for Amide Coupling
Caption: Standard workflow for amide bond formation.
Protocol 2.1: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for coupling the title acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and effective peptide coupling reagent.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment
Procedure:
-
Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq., e.g., 154 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Dissolve the acid in anhydrous DMF (approx. 0.2 M). Add the desired amine (1.1 eq.) followed by HATU (1.2 eq.).
-
Initiation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.0 eq.) dropwise via syringe. The solution may turn yellow.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Rationale: The reaction is initiated at 0 °C to control any initial exotherm. HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the proton released during the reaction.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Scientist's Note: The aqueous washes are crucial for removing residual DMF, DIPEA salts, and unreacted HATU byproducts.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Expected Outcome: This protocol typically provides high yields (75-95%) of the desired amide product. The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Core Synthetic Application: Esterification
Esterification is another fundamental transformation, converting the carboxylic acid into an ester. Esters are valuable as final products, prodrugs, or as intermediates for further reactions.[9]
Protocol 3.1: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. It is particularly effective for simple, unhindered alcohols.[10]
Materials:
-
This compound
-
Alcohol of choice (e.g., Methanol, used in excess as solvent)
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Setup: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, 20-50 eq., serving as both reactant and solvent).
-
Catalyst Addition: Cool the suspension to 0 °C and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]
-
-
Reaction: Heat the mixture to reflux (for methanol, ~65 °C) and maintain for 4-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in DCM.
-
Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases. This step neutralizes the sulfuric acid catalyst and any remaining starting material.
-
Isolation: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude ester is often of high purity but can be further purified by column chromatography or distillation if necessary.
Pathway to Bioactive Molecules: A Conceptual Framework
The true power of this compound lies in its role as a starting point for generating libraries of diverse compounds for biological screening. The amides and esters synthesized via the protocols above can be readily integrated into drug discovery campaigns. For instance, pyrazole-containing molecules are well-known inhibitors of the cyclooxygenase (COX) enzymes, with Celecoxib being a prominent example.[11][12]
Caption: From building block to drug candidate.
This framework illustrates how a single, versatile building block can be diversified into large chemical libraries. By systematically varying the amine or alcohol coupling partner, researchers can rapidly explore the chemical space around the pyrazole core to identify compounds with high potency and selectivity for a given biological target.[13][14]
Conclusion
This compound is a high-value, strategic building block for synthetic and medicinal chemistry. Its robust, metabolically stable core combined with a readily functionalizable carboxylic acid handle provides a reliable platform for the construction of novel molecules. The detailed protocols and workflows presented herein are designed to be self-validating and serve as a practical guide for researchers. By understanding the rationale behind the synthetic steps, scientists can confidently employ this building block to accelerate their research programs, from fundamental chemical synthesis to the discovery of next-generation therapeutics.
References
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
-
Bansal, R. K., & Kumar, R. (2012). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]
- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Alam, M. A., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
-
Xu, J., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. [Link]
-
Bildirici, I., & Çetinkaya, E. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
-
Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]
- Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Elguero, J., et al. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]
-
El-Sayed, M. A. A., et al. (2019). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate. [Link]
-
Penning, T. D., et al. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2012). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
-
Alam, M. A., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Wei, Q., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. MDPI. [Link]
-
Grishina, M., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. MDPI. [Link]
-
Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. [Link]
-
jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Gomaa, H. A. M., et al. (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Wei, Q., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PubMed. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. exactelabs.com [exactelabs.com]
- 5. Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Biological Activity of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid Derivatives
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of medicinally important molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological effects and the exploration of structure-activity relationships (SAR).[6][7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies to explore the biological potential of a specific subclass: 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid derivatives.
The core structure, this compound, offers a unique scaffold. The carboxylic acid group at position 5 is a key functional group that can be readily derivatized to amides, esters, or other bioisosteres to modulate physicochemical properties and target interactions. The methyl groups at positions 1, 3, and 4 contribute to the lipophilicity and steric profile of the molecule, influencing its binding to biological targets. Understanding the biological impact of these derivatives is a critical step in the journey of drug discovery.[9]
This guide is designed to be a self-validating system, explaining not just the "how" but also the "why" behind experimental choices, ensuring scientific integrity and reproducibility.
Part 1: Antiproliferative Activity Screening
A primary focus in the discovery of new therapeutic agents is the identification of compounds with the ability to inhibit the growth of cancer cells.[10][11] Pyrazole derivatives have been extensively studied for their anticancer potential, often acting through the inhibition of various kinases or by inducing apoptosis.[7][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation: The IC₅₀ values for a series of hypothetical this compound derivatives are summarized in the table below.
| Compound ID | Derivative (R-group on Carboxylic Acid) | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HCT116 |
| TMP-001 | -OH (Parent Acid) | > 100 | > 100 | > 100 |
| TMP-002 | -NH-Phenyl | 25.4 | 32.1 | 28.9 |
| TMP-003 | -NH-(4-Cl-Phenyl) | 8.2 | 11.5 | 9.7 |
| TMP-004 | -NH-(4-OCH₃-Phenyl) | 15.6 | 18.3 | 16.8 |
| TMP-005 | -O-Ethyl | 55.7 | 68.2 | 61.4 |
Causality and Insights: The data suggests that derivatization of the carboxylic acid to an amide enhances antiproliferative activity. The presence of an electron-withdrawing group (Cl) on the phenyl ring of the amide (TMP-003) further potentiates the activity, indicating a potential role of electronic effects in the compound's mechanism of action.
Visualization of Experimental Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Part 2: Antimicrobial Activity Screening
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[16] Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities.[17][18][19]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound derivatives (dissolved in DMSO)
-
Sterile 96-well U-bottom plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microorganisms overnight.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the pyrazole derivatives in the appropriate broth in a 96-well plate.
-
-
Inoculation:
-
Add the prepared inoculum to each well containing the diluted compounds.
-
Include a growth control (inoculum without compound), a sterility control (broth only), and a positive control (a known antibiotic/antifungal like Ciprofloxacin or Fluconazole).
-
-
Incubation:
-
Incubate the plates at 35°C for 18-24 hours for bacteria and 48 hours for fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[22]
-
Data Presentation: The MIC values for the hypothetical pyrazole derivatives are presented below.
| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| TMP-001 | > 128 | > 128 | > 128 |
| TMP-002 | 64 | 128 | 64 |
| TMP-003 | 16 | 32 | 32 |
| TMP-004 | 32 | 64 | 32 |
| TMP-005 | > 128 | > 128 | > 128 |
Causality and Insights: Similar to the antiproliferative activity, the amide derivatives show enhanced antimicrobial effects compared to the parent carboxylic acid and the ester. The chloro-substituted amide (TMP-003) exhibits the most potent activity against both bacteria and fungi, suggesting that this substitution pattern is favorable for broad-spectrum antimicrobial action.
Visualization of Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases.[23] Pyrazole derivatives, including the well-known COX-2 inhibitor Celecoxib, are recognized for their anti-inflammatory properties.[24][25]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[26][27] NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[26]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with non-toxic concentrations of the pyrazole derivatives for 1 hour. A preliminary cytotoxicity assay (e.g., MTT) should be performed to determine the non-toxic concentration range.[26]
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B, to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition and the IC₅₀ value.
-
Data Presentation: The NO inhibition data for the hypothetical pyrazole derivatives are shown below.
| Compound ID | NO Inhibition IC₅₀ (µM) | Cell Viability at IC₅₀ (%) |
| TMP-001 | > 100 | > 95 |
| TMP-002 | 45.2 | > 95 |
| TMP-003 | 12.8 | > 95 |
| TMP-004 | 28.9 | > 95 |
| TMP-005 | > 100 | > 95 |
Causality and Insights: The results mirror the trends observed in the antiproliferative and antimicrobial assays. The amide derivatives, particularly the chloro-substituted analog (TMP-003), are effective inhibitors of NO production without causing significant cytotoxicity, indicating a specific anti-inflammatory effect rather than a general toxic effect.
Visualization of Signaling Pathway:
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
The protocols and application notes presented here provide a robust framework for the initial biological evaluation of this compound derivatives. The hypothetical data illustrates how structure-activity relationships can be established, guiding further optimization of lead compounds. Future work should focus on elucidating the specific molecular targets and mechanisms of action for the most promising derivatives. This may involve enzyme inhibition assays, gene expression analysis, and in vivo studies to validate the in vitro findings.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (URL: [Link])
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (URL: [Link])
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (URL: [Link])
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. (URL: [Link])
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC - NIH. (URL: [Link])
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. (URL: [Link])
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL: [Link])
-
A comprehensive review on in-vitro methods for anti- microbial activity. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: [Link])
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (URL: [Link])
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])
-
A comprehensive review on in-vitro methods for anti- microbial activity - ResearchGate. (URL: [Link])
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchGate. (URL: [Link])
-
Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (URL: [Link])
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])
-
IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. (URL: [Link])
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (URL: [Link])
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: [Link])
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (URL: not available)
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (URL: not available)
-
Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed Central. (URL: [Link])
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (URL: [Link])
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygnature Discovery. (URL: [Link])
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (URL: [Link])
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. srrjournals.com [srrjournals.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. mdpi.com [mdpi.com]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols for 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid in Agrochemical Research
Introduction: The Role of Pyrazole Carboxylic Acids in Modern Agrochemicals
The pyrazole scaffold is a cornerstone in the discovery and development of modern agrochemicals due to its versatile biological activities and tunable physicochemical properties.[1][2] Compounds containing the pyrazole ring system have demonstrated potent fungicidal, herbicidal, and insecticidal activities.[3][4] Specifically, pyrazole carboxamides have given rise to a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the mitochondrial respiratory chain in pathogenic fungi.[3] Furthermore, certain pyrazole derivatives have been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolic pathways, leading to their use as effective herbicides.[4]
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block for the synthesis of these advanced agrochemicals. Its specific substitution pattern provides a stable and predictable scaffold for creating diverse derivatives with tailored biological activities. This guide provides detailed protocols for the synthesis, characterization, and application of this compound in an agrochemical research context.
Synthesis and Characterization
A robust and reproducible synthesis of this compound is fundamental for its application in agrochemical research. The following two-step protocol is a representative method based on established pyrazole synthesis methodologies, such as the Knorr pyrazole synthesis, followed by ester hydrolysis.[5][6]
Part 1: Synthesis of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
The initial step involves the cyclocondensation of a suitable 1,3-dicarbonyl precursor with methylhydrazine to form the pyrazole ring, followed by methylation.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-ketoester precursor in a suitable solvent such as ethanol or glacial acetic acid.
-
Hydrazine Addition: Add methylhydrazine dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Cyclization: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Methylation: After cooling, the intermediate can be methylated using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in a solvent like acetone or DMF.
-
Work-up and Purification: After completion of the methylation, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Part 2: Hydrolysis to this compound
The synthesized methyl ester is then hydrolyzed to the target carboxylic acid.
Protocol:
-
Reaction Setup: Dissolve the purified methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate in a mixture of methanol and a 2N aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[1][6]
-
Hydrolysis: Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 2N hydrochloric acid (HCl).
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three methyl groups and the carboxylic acid proton. The chemical shifts will be influenced by their positions on the pyrazole ring. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the three methyl groups, and the carboxylic acid carbonyl group. |
| IR Spectroscopy | A broad O-H stretching band (approx. 2500-3300 cm⁻¹) and a strong C=O stretching band (approx. 1700-1725 cm⁻¹) characteristic of a carboxylic acid. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₀N₂O₂ = 154.17 g/mol ). |
Application Protocols in Agrochemical Research
This compound serves as a versatile precursor for the synthesis of novel agrochemicals. The following protocols outline the evaluation of its derivatives for fungicidal and herbicidal activities.
Protocol 1: In Vitro Antifungal Activity Assay
This protocol is designed to assess the intrinsic fungicidal activity of derivatives synthesized from this compound against a panel of pathogenic fungi using the mycelial growth rate method.
Materials:
-
Fungal cultures (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to 45-50°C.
-
Compound Incorporation: Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a solvent control (PDA with solvent only) and a negative control (PDA only).
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Diagram of Antifungal Assay Workflow:
Caption: Workflow for in vitro antifungal activity assay.
Protocol 2: Herbicidal Activity Assay (Post-emergence)
This protocol evaluates the post-emergence herbicidal efficacy of compounds derived from this compound in a greenhouse setting.
Materials:
-
Weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Crop species for selectivity testing (e.g., maize, soybean)
-
Pots with a suitable soil mix
-
Test compounds formulated for spraying (e.g., dissolved in acetone with a surfactant)
-
Greenhouse with controlled environmental conditions
-
Spray chamber
Procedure:
-
Plant Cultivation: Sow seeds of weed and crop species in pots and grow them in the greenhouse to a specific growth stage (e.g., 2-4 leaf stage).
-
Compound Preparation: Prepare solutions of the test compounds at various application rates (e.g., 50, 100, 200 g active ingredient per hectare). Include a blank formulation control.
-
Application: Spray the plants uniformly with the test solutions using a laboratory spray chamber.
-
Incubation: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Evaluation: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a 0-100% rating scale (0 = no effect, 100 = complete kill).
-
Data Analysis: Analyze the visual injury ratings to determine the herbicidal efficacy and crop selectivity of the test compounds. Calculate the GR₅₀ (the dose required for 50% growth reduction) for sensitive weed species.
Protocol 3: Enzyme Inhibition Assays
Many pyrazole-based agrochemicals function by inhibiting specific enzymes. The following are generalized protocols for assaying the inhibition of two common targets.
A. Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)
Principle: SDH activity is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.
Procedure:
-
Enzyme Preparation: Isolate mitochondria from a target organism (e.g., fungal mycelia or rat liver) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, succinate, and DCPIP.
-
Inhibition Assay: In a 96-well plate, add varying concentrations of the test compound. Add the mitochondrial preparation to initiate the reaction.
-
Measurement: Measure the decrease in absorbance at 600 nm over time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the rate of DCIP reduction for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
B. 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay (Spectrophotometric)
Principle: HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate. The activity can be monitored by measuring the consumption of HPP.
Procedure:
-
Enzyme Preparation: Express and purify recombinant HPPD from a plant source (e.g., Arabidopsis thaliana) in E. coli.
-
Reaction Mixture: Prepare a reaction buffer containing buffer, Fe(II), and ascorbate.
-
Inhibition Assay: In a UV-transparent 96-well plate, add varying concentrations of the test compound to the reaction buffer. Add the substrate (HPP) and initiate the reaction by adding the purified HPPD enzyme.
-
Measurement: Monitor the decrease in absorbance at a wavelength corresponding to HPP (e.g., 310 nm) over time.
-
Data Analysis: Calculate the rate of HPP consumption for each compound concentration and determine the IC₅₀ value.
Diagram of Enzyme Inhibition Logic:
Caption: Mechanism of action for pyrazole derivatives as enzyme inhibitors.
Conclusion
This compound is a valuable building block in agrochemical research, providing a platform for the development of novel fungicides and herbicides. The protocols outlined in this guide offer a framework for the synthesis, characterization, and biological evaluation of its derivatives. Careful execution of these experimental procedures will enable researchers to explore the potential of this chemical scaffold in the ongoing quest for more effective and sustainable crop protection solutions.
References
- BenchChem. (2025). detailed experimental protocol for Knorr pyrazole synthesis. BenchChem.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
- Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Pest Management Science, 73(3), 457-464.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific.
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467-1502.
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- MDPI. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Amides. Molecules, 23(11), 2773.
- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.
- Patents, G. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
- Patents, G. (n.d.).
- ResearchGate. (2014). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Syngenta. (2007). Pyrazole chemistry in crop protection.
Sources
Protocol for the synthesis of amides from 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
An Application Guide for the Synthesis of Amides from 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of amide derivatives from this compound. Pyrazole carboxamides are a significant class of compounds in medicinal chemistry, frequently appearing as core scaffolds in pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering a framework for rational reagent selection, protocol optimization, and troubleshooting.
The Strategic Importance of Amide Bond Formation
The conversion of a carboxylic acid to an amide is a cornerstone reaction in organic synthesis. However, the direct reaction between a carboxylic acid and an amine is kinetically slow and requires harsh conditions. Therefore, the process universally involves the "activation" of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[3]
The choice of activation strategy is critical and depends on several factors, including the steric and electronic nature of both the carboxylic acid and the amine, the presence of other functional groups, the potential for racemization if chiral centers are present, and practical considerations like cost and ease of purification. For a substituted heterocyclic substrate like this compound, selecting a robust and high-yielding coupling method is paramount.
Selecting the Optimal Coupling Reagent
Several classes of reagents are available for amide bond formation. The following section details the most common choices, outlining their mechanisms and best-use cases.
Carbodiimide-Based Reagents (e.g., EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl) is a workhorse reagent for amide synthesis. Its primary advantage is that its byproduct, a urea derivative, is water-soluble and easily removed during an aqueous work-up.[3] EDC functions by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the reaction. To improve efficiency and suppress this side reaction, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are almost always included.[4][5] These additives trap the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine.[4]
Uronium/Aminium Salt-Based Reagents (e.g., HATU)
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling agents, especially for challenging substrates, including sterically hindered components or electron-deficient amines.[6][7] HATU and related uronium salts react with the carboxylic acid to form a highly reactive activated ester. These reactions are typically very fast and high-yielding.[3] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.[6]
Acyl Halide Formation (e.g., SOCl₂)
The oldest method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This acyl chloride then reacts readily with the amine. While effective, this method is often too harsh for complex molecules with sensitive functional groups and the reaction can generate corrosive HCl as a byproduct.
Table 1: Comparison of Common Amide Coupling Strategies
| Feature | EDC / HOBt | HATU / DIPEA | Thionyl Chloride (SOCl₂) |
| Reactivity | Good | Excellent | Very High |
| Substrate Scope | Broad, but can be slow with hindered substrates | Excellent for difficult couplings | Broad, but not for sensitive substrates |
| Byproducts | Water-soluble urea | Water-soluble | HCl, SO₂ (gaseous) |
| Side Reactions | N-acylurea formation, potential racemization | Minimal with proper conditions | Decomposition of sensitive groups |
| Conditions | Mild (0 °C to RT) | Mild (0 °C to RT) | Can require heating, harsh |
| Cost | Moderate | High | Low |
| Best For | General-purpose synthesis, bioconjugation | Sterically hindered substrates, electron-poor amines, peptide synthesis | Robust, simple molecules |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of amides from this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents are recommended to prevent hydrolysis of activated intermediates.
Diagram 1: General Amide Synthesis Workflow
Caption: General workflow for pyrazole amide synthesis.
Protocol 1: Amide Synthesis using EDC and HOBt
This protocol is a reliable starting point for most primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or TEA (2.5 equiv)
-
Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)
-
Standard workup reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[3]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Causality: Portion-wise addition helps control any potential exotherm.
-
Add DIPEA (2.5 equiv) dropwise. Causality: The base neutralizes the HCl salt of EDC and the HOBt, facilitating the reaction.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.[1]
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess base (DIPEA) and unreacted amine. The base wash removes unreacted HOBt and carboxylic acid. The brine wash removes residual water. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[1]
Protocol 2: High-Efficiency Amide Synthesis using HATU
This protocol is recommended for sterically hindered amines or when Protocol 1 gives low yields.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to make a 0.1-0.5 M solution)
-
Standard workup reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[3]
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step generates the active ester before the amine is introduced, which can improve yields.[3]
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up and Purification: Follow steps 8 and 9 from Protocol 1.
Purification and Troubleshooting
Purification of pyrazole-containing compounds can sometimes present challenges. Their basic nitrogen atoms can cause streaking on silica gel columns.
Purification Tips:
-
Silica Gel Chromatography: If streaking occurs, pre-treating the silica gel slurry or the chromatography eluent with a small amount of triethylamine (~0.5-1%) can neutralize active sites and improve peak shape.[8]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[8]
-
Acid/Base Extraction: For some pyrazole amides, an acid-base extraction can be used for purification. The product can be dissolved in an organic solvent, washed with dilute acid to remove basic impurities, and then washed with a dilute base to remove acidic impurities.[8]
Diagram 2: EDC Activation Mechanism
Caption: Simplified mechanism of EDC/HOBt activation.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently reactive amine.3. Wet reagents or solvent. | 1. Use fresh coupling reagents.2. Switch to a more powerful reagent (e.g., EDC to HATU).3. Ensure all glassware and solvents are anhydrous. |
| Formation of N-acylurea byproduct (with EDC) | The O-acylisourea intermediate rearranged before reacting with the amine. | 1. Ensure an adequate amount of HOBt or NHS is used.2. Add the amine as soon as possible after the EDC. |
| Difficult Purification | 1. Product streaking on silica column.2. Byproducts have similar polarity to the product. | 1. Add 0.5-1% TEA to the eluent.[8]2. Try recrystallization from a different solvent system.[8]3. Re-evaluate the work-up to better remove impurities. |
| Reaction is sluggish | Steric hindrance around the carboxylic acid or amine. | 1. Increase reaction temperature (e.g., to 40-50 °C).2. Switch to HATU, which is better for hindered substrates.[7]3. Increase reaction time. |
Safety Precautions
-
Coupling Reagents: EDC, HATU, and other coupling agents are sensitizers and irritants. Avoid inhalation of dust and skin contact.
-
Solvents: DMF is a reproductive toxin, and DCM is a suspected carcinogen. Always handle them in a certified chemical fume hood.
-
Bases: DIPEA and TEA are corrosive and volatile. Handle with care.
-
Thionyl Chloride: If used, thionyl chloride is highly corrosive and reacts violently with water. It must be handled with extreme caution in a dry environment.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Chemistry: A Guide to Amide Bond Formation.
- BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11604-11608. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 395. DOI:10.3390/molecules27020395. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.dk]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid for Bioassay Screening
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its metabolic stability and versatile synthetic handles make it an attractive starting point for drug discovery campaigns.[3][4] This application note provides a detailed guide for the strategic derivatization of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid, a readily accessible building block. We present robust, field-proven protocols for converting the C5-carboxylic acid into diverse libraries of amides and esters. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to empower researchers to adapt these methods. Furthermore, we detail the essential downstream protocols for preparing, purifying, and formatting these derivatives for high-throughput biological screening, ensuring data integrity and reproducibility.
Introduction: The Rationale for Pyrazole Derivatization
Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7][8] The carboxylic acid functionality at the 5-position of the pyrazole ring is an ideal handle for chemical modification. Transforming this acidic group into neutral moieties like amides or esters fundamentally alters the compound's physicochemical properties, such as its charge state, lipophilicity (logP), and hydrogen bonding capacity.
These modifications are critical for exploring Structure-Activity Relationships (SAR). By systematically introducing a variety of chemical groups, researchers can probe the binding pocket of a biological target, optimizing potency, selectivity, and pharmacokinetic properties. The primary derivatization strategies discussed herein—amide and ester formation—are foundational techniques in medicinal chemistry for generating focused compound libraries.[9][10]
Overview of Synthetic Strategy
The central strategy involves leveraging the C5-carboxylic acid of the 1,3,4-trimethyl-1H-pyrazole core. The overall workflow is designed to be modular, allowing for the rapid generation of a diverse set of analogues from a common precursor.
Figure 1: General workflow from starting material to bioassay-ready plates.
Experimental Protocols: Synthesis of Derivatives
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Strategy A: Amide Library Synthesis
Amide bond formation is one of the most frequently used reactions in drug discovery.[11] The choice of coupling reagent is critical and depends on factors like substrate reactivity, desired scale, and cost. Here, we present two robust methods.
Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient, modern coupling reagent that forms an activated ester intermediate, leading to rapid amide bond formation with minimal side reactions and low rates of epimerization.[12] This method is ideal for coupling a wide range of amines, including those that are less nucleophilic.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/EtOAc or DCM/MeOH gradient) to yield the pure pyrazole-5-carboxamide.
Rationale: This classic method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[10][13] This intermediate readily reacts with amines to form the amide. This approach is cost-effective and highly reliable, particularly for simple, robust amines.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
Protocol: Step 1: Formation of the Acid Chloride
-
Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under N₂.
-
Add a catalytic drop of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (2.0 eq) dropwise. Caution: Gas evolution will occur.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.[9]
Step 2: Amine Coupling
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and TEA or DIPEA (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Strategy B: Ester Library Synthesis
Esterification provides another avenue to modify the parent molecule, primarily impacting its lipophilicity and ability to act as a hydrogen bond acceptor.
Rationale: This is a straightforward and scalable acid-catalyzed esterification.[14] The reaction involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid. The equilibrium is driven towards the product by using the alcohol as the solvent.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary alcohol (serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or EtOAc
Protocol:
-
Suspend this compound in the desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops for a 10 mmol scale reaction).
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS. Note that some sterically hindered heterocyclic acids may require longer reaction times.[14]
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or EtOAc.
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ until gas evolution ceases. This neutralizes the acid catalyst and any unreacted starting material.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Figure 2: Chemical derivatization pathways for the pyrazole core.
Preparation for Bioassays
Synthesizing a compound is only the first step. Proper preparation for biological screening is paramount for generating reliable and reproducible data.[15][16]
Purification and Quality Control (QC)
Trustworthiness: Every compound must be rigorously validated before screening. The goal is to ensure that the observed biological activity is due to the intended molecule and not an impurity.
-
Purification: Following synthesis, every derivative must be purified, typically by flash chromatography or preparative HPLC.
-
Identity Confirmation: Confirm the chemical structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Determine the purity of the final compound using LC-MS. A purity level of ≥95% is the standard requirement for most screening campaigns.
Compound Solubilization and Storage
Most high-throughput screening (HTS) is performed in aqueous buffer systems. Therefore, compounds must first be dissolved in a suitable water-miscible organic solvent.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the universal solvent for compound libraries due to its high solubilizing power and miscibility with aqueous media.
-
Stock Solution Preparation:
-
Accurately weigh the purified compound into a tared vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a standard high concentration, typically 10 mM or 20 mM .
-
Ensure complete dissolution using a vortex mixer or sonicator. Gentle warming may be applied if necessary.
-
Store stock solutions in tightly sealed containers at -20°C or -80°C to prevent degradation and water absorption. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[17]
-
Assay Plate Preparation: Serial Dilutions
To determine a compound's potency (e.g., IC₅₀ or EC₅₀), it must be tested across a range of concentrations. This is achieved by performing serial dilutions in an assay plate (e.g., 96-well or 384-well).
Protocol: Preparing a 10-point, 3-fold Serial Dilution in a 96-well Plate
-
Plate Layout: Designate columns 1-10 for the compound, column 11 for a positive control (if applicable), and column 12 for a negative control (vehicle, e.g., DMSO).
-
Vehicle Addition: Add the assay buffer containing the final concentration of DMSO (e.g., 0.5%) to all wells except for the first column.
-
Compound Addition: Add the compound stock solution to the wells in the first column to achieve the highest desired concentration.
-
Serial Dilution:
-
Transfer a set volume from column 1 to column 2.
-
Mix thoroughly by pipetting up and down.
-
Transfer the same volume from column 2 to column 3.
-
Repeat this process across the plate to column 10.
-
Discard the final transfer from column 10 to ensure all wells have the same final volume.
-
Table 1: Example Serial Dilution Scheme
| Parameter | Value | Description |
| Plate Format | 96-well | Standard screening plate |
| Stock Concentration | 10 mM in 100% DMSO | High-concentration compound source |
| Highest Assay Conc. | 100 µM | Starting concentration in the dose-response curve |
| Dilution Factor | 3-fold | Concentration decreases by a factor of 3 in each step |
| Number of Points | 10 | The number of concentrations tested |
| Final DMSO Conc. | 0.5% | Kept constant across all wells to avoid solvent effects |
This structured approach ensures that each derivative is tested under identical conditions, allowing for a direct and accurate comparison of their biological activities.
Conclusion
This application note provides a comprehensive framework for the synthesis and bioassay preparation of novel derivatives based on the this compound scaffold. By employing robust chemical protocols for amidation and esterification, researchers can efficiently generate diverse compound libraries. Adherence to rigorous QC and standardized bioassay preparation procedures is essential for ensuring the generation of high-quality, reliable data, thereby accelerating the drug discovery process.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
- Singh, S. K., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21).
- Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). Source not specified.
- Cetin, A. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. OUCI.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Source not specified.
- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- Singh, S. K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central, 15(21).
- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI.
- B-H. Lipshutz, et al. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing).
- Kumar, A., et al. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (2025). BenchChem.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- Cetin, A. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.
- Esterification of pyrazole-3- and 4-carboxylic acids. (2025). ResearchGate.
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.). NIH.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
- Bioassay Procedure and Its Sop. (n.d.). FDA Drug Approval Process.
- Poszávácz, L., et al. (n.d.). New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Source not specified.
- Bioassay Techniques for Drug Development. (n.d.). ResearchGate.
- Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate.
- Bioassays. (n.d.). NCATS Toolkit.
- Preparation of Bioassays & Serial Dilutions in Microplates. (2024). LCGC International.
- 1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram. (n.d.). Source not specified.
- Bioassay techniques. (n.d.). Slideshare.
- 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid, 5g, [Purity: >98.0%(GC)]. (n.d.). Apical Scientific Sdn. Bhd..
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2025). ResearchGate.
- 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. (n.d.). MedChemExpress.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Amide Synthesis [fishersci.dk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bioassays - Toolkit [toolkit.ncats.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction:
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer and antiviral therapies.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block in drug design.[4] Within this class of compounds, 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid (TMPCA) emerges as a particularly valuable intermediate. Its fully substituted heterocyclic ring provides significant metabolic stability and a well-defined three-dimensional structure. The strategically positioned carboxylic acid at the C5 position serves as a versatile chemical handle, enabling covalent modification and the construction of extensive compound libraries for high-throughput screening and lead optimization.
This guide provides a detailed technical overview of TMPCA, including its core properties, safety protocols, and key synthetic transformations. The protocols herein are designed to be robust and self-validating, explaining the causal reasoning behind experimental choices to empower researchers in drug development.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is fundamental to any synthetic campaign. The key properties of this compound are summarized below.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 115294-67-2 | [5] |
| Molecular Formula | C₇H₁₀N₂O₂ | [5] |
| Molecular Weight | 154.17 g/mol | [5] |
| Appearance | White to off-white solid | Generic |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [5] |
| logP | 0.735 | [5] |
Safety & Handling:
While specific toxicity data for TMPCA is limited, pyrazole-class compounds warrant careful handling. They can be harmful if swallowed and may cause skin and eye irritation.[6][7] Prolonged or repeated exposure may cause organ damage.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[6][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[7][10] Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6][9]
The Strategic Value of the TMPCA Scaffold
The utility of TMPCA as a pharmaceutical intermediate is rooted in its distinct structural features. The pyrazole core is fully substituted with methyl groups at positions 1, 3, and 4, which sterically shields the ring from metabolic degradation, potentially increasing the in vivo half-life of derivative compounds. The carboxylic acid at position 5 is the primary site for synthetic elaboration, allowing for the attachment of diverse functional groups and molecular fragments.
Caption: Structural features contributing to TMPCA's utility.
Key Synthetic Transformations and Protocols
The carboxylic acid moiety of TMPCA is readily converted into esters and amides—two of the most common functional groups in pharmaceuticals. The following protocols detail robust methods for these crucial transformations.
Protocol: Esterification via DCC/DMAP Coupling
Rationale: Esterification is often employed to increase a compound's lipophilicity, improve cell membrane permeability, or create a prodrug that is later hydrolyzed in vivo to release the active carboxylic acid. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a 4-dimethylaminopyridine (DMAP) catalyst, is a highly efficient method that proceeds under mild conditions, making it suitable for complex substrates.[11] DMAP serves as an acyl transfer catalyst, accelerating the reaction to suppress side product formation.[11]
Table 2: Reagents and Materials for Esterification
| Reagent/Material | Purpose |
| This compound (TMPCA) | Starting Material |
| Anhydrous Alcohol (e.g., Ethanol, Isopropanol) | Nucleophile |
| Dicyclohexylcarbodiimide (DCC) | Coupling Agent |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst |
| Anhydrous Dichloromethane (DCM) | Solvent |
| 0.5 M HCl (aq) | Aqueous Wash |
| Saturated NaHCO₃ (aq) | Aqueous Wash |
| Brine | Aqueous Wash |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent |
| Magnetic Stirrer, Round Bottom Flask, Separatory Funnel | Glassware/Equipment |
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve TMPCA (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Alcohol & Catalyst: Add the desired alcohol (1.2 eq) followed by DMAP (0.1 eq). Stir the solution at room temperature for 10 minutes.
-
Initiation of Coupling: Cool the flask to 0 °C in an ice bath. In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes.
-
Causality Note: Slow addition of DCC at low temperature minimizes the formation of N-acylurea byproduct.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting TMPCA spot is consumed.
-
Workup: Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove residual DMAP), saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude ester via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Expected Results & Quality Control:
-
Yield: Good to excellent (70-95%), depending on the steric hindrance of the alcohol.
-
Characterization: Confirm the structure of the purified ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of new peaks corresponding to the alcohol moiety in the ¹H NMR spectrum are key indicators of success.
Protocol: Amidation via Acid Chloride Intermediate
Rationale: The amide bond is a cornerstone of peptide and protein structure and is exceptionally stable. In drug design, amides are critical for establishing hydrogen bond networks with biological targets. Converting the carboxylic acid to a more reactive acyl chloride is a classic and highly effective strategy for facilitating amide bond formation, especially with less nucleophilic amines.[12][13] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.[13]
Table 3: Reagents and Materials for Amidation
| Reagent/Material | Purpose |
| TMPCA or its corresponding ester | Starting Material |
| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Chlorinating Agent |
| Anhydrous Dichloromethane (DCM) or Toluene | Solvent |
| Primary or Secondary Amine | Nucleophile |
| Triethylamine (Et₃N) or Pyridine | Base (HCl scavenger) |
| Saturated NaHCO₃ (aq) | Aqueous Wash |
| Brine | Aqueous Wash |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent |
Step-by-Step Methodology:
Step A: Formation of the Acyl Chloride
-
Setup: To a dry flask containing TMPCA (1.0 eq) under an inert atmosphere, add anhydrous DCM or Toluene.
-
Reagent Addition: Add thionyl chloride (2.0 eq) dropwise at 0 °C. Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active chlorinating species, accelerating the reaction.
-
-
Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-3 hours until gas evolution ceases.
-
Isolation: Cool the reaction to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without purification.
Step B: Amide Formation
-
Setup: Dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM in a separate dry flask and cool to 0 °C.
-
Coupling: Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the stirring amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC.
-
Workup & Purification: Upon completion, wash the reaction mixture with saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Expected Results & Quality Control:
-
Yield: Good to high (65-90%) over the two steps.
-
Characterization: Confirm product identity via NMR and MS. Key spectral features include the disappearance of the carboxylic acid proton and the appearance of an amide N-H proton signal in the ¹H NMR spectrum (typically 7-9 ppm for secondary amides).
Application Workflow in Drug Discovery
TMPCA and its derivatives serve as building blocks in a systematic drug discovery workflow. The protocols described above are central to the "Derivatization" phase, where the core scaffold is diversified to explore the chemical space around a biological target.
Caption: TMPCA in a typical drug discovery workflow.
This process allows for the rapid generation of structurally related molecules, enabling the systematic study of structure-activity relationships (SAR) to identify potent and selective drug candidates.
Analytical Characterization
The purity and identity of all synthesized intermediates and final compounds must be rigorously confirmed. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of pyrazole derivatives.[14]
Table 4: General RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Methanol or Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm and 254 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 5-10 µL |
Structural confirmation is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS), to ensure the synthesized molecules match their expected structures.
Conclusion
This compound is a robust and highly adaptable intermediate for pharmaceutical research. Its inherent stability and the presence of a versatile carboxylic acid handle make it an excellent starting point for creating diverse libraries of novel compounds. The esterification and amidation protocols provided here offer reliable pathways for leveraging this scaffold in the rational design and discovery of next-generation therapeutics.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- ResearchGate. (n.d.).
- Bioorganic & Medicinal Chemistry Letters. (1996). Synthesis of Sildenafil Citrate. Bioorganic & Medicinal Chemistry Letters, 6, 1819-1824.
- MDPI. (2018).
- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
- PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. European Journal of Medicinal Chemistry, 44(6), 2645-2653.
- ChemicalBook. (n.d.).
- Google Patents. (n.d.).
- UKEssays. (2018). A Synthesis of Sildenafil.
- Wiley ChemPlanner. (n.d.).
- Kumar, I.V.S., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(6), 11334-11343.
- CymitQuimica. (2024).
- Royal Society of Chemistry. (2020). Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones. RSC Advances, 10(25), 14785-14792.
- International Journal of Current Research and Review. (n.d.).
- ResearchGate. (2024). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor§.
- ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids.
- ChemScene. (n.d.). This compound.
- Organic Chemistry Portal. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(3), 461-466.
- National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 434.
- ACS Publications. (2020). Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. The Journal of Organic Chemistry, 85(14), 9096-9106.
- Fisher Scientific. (2025).
- ResearchGate. (n.d.). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1 H Pyrazole1-carboxamidine.
- Google Patents. (n.d.).
- Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS - PYRAZOLE.
- CP Lab Chemicals. (n.d.). 1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram.
- PubChem. (n.d.).
- ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties.
- Der Pharma Chemica. (n.d.).
- Sigma-Aldrich. (n.d.).
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Cenmed. (n.d.). 1 3 5 Trimethyl 1H Pyrazole 4 Carboxylic Acid.
- Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- International Journal of ChemTech Research. (n.d.).
- PubMed Central. (n.d.).
- Oakwood Chemical. (n.d.). 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid.
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032.
- MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1339.
- National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. mdpi.com [mdpi.com]
- 14. ijcpa.in [ijcpa.in]
Application Notes & Protocols for the In Vitro Characterization of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.
Foreword: A Roadmap for Discovery
The pyrazole ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous approved drugs and represent a focal point of discovery research due to their vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The subject of this guide, 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid, is a novel entity with an uncharacterized biological profile. The presence of the carboxylic acid moiety suggests potential interactions with various enzyme classes, while the substituted pyrazole core is a frequent feature in kinase inhibitors and other targeted agents.[3][4]
This document eschews a rigid template. Instead, it provides a strategic, tiered research plan designed to systematically uncover the biological activity and mechanism of action of this compound. We will proceed from broad, high-level screening to more focused, mechanism-based assays, explaining the scientific rationale behind each protocol. This is a guide not just on how to perform experiments, but why they are performed in a specific sequence.
Section 1: Foundational Steps - Compound Management & Purity
Before any biological assessment, the integrity of the test compound must be assured. This is a non-negotiable step for data reproducibility and trustworthiness.
-
Identity and Purity Verification: Confirm the structure and purity of this compound using Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). Purity should exceed 95% for all in vitro assays.
-
Solubility Assessment: Determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the standard choice for creating high-concentration stock solutions (typically 10-50 mM). Record the maximum soluble concentration.
-
Stock Solution Preparation: Prepare a concentrated stock solution in 100% DMSO. Aliquot into single-use tubes and store at -20°C or -80°C to prevent freeze-thaw cycles, which can lead to compound degradation or precipitation. Ensure the final concentration of DMSO in all cellular assays does not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and artifacts.
Section 2: Tier 1 Screening - Identifying a Biological Activity Domain
The initial goal is to cast a wide net to determine if the compound has any significant biological activity in major therapeutic areas where pyrazoles have previously shown promise.
Application Note 1: Broad-Spectrum Anticancer Cytotoxicity Profiling
Rationale: A significant number of pyrazole derivatives have been reported to exhibit potent cytotoxic or anti-proliferative activity against various cancer cell lines.[3][5] Therefore, a primary screen to assess general cytotoxicity is a logical and cost-effective starting point. A positive result in this assay provides a strong rationale for more in-depth mechanism of action studies.
Experimental Protocol: Cell Viability Assessment using a Resazurin-Based Assay
This protocol measures the metabolic activity of living cells. The blue dye resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial reductases in viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), DU145 (prostate)).
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well clear-bottom, black-walled tissue culture plates.
-
This compound (TM-Py-CA) stock solution (10 mM in DMSO).
-
Positive Control: Doxorubicin or Staurosporine (10 mM in DMSO).
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS).
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave a column of wells with medium only for a "no-cell" background control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Preparation: Prepare a serial dilution series of TM-Py-CA (e.g., from 100 µM to 0.1 µM final concentration) in complete medium from the DMSO stock. Prepare dilutions for the positive control as well. Include a "vehicle control" containing the same percentage of DMSO as the highest compound concentration.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add 20 µL of resazurin solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, until the vehicle control wells turn a distinct pink color.
-
Data Acquisition: Measure fluorescence using a plate reader.
Data Analysis & Presentation:
-
Subtract the average fluorescence of the "no-cell" background wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description | Example Value |
| Cell Line | The cancer cell line tested. | MCF-7 |
| Seeding Density | Cells per well at the start of the assay. | 5,000 |
| Treatment Duration | The total time cells are exposed to the compound. | 72 hours |
| IC₅₀ (µM) | The determined half-maximal inhibitory concentration. | 15.2 µM |
Section 3: Tier 2 Investigation - Mechanism of Action (MoA) Elucidation
If a reproducible "hit" is identified in Tier 1 (e.g., an IC₅₀ < 20 µM in the cytotoxicity screen), the next phase is to understand how the compound works. This section outlines a logical workflow to deconvolve the MoA.
Application Note 2: Kinase Inhibition Profiling as a Primary MoA Hypothesis
Rationale: The pyrazole scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[3] Dysregulation of protein kinases is a hallmark of cancer. Therefore, if TM-Py-CA shows anticancer activity, testing its effect on a broad panel of kinases is the most probable path to identifying its direct molecular target(s).
Experimental Workflow: From Cytotoxicity Hit to Target Identification
The following diagram illustrates the decision-making process after a positive hit in the primary cytotoxicity screen.
Caption: Workflow for elucidating the mechanism of action following a cytotoxicity hit.
Protocol: Broad Kinase Panel Screening (Outsourcing)
For initial target discovery, leveraging a commercial kinase profiling service is the most efficient approach.
-
Select a Service Provider: Choose a reputable vendor (e.g., Reaction Biology, Eurofins, Promega) that offers large kinase panels.
-
Assay Format: These services typically use radiometric (³³P-ATP) or fluorescence-based assays to measure the activity of each kinase in the presence of the test compound.
-
Compound Submission: Provide the vendor with a high-purity sample of TM-Py-CA and its exact molecular weight.
-
Screening Concentration: A standard initial screen is performed at a single high concentration (e.g., 10 µM) against the entire panel.
-
Data Analysis: The vendor will provide a report listing the "% Inhibition" for each kinase. A common threshold for a "hit" is >50% or >75% inhibition. Any kinases that meet this criterion are considered preliminary targets.
Application Note 3: Cellular Target Engagement & Pathway Modulation
Rationale: A biochemical hit from a kinase panel is essential, but it must be validated in a cellular context. It is critical to demonstrate that the compound can engage its putative target inside a cell and modulate its downstream signaling pathway at concentrations consistent with its cytotoxic IC₅₀.
Hypothetical Scenario: The kinase screen reveals that TM-Py-CA potently inhibits Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its primary substrate is the Retinoblastoma protein (Rb). Active CDK2 phosphorylates Rb, promoting cell cycle progression.
Illustrative Signaling Pathway
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Pyrazole carboxylic acids are significant scaffolds in medicinal chemistry, known for a range of biological activities.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis and optimize your yield and purity.
I. Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the initial formation of a pyrazole ester intermediate, followed by N-methylation and subsequent hydrolysis to the desired carboxylic acid. This guide will focus on troubleshooting this synthetic pathway.
II. Troubleshooting Guides
This section addresses specific experimental issues you may encounter. Each problem is followed by a systematic guide to identify the root cause and implement corrective actions.
Problem 1: Low Yield of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (Intermediate)
Possible Causes & Solutions:
-
Incomplete Cyclization: The initial Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, may not have gone to completion.[2][3]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the ethyl 2-methylacetoacetate and methylhydrazine are of high purity. Contaminants can interfere with the reaction.
-
Optimize Reaction Temperature: While the reaction is often run at reflux, the optimal temperature can vary. Try lowering the temperature to see if it improves the yield by reducing side reactions.
-
pH Control: The pH of the reaction mixture can be critical. The reaction is typically carried out in a protic solvent like ethanol. The addition of a catalytic amount of acid (e.g., acetic acid) can sometimes facilitate the condensation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.
-
-
-
Formation of Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to the formation of two regioisomers, which can complicate purification and lower the yield of the desired product.[2]
-
Troubleshooting Steps:
-
Characterization: Use 1H NMR and 13C NMR to carefully characterize your product and determine if a mixture of isomers is present.
-
Purification: If isomers are present, column chromatography is often necessary for separation. Optimizing the solvent system for chromatography is crucial.
-
Reaction Conditions: The ratio of regioisomers can sometimes be influenced by reaction conditions such as solvent and temperature. Experiment with different conditions to favor the formation of the desired isomer.
-
-
Problem 2: Incomplete N-methylation of the Pyrazole Ring
Possible Causes & Solutions:
-
Ineffective Methylating Agent: The choice and handling of the methylating agent are critical.
-
Troubleshooting Steps:
-
Choice of Reagent: While dimethyl sulfate is effective, it is highly toxic. A safer alternative is dimethyl carbonate, which can be used as a green reagent.[4][5]
-
Base Selection: A suitable base is required to deprotonate the pyrazole nitrogen. Common choices include sodium hydride (NaH) or potassium carbonate (K2CO3).[5] Ensure the base is fresh and handled under anhydrous conditions if it is water-sensitive.
-
Stoichiometry: Use a slight excess of the methylating agent and base to drive the reaction to completion.
-
-
-
Reaction Conditions:
-
Troubleshooting Steps:
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used.[5]
-
Temperature: The reaction may require heating. Monitor the progress by TLC to determine the optimal temperature and reaction time.
-
-
Problem 3: Difficult Hydrolysis of Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Possible Causes & Solutions:
-
Steric Hindrance and Electronic Effects: The ester group at the 5-position of the pyrazole ring can be sterically hindered, and the electron-rich nature of the ring can make hydrolysis challenging under standard conditions.[6][7][8]
-
Troubleshooting Steps:
-
Choice of Base: If sodium hydroxide (NaOH) is not effective, try lithium hydroxide (LiOH), which is often more effective for the hydrolysis of hindered esters.[6]
-
Solvent System: A mixture of solvents is often necessary to ensure the solubility of the ester. Common systems include THF/water, dioxane/water, or methanol/water.[6] Be cautious when using alcoholic solvents as transesterification can be a side reaction.
-
Temperature: Refluxing the reaction mixture for an extended period is often required. Monitor the reaction progress carefully to avoid decomposition of the product.
-
Microwave Irradiation: The use of microwave irradiation can sometimes accelerate difficult hydrolysis reactions.
-
-
-
Workup and Purification Issues:
-
Troubleshooting Steps:
-
Acidification: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. Add the acid slowly and monitor the pH. The pH should be adjusted to be at least three units below the pKa of the carboxylic acid to ensure complete protonation.[9]
-
Extraction: The product can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.[9]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A: The overall yield can vary significantly depending on the optimization of each step. A reasonable target yield for the multi-step synthesis would be in the range of 40-60%. Each step should be optimized individually to maximize the overall output.
Q2: How can I confirm the structure of my final product?
A: A combination of analytical techniques should be used for structural confirmation. This includes 1H NMR, 13C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. The expected shifts and coupling constants for the methyl groups and the pyrazole ring protons should be carefully analyzed.
Q3: Are there any safety precautions I should be aware of?
A: Yes. Methylating agents like dimethyl sulfate are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrazine derivatives are also toxic and should be handled with caution. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: Can I use a different starting material for the pyrazole ring formation?
A: Yes, there are numerous methods for pyrazole synthesis.[10][11][12][13] For example, you could start from an α,β-unsaturated ketone and react it with a hydrazine derivative.[14] The choice of starting materials will depend on their availability and the desired substitution pattern on the pyrazole ring.
Q5: My final product is difficult to purify. What are my options?
A: If recrystallization is not effective, you can try other purification techniques. For carboxylic acids, you can sometimes purify them by forming a salt (e.g., with an amine), crystallizing the salt, and then regenerating the free acid.[9][15] Column chromatography on silica gel can also be used, but it can be challenging for carboxylic acids due to their polarity.
IV. Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
This protocol is a suggested starting point and may require optimization for your specific laboratory conditions.
Step 1: Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: N-methylation to Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add dimethyl carbonate (1.2 eq) and heat the reaction mixture to 80-100 °C for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Step 3: Hydrolysis to this compound
-
Dissolve the ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (3.0 eq) and heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with 1M HCl to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Data Summary Table
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | Ethyl 2-methylacetoacetate, Methylhydrazine | Acetic acid | Ethanol | 60-75% |
| 2 | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | Dimethyl carbonate, K2CO3 | DMF | 70-85% |
| 3 | Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | LiOH | THF/Water | 80-95% |
V. Visual Diagrams
General Synthetic Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Hydrolysis Yield
Caption: Troubleshooting guide for the ester hydrolysis step.
VI. References
-
Kim, J. K., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of pyrazole‐5‐carboxylic acid... (n.d.). ResearchGate. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Asian Journal of Research in Chemistry. Available at: [Link]
-
WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents. Available at:
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). MDPI. Available at: [Link]
-
Unit 4 Pyrazole. (n.d.). Slideshare. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2020). Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. Available at: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Available at: [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Available at: [Link]
-
CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents. Available at:
-
CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents. Available at:
-
Why are my ester hydrolysis not working. (n.d.). Reddit. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Available at: [Link]
-
Hydrolysis product troubleshooting. (n.d.). Reddit. Available at: [Link]
Sources
- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 12. Unit 4 Pyrazole | PDF [slideshare.net]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid (CAS No. 115294-67-2).[1] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven protocols to help you achieve high purity for this critical building block.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section covers foundational questions that are crucial for developing an effective purification strategy.
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be hydrazine derivatives or β-dicarbonyl compounds.[2]
-
Regioisomers: Asymmetric substitution on the pyrazole ring can sometimes lead to the formation of regioisomers, which can be challenging to separate due to their very similar physical properties.[3][4]
-
Byproducts: Side reactions can generate various related pyrazole structures or decomposition products.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, ethanol, toluene) and leftover reagents are common.[5]
-
Inorganic Salts: Salts formed during the reaction or workup (e.g., sodium chloride, sodium sulfate) may persist in the crude product.[5]
Q2: I have my crude product. What is the first purification technique I should try?
A2: The initial choice of purification technique depends on the physical state of your crude product and the nature of the expected impurities. For a carboxylic acid like this, an acid-base extraction is almost always an excellent first step.[5][6][7] This method is highly effective at separating the acidic product from any neutral or basic impurities. Following this, if the product is a solid, recrystallization is the preferred method for achieving high purity.
Q3: How do I choose between recrystallization, acid-base extraction, and column chromatography?
A3: The choice is guided by the specific purification challenge. The workflow diagram and comparison table below provide a logical framework for this decision.
-
Acid-Base Extraction: Use this as a primary purification step to remove non-acidic impurities. It leverages the carboxylic acid's ability to form a water-soluble salt in a basic solution.[8]
-
Recrystallization: This is the best method for purifying a solid compound to a high degree, provided a suitable solvent can be found. It is highly effective at removing small amounts of impurities with different solubility profiles.[5]
-
Column Chromatography: Reserve this for situations where simpler methods fail, such as separating the target compound from impurities with very similar polarities and structures (like regioisomers).[3][5]
Section 2: Purification Workflow & Decision Making
A systematic approach is key to efficient and effective purification. The following diagram illustrates a decision-making workflow for purifying this compound.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a user-friendly question-and-answer format to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of this compound typically proceeds through a two-step process:
-
Knorr Pyrazole Synthesis: The cyclocondensation of a β-dicarbonyl compound, such as ethyl 2-methylacetoacetate, with methylhydrazine to form the corresponding ethyl ester, ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate.
-
Hydrolysis: The subsequent hydrolysis of the ethyl ester to the final carboxylic acid product.
Each of these steps presents unique challenges that can lead to the formation of specific impurities. This guide will address these issues systematically.
Part 1: Troubleshooting the Esterification Step (Knorr Pyrazole Synthesis)
The primary challenge in the synthesis of ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate is the potential for the formation of a regioisomeric impurity.
FAQ 1: My NMR spectrum shows two sets of peaks, suggesting a mixture of products. What is the likely impurity and why does it form?
Answer:
The most common impurity in this reaction is the regioisomer, ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate . This occurs because methylhydrazine is an unsymmetrical nucleophile, and the β-dicarbonyl starting material (ethyl 2-methylacetoacetate) has two distinct carbonyl groups that can be attacked.
Causality of Regioisomer Formation:
The reaction proceeds via nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of ethyl 2-methylacetoacetate, followed by cyclization and dehydration. Since either nitrogen of methylhydrazine can attack either carbonyl of the dicarbonyl compound, a mixture of two regioisomers is possible. The reaction pathway is illustrated below.
Caption: Formation of regioisomers during Knorr synthesis.
FAQ 2: How can I identify the desired product and the regioisomeric impurity in my reaction mixture?
Answer:
The most effective method for identifying the two isomers is through ¹H and ¹³C NMR spectroscopy. The chemical environments of the methyl groups and the pyrazole ring protons are distinct for each isomer.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Ethyl Ester Isomers
| Protons | Desired Product (1,3,4-trimethyl-5-carboxylate) | Regioisomeric Impurity (1,4,5-trimethyl-3-carboxylate) | Rationale for Distinction |
| N-CH₃ | ~3.9 - 4.1 | ~3.7 - 3.9 | The N-methyl group in the desired product is adjacent to a carbonyl group, leading to a downfield shift. |
| C3-CH₃ | ~2.3 - 2.5 | N/A | Present only in the desired product. |
| C4-CH₃ | ~2.1 - 2.3 | ~2.1 - 2.3 | Similar environment in both isomers. |
| C5-CH₃ | N/A | ~2.4 - 2.6 | Present only in the regioisomeric impurity. |
| -OCH₂CH₃ | ~4.2 - 4.4 (q) | ~4.2 - 4.4 (q) | Similar environment in both isomers. |
| -OCH₂CH₃ | ~1.3 - 1.5 (t) | ~1.3 - 1.5 (t) | Similar environment in both isomers. |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and instrument used.
Troubleshooting Protocol: Distinguishing Isomers by NMR
-
Acquire High-Resolution ¹H NMR: Ensure good resolution to separate the closely spaced methyl signals.
-
Identify the N-CH₃ Signal: Look for a singlet integrating to 3H. The more downfield of the two N-CH₃ signals likely corresponds to the desired product due to the deshielding effect of the adjacent ester group.
-
Correlate with Other Methyl Signals: Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to confirm assignments. For the desired product, the N-CH₃ protons should show a correlation to the C5 carbon of the pyrazole ring.
FAQ 3: How can I minimize the formation of the regioisomeric impurity?
Answer:
Controlling the regioselectivity of the Knorr synthesis can be challenging. However, reaction conditions can be optimized to favor the formation of the desired isomer.
Experimental Protocol: Optimizing for Regioselectivity
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to nonpolar aprotic (e.g., toluene, dioxane).
-
Temperature Control: Running the reaction at lower temperatures may increase the kinetic selectivity, potentially favoring one isomer over the other.
-
pH Adjustment: The reaction is often catalyzed by acid. Varying the acid catalyst (e.g., acetic acid, sulfuric acid) and its concentration can impact the regiochemical outcome.[1]
FAQ 4: How can I purify my ethyl ester product to remove the regioisomeric impurity?
Answer:
If the formation of the regioisomer cannot be suppressed, purification is necessary.
Purification Strategy:
-
Flash Column Chromatography: This is the most effective method for separating the two isomers. The polarity difference between the two esters, although small, is often sufficient for separation on silica gel.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point.
-
Monitoring: Use thin-layer chromatography (TLC) to identify the optimal solvent system that provides the best separation between the two spots corresponding to the isomers.
-
-
Fractional Crystallization: If the crude product is a solid, it may be possible to separate the isomers by fractional crystallization from a suitable solvent system. This method relies on differences in solubility between the two isomers.
Part 2: Troubleshooting the Hydrolysis Step
The hydrolysis of the ethyl ester to the carboxylic acid is generally straightforward, but incomplete reaction is a common issue.
FAQ 5: My final product shows signals for an ethyl group in the ¹H NMR spectrum. What is this impurity and how do I remove it?
Answer:
The presence of an ethyl group (a quartet around 4.2-4.4 ppm and a triplet around 1.3-1.5 ppm) indicates that your product is contaminated with unreacted ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate . This is due to incomplete hydrolysis.
Troubleshooting Protocol: Ensuring Complete Hydrolysis
-
Increase Reaction Time and/or Temperature: If the hydrolysis is incomplete, extend the reaction time or increase the temperature to drive the reaction to completion.[2]
-
Use Excess Base: Ensure that a sufficient excess of the hydrolyzing agent (e.g., NaOH or LiOH) is used to completely saponify the ester.[1]
-
Solvent System: A mixture of water and a co-solvent like THF or ethanol is often used to ensure the solubility of the ester. Adjusting the ratio of the co-solvent to water can improve the reaction rate.
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
FAQ 6: How can I purify the final carboxylic acid product?
Answer:
If your final product is contaminated with unreacted ester, an acid-base extraction is a highly effective purification method.
Purification Protocol: Acid-Base Extraction
-
Dissolve the Crude Product: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extract with Base: Extract the organic solution with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer, while the unreacted ester will remain in the organic layer.
-
Separate Layers: Separate the aqueous and organic layers.
-
Acidify the Aqueous Layer: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1M HCl) until the carboxylic acid precipitates out.
-
Isolate the Product: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Summary of Common Impurities and Their Identification
Table 2: Key Impurities and Diagnostic NMR Signals
| Impurity | Type | Diagnostic ¹H NMR Signal(s) (ppm) |
| Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate | Regioisomer | Distinct N-CH₃ signal (~3.7 - 3.9 ppm) and C5-CH₃ signal (~2.4 - 2.6 ppm). |
| Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | Unreacted Starting Material | Quartet at ~4.2 - 4.4 ppm and a triplet at ~1.3 - 1.5 ppm. |
| Unidentified Colored Impurities | Side Products | Often arise from side reactions of hydrazine. May not be easily identifiable by NMR but can be removed by chromatography or recrystallization. |
By understanding the origin of these common impurities and employing the troubleshooting and purification strategies outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.
References
- BenchChem. (2025).
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]
-
PubChem. (n.d.). 1,4,5-Trimethyl-1h-pyrazole-3-carboxylic acid. [Link]
-
ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. [Link]
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
Sources
Technical Support Center: Pyrazole Ring Formation Reactions
Welcome to the technical support center for pyrazole ring formation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-containing molecules. Here, we address common challenges encountered during experimental work, offering scientifically grounded explanations and actionable troubleshooting strategies. Our goal is to empower you with the insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields in pyrazole synthesis are a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[1]
A. Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is often sensitive to temperature.[2][3] Some reactions proceed efficiently at room temperature, while others may require heating to overcome activation energy barriers.[4][5] Conversely, excessive heat can lead to the degradation of starting materials or the final product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[1]
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and outcome. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism.[5][6] In some cases, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity and yield.[7]
B. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to the formation of unwanted side products, consuming your starting materials and reducing the yield of the desired pyrazole.[1] Always ensure the purity of your reagents before starting the reaction. Hydrazine and its derivatives, in particular, can be prone to degradation.[5][8]
-
Stoichiometry: While a 1:1 molar ratio of the dicarbonyl compound to the hydrazine is theoretically required, in practice, using a slight excess of the hydrazine can sometimes drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.
C. Inefficient Reaction Work-up and Purification:
-
Product Solubility: The desired pyrazole may have some solubility in the work-up solvents, leading to losses during extraction or washing steps.[9] Careful selection of extraction solvents is critical.
-
Purification Method: Column chromatography is a common method for purifying pyrazoles. However, some pyrazoles can be sensitive to the acidic nature of silica gel, leading to degradation.[10] In such cases, deactivating the silica gel with a base like triethylamine or using an alternative stationary phase like neutral alumina can be beneficial.[10] Recrystallization is another effective purification technique if a suitable solvent system can be found.[10]
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of two or more pyrazole regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?
Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4][11] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is initially attacked by which nitrogen atom of the hydrazine.
A. Understanding the Reaction Mechanism:
The initial step in the Knorr pyrazole synthesis is the formation of a hydrazone intermediate.[6] The subsequent intramolecular cyclization and dehydration lead to the pyrazole ring.[6] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.
B. Strategies to Control Regioselectivity:
-
Steric Hindrance: A bulkier substituent on the 1,3-dicarbonyl compound will sterically hinder the approach of the hydrazine to the adjacent carbonyl group. This can favor the formation of one regioisomer over the other.
-
Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.
-
Solvent Effects: As mentioned earlier, the use of highly polar, hydrogen-bond-donating solvents like fluorinated alcohols can significantly enhance regioselectivity.[7] These solvents can stabilize one of the transition states leading to a specific regioisomer more than the other.
-
pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby affecting the regiochemical outcome. Acid catalysis is often employed in the Knorr synthesis.[3]
| Factor | Effect on Regioselectivity | Example |
| Steric Hindrance | Bulky groups direct the initial attack to the less hindered carbonyl. | A bulky t-butyl group on the dicarbonyl will favor formation of the pyrazole where the substituted nitrogen is distal to the t-butyl group. |
| Electronic Effects | Electron-withdrawing groups activate the adjacent carbonyl for nucleophilic attack. | A trifluoromethyl group will strongly favor initial attack at the adjacent carbonyl.[11] |
| Solvent | Fluorinated alcohols can enhance regioselectivity through hydrogen bonding.[7] | Using HFIP as a solvent can dramatically increase the ratio of one regioisomer over the other.[7] |
| pH | Acid catalysis can influence the rate of hydrazone formation and cyclization.[3] | The use of a catalytic amount of acetic acid is common in Knorr pyrazole synthesis.[6] |
Issue 3: Formation of Side Products and Impurities
Question: Besides my desired pyrazole, I am observing several side products in my reaction mixture, which complicates purification. What are these common impurities and how can I minimize their formation?
Answer: The formation of side products is a frequent issue, often arising from the reactivity of the starting materials and intermediates under the reaction conditions.
A. Common Side Products:
-
Pyrazoline Intermediates: The reaction of α,β-unsaturated ketones with hydrazines initially forms pyrazolines, which then need to be oxidized to the corresponding pyrazoles.[4][11] If the oxidation step is incomplete, you will have a mixture of the pyrazoline and the pyrazole.
-
Hydrazone Decomposition: Hydrazines can be unstable, especially at elevated temperatures, and can decompose to form various byproducts.[5][12]
-
Self-Condensation of the 1,3-Dicarbonyl Compound: Under certain conditions, 1,3-dicarbonyl compounds can undergo self-condensation reactions.
-
Formation of Isomeric Pyrazoles: As discussed in the previous section, the formation of regioisomers is a common source of impurities.
B. Minimizing Side Product Formation:
-
Inert Atmosphere: If your starting materials or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and decomposition.[1]
-
Controlled Addition of Reagents: Adding one reagent dropwise to the other can help to control the reaction temperature and minimize the formation of side products from localized high concentrations of reagents.
-
Use of Catalysts: In some cases, the use of a catalyst can promote the desired reaction pathway over side reactions. For example, various metal catalysts have been employed in pyrazole synthesis.[13]
-
Purification Strategies: If side products are unavoidable, effective purification is key. Besides column chromatography and recrystallization, acid-base extraction can be a useful technique for separating basic pyrazole products from neutral or acidic impurities.[10] The pyrazole can be protonated and extracted into an aqueous acid layer, then liberated by basification and extracted back into an organic solvent.
Experimental Protocols & Visualizations
General Protocol for Knorr Pyrazole Synthesis
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base such as sodium acetate may be needed to liberate the free hydrazine.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The residue can then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[10]
Reaction Mechanism Workflow
Caption: Knorr Pyrazole Synthesis Workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting Flowchart for Low Yields.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2015). NIH. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Improving the Solubility of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid. Our goal is to provide a foundational understanding of the underlying chemical principles and to offer practical, step-by-step troubleshooting protocols to overcome these issues in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: I'm trying to dissolve this compound in neutral water or a standard buffer like PBS (pH 7.4), but it has very poor solubility. Why is this happening?
A: The low aqueous solubility of this compound stems from its molecular structure. It possesses a carboxylic acid functional group (-COOH), which is a weak acid.[1] In its neutral, protonated form (at acidic or neutral pH), the molecule is significantly less polar. The pyrazole ring and three methyl groups create a predominantly hydrophobic backbone, which resists interaction with polar water molecules, leading to poor dissolution. Carboxylic acids with more than four carbon atoms generally see a sharp decrease in water solubility due to this hydrophobic effect.[1][2]
Q2: What is the single most important chemical property I need to understand to improve its solubility?
A: The pKa is the most critical parameter. The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (neutral, less soluble) and deprotonated (ionized, more soluble) forms.[3] For a carboxylic acid like this one, at a pH above its pKa, the equilibrium will shift towards the deprotonated carboxylate form (R-COO⁻). This ionized form is significantly more polar and thus more soluble in aqueous solutions.[4][5] Conversely, at a pH below the pKa, the compound will be in its neutral, less soluble R-COOH form.
Q3: I cannot find a published pKa value for this specific molecule. How can I proceed?
-
Estimation: Most simple carboxylic acids have a pKa in the range of 3 to 5.[3] The electron-donating nature of the methyl groups on the pyrazole ring might slightly increase the pKa compared to a simple acid like formic acid.[1] A reasonable starting assumption for your experimental design would be a pKa between 4.0 and 5.0.
-
Experimental Determination: For accurate formulation work, determining the pKa experimentally is highly recommended. Common methods include potentiometric titration or UV-spectrophotometry, where changes in pH are correlated with spectral shifts.[6][7] 1H NMR spectroscopy can also be used by plotting the chemical shifts of protons near the carboxylic acid group against pH.[8][9]
Section 2: Troubleshooting Workflows & Experimental Protocols
This section provides actionable strategies to address solubility issues directly. The choice of method depends on the requirements of your final application (e.g., in vitro assay, formulation development).
Caption: Decision workflow for selecting a solubility enhancement strategy.
Issue: Compound precipitates in my neutral aqueous buffer.
Solution A: pH Adjustment
This is the most direct method for ionizable compounds. By raising the pH of the solvent, you deprotonate the carboxylic acid, forming the highly soluble carboxylate salt in situ.
Troubleshooting Q&A:
-
Q: At what pH should I expect to see a significant increase in solubility?
-
A: A general rule of thumb (based on the Henderson-Hasselbalch equation) is that you need the pH to be at least 2 units above the pKa to ensure >99% of the compound is in its ionized, soluble form. If we estimate the pKa to be ~4.5, you should aim for a pH of 6.5 or higher.
-
-
Q: Can I just add NaOH to my solution?
-
A: While adding a strong base like NaOH or KOH will increase solubility, it offers no pH control.[1] For most biological and analytical experiments, using a buffer system is crucial to maintain a stable pH. Prepare buffers at various pH points (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to find the optimal condition.
-
Experimental Protocol 1: Generating a pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., phosphate or citrate-phosphate buffers) at 0.5 pH unit intervals, for example, from pH 4.0 to 8.0.
-
Addition of Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A shaker or rotator is ideal.
-
Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute it with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the buffer pH on the x-axis to visualize the pH-solubility profile.
Solution B: Salt Formation
If developing a solid form of the drug is the goal, forming a stable, crystalline salt is a primary strategy in pharmaceutical development. This involves reacting the acidic drug with a suitable base (counter-ion) to create a salt with improved physicochemical properties, including solubility and dissolution rate.[10][11] Approximately 50% of marketed small-molecule drugs are administered as salts.[12]
Troubleshooting Q&A:
-
Q: How do I choose a suitable counter-ion?
-
A: Selection depends on the desired properties. For high solubility, strong bases that form highly dissociated salts are preferred. Common choices include sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), and organic amines like tromethamine (Tris) or meglumine.[13]
-
-
Q: Is salt formation always successful?
Experimental Protocol 2: Small-Scale Salt Screening
-
Stock Solution: Dissolve a known amount of the carboxylic acid in a suitable organic solvent where it is freely soluble (e.g., ethanol, methanol, or acetone).
-
Counter-ion Addition: In separate vials, add stoichiometric equivalents (1:1 molar ratio) of different basic counter-ions (e.g., sodium hydroxide, potassium hydroxide, tromethamine) dissolved in a minimal amount of the same solvent or water.
-
Crystallization: Mix the solutions. Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. Alternatively, an anti-solvent (a solvent in which the salt is insoluble) can be added to induce precipitation.
-
Isolation & Analysis: If a solid precipitate forms, isolate it by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Characterization: Analyze the resulting solid to confirm salt formation and assess its properties. Key analyses include:
-
Solubility Testing: Measure the aqueous solubility of the new salt form using Protocol 1 (typically in neutral water or buffer).
-
Solid-State Characterization: Use techniques like Powder X-Ray Diffraction (PXRD) to check for crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point.
-
Issue: Solubility is still insufficient, even at optimal pH.
Solution C: Co-solvency
If pH adjustment alone is not enough, or if a high concentration in a formulation is needed, the use of co-solvents is a common next step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[15]
Troubleshooting Q&A:
-
Q: What are some common, biocompatible co-solvents?
-
Q: How much co-solvent should I use?
-
A: Start with a low percentage (e.g., 5-10% v/v) and increase incrementally. The goal is to use the minimum amount necessary, as high concentrations of organic solvents can be problematic for cellular assays or in vivo studies. The relationship between co-solvent concentration and solubility is often logarithmic.
-
Experimental Protocol 3: Co-solvent Solubility Evaluation
-
System Preparation: Prepare a series of solvent systems containing increasing percentages of a co-solvent (e.g., ethanol) in a fixed aqueous buffer (choose a pH where the compound is ionized, e.g., pH 7.4). For example: 0%, 5%, 10%, 20%, and 40% (v/v) ethanol in 50 mM phosphate buffer.
-
Equilibrium Solubility Measurement: Following the steps outlined in Protocol 1 (Addition, Equilibration, Separation, Analysis), determine the saturation solubility of the compound in each co-solvent system.
-
Data Plotting: Plot the measured solubility (y-axis) against the percentage of co-solvent (x-axis). This will show the effectiveness of the chosen co-solvent at increasing the compound's solubility.
Section 3: Summary of Strategies & Advanced Options
The optimal strategy depends on your specific experimental needs.
| Strategy | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Ionizes the carboxylic acid to its soluble carboxylate form.[5] | Simple, effective, easy to implement in the lab. | Requires careful pH control; may not be suitable for pH-sensitive assays or compounds. | In vitro screening, analytical method development, initial formulation work. |
| Salt Formation | Creates a new solid-state form with intrinsically higher solubility.[4][10] | Can dramatically improve solubility and dissolution; creates a stable, solid API. | Requires screening; salts can have issues with stability or hygroscopicity.[12] | Pharmaceutical drug development for solid dosage forms (tablets, capsules). |
| Co-solvency | Reduces the polarity of the aqueous solvent system.[15][17] | Can achieve very high concentrations; useful for liquid formulations. | High concentrations can be toxic or affect biological assay performance; may cause precipitation upon dilution. | High-concentration stock solutions, liquid formulations for preclinical studies. |
Advanced Strategies: If these primary methods are insufficient, several advanced formulation techniques exist, including:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (e.g., using spray drying or hot-melt extrusion) to create an amorphous, more soluble form.[18][19]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its apparent water solubility.[16]
-
Particle Size Reduction: Decreasing the particle size of the solid compound through micronization or nanomilling increases the surface area-to-volume ratio, which can improve the dissolution rate.[13][16]
Caption: Chemical equilibrium of the carboxylic acid at different pH values.
References
- Improving API Solubility by Salt and Cocrystal Form
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Improving solubility – a close look at available approaches. (n.d.). Merck Millipore.
- Improving API Solubility. (n.d.). Sigma-Aldrich.
- How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone [YouTube Video].
- Stanton, M., & Tufekcic, S. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmacy and Pharmacology, 64(5), 613-621.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Ascendia Pharma.
- API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). Protheragen.
- Why salt formation of weak acid increases the drug solubility? (2023, February 8).
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31).
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- API Solubility And Dissolution Enhancement Via Formul
- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023, July 11). Brainly.
- van der Water, S. C., et al. (2012).
- Lee, L. S., et al. (2012). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. Chemosphere, 88(5), 558-564.
- pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025, August 29).
- Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Kiraly, P., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
- How is pKa determined? (2017, April 18). Quora.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library.
- Solubility of organic acids in various methanol and salt concentrations: The implication on organic acid sorption in a cosolvent system. (2025, August 10).
- A REVIEW ON PYRAZOLE AN ITS DERIV
- The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2025, August 6).
- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024, June 6).
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? (2014, December 1).
- Organic Chemistry Study Guide: Carboxylic Acids & Deriv
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Carboxylic acid. (n.d.). Britannica.
- Cosolvent. (n.d.). Wikipedia.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6).
- The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. (2013, June 1).
- Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxyl
- Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxyl
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.
- Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxyl
- 1-Methyl-1H-pyrazole-5-carboxylic acid 97 16034-46-1. (n.d.). Sigma-Aldrich.
- 797027-83-9|1H-Pyrazole-5-carboxylic acid|BLD Pharm. (n.d.).
- 1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram. (n.d.).
- Pyrazoles database - synthesis, physical properties. (n.d.).
- 3-Methylpyrazole-5-carboxylic acid 97 402-61-9. (n.d.). Sigma-Aldrich.
Sources
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. brainly.com [brainly.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjpdft.com [rjpdft.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. agnopharma.com [agnopharma.com]
- 14. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylation of Pyrazole Carboxylic Acids
Welcome to the technical support center for the methylation of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this common but often challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions.
Introduction: The Challenge of Pyrazole Methylation
The methylation of pyrazole carboxylic acids is a fundamental transformation in the synthesis of a vast array of pharmaceutically active compounds. The pyrazole motif is a privileged scaffold in medicinal chemistry, and its N-methylation can significantly impact a molecule's biological activity, solubility, and metabolic stability. However, the inherent aromaticity and the presence of two reactive nitrogen atoms in the pyrazole ring, coupled with the reactivity of the carboxylic acid group, present several challenges. The most common side reactions include the formation of regioisomers, esterification of the carboxylic acid, and decarboxylation. This guide provides a structured approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction is producing a mixture of N1 and N2 methylated pyrazole regioisomers. How can I improve the selectivity?
This is the most common challenge in pyrazole methylation. The electronic and steric environment of the pyrazole ring dictates the regioselectivity of the reaction.
Answer: Achieving high regioselectivity in the N-methylation of pyrazoles often requires moving beyond traditional, less selective methylating agents like methyl iodide and dimethyl sulfate, which can yield regioisomeric mixtures approaching 3:1 (N1:N2).[1] Several strategies can be employed to enhance selectivity:
-
Sterically Hindered Methylating Agents: The use of sterically bulky methylating agents can disfavor alkylation at the more sterically hindered N2 position. A highly effective modern approach involves the use of α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as masked methylating agents.[2][3] These reagents have been shown to provide excellent N1-selectivity (from 92:8 to >99:1 N1/N2 ratios) for a range of pyrazole substrates.[3][4][5][6][7]
-
Solvent Effects: The choice of solvent can influence the regioselectivity of pyrazole formation and subsequent alkylation. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in pyrazole synthesis, which can be a precursor step to methylation.[8]
-
Substituent Effects: The electronic nature of the substituents on the pyrazole ring plays a crucial role. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms. While a detailed discussion is beyond the scope of this guide, it is a critical factor to consider when designing your synthetic strategy.
Troubleshooting Workflow for Regioisomer Formation
Caption: A decision-making workflow for troubleshooting the formation of regioisomers during pyrazole methylation.
Data Summary: Regioselectivity with Different Methylating Agents
| Methylating Agent | Typical N1:N2 Ratio | Reference |
| Methyl Iodide (MeI) | ~3:1 | [1] |
| Dimethyl Sulfate (DMS) | ~3:1 | [1] |
| (Chloromethyl)triisopropoxysilane | 92:8 to >99:1 | [2][3] |
Issue 2: My primary side product is the methyl ester of my pyrazole carboxylic acid. How can I prevent this?
This is a common chemoselectivity issue, especially when using methylating agents that are also effective for esterifying carboxylic acids.
Answer: The formation of a methyl ester side product arises from the competing methylation of the carboxylic acid functional group. The pKa of a typical carboxylic acid is around 5, making it sufficiently acidic to react with some methylating agents.[9]
-
Diazomethane: Diazomethane is a highly efficient reagent for the methylation of carboxylic acids and will readily form the methyl ester.[9][10][11] If your primary goal is N-methylation, diazomethane should be avoided unless the carboxylic acid is protected.
-
Protecting Groups: The most robust solution to prevent esterification is to protect the carboxylic acid group prior to N-methylation. Common protecting groups for carboxylic acids include esters that can be cleaved under conditions that do not affect the N-methylated pyrazole, such as tert-butyl esters (cleaved with acid) or benzyl esters (cleaved by hydrogenolysis).[12][13][14]
-
Reaction Conditions: When not using a protecting group, carefully controlling the reaction conditions can minimize esterification. Using a stoichiometric amount of a strong base to deprotonate the pyrazole nitrogen selectively over the carboxylic acid can be effective, although this can be challenging to achieve perfectly.
Experimental Protocol: Protection of the Carboxylic Acid as a tert-Butyl Ester
-
Suspend the pyrazole carboxylic acid in dichloromethane (DCM).
-
Add N,N-dimethylformamide (DMF) as a catalyst (a few drops).
-
Slowly add oxalyl chloride or thionyl chloride and stir at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
-
In a separate flask, prepare a solution of tert-butanol in DCM with a non-nucleophilic base such as triethylamine or pyridine.
-
Slowly add the acid chloride solution to the tert-butanol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the tert-butyl protected pyrazole.
Issue 3: I am observing significant decarboxylation of my starting material or product. What is causing this and how can I avoid it?
Decarboxylation is a potential side reaction, particularly with pyrazole-4-carboxylic acids and under certain reaction conditions.
Answer: The loss of the carboxylic acid group can be promoted by heat and the presence of acids, bases, or metal catalysts.[1][3][15][16]
-
Thermal Decarboxylation: High reaction temperatures can induce decarboxylation. If you are observing this side reaction, consider running your methylation at a lower temperature for a longer period.
-
Acid- and Base-Catalyzed Decarboxylation: Both acidic and basic conditions can facilitate decarboxylation, with temperatures ranging from 40°C to 220°C being reported for this transformation.[1][3][15] The choice of base and solvent is critical. While some bases are necessary for the N-methylation, stronger bases and higher temperatures can increase the rate of decarboxylation.
-
Metal-Catalyzed Decarboxylation: Copper and other transition metals can catalyze the decarboxylation of pyrazole carboxylic acids.[16] If your reaction involves any metal catalysts, this could be the source of the side reaction. Ensure your reagents and glassware are free from metal contaminants.
Mitigation Strategies for Decarboxylation
| Condition | Mitigation Strategy |
| High Temperature | Reduce the reaction temperature and increase the reaction time. |
| Strong Base | Use a milder base or a stoichiometric amount of a stronger base at a lower temperature. |
| Acidic Conditions | If possible, perform the methylation under neutral or basic conditions. |
| Metal Contamination | Use high-purity reagents and acid-washed glassware. |
Logical Relationship of Side Reactions
Caption: The potential reaction pathways from a pyrazole carboxylic acid starting material, illustrating the desired product and common side products.
References
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013).
-
Xiang, S., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(9), 2359-2364. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
Protecting group. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025). ACS Publications. [Link]
-
Portella, C., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(18), 6874–6879. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]
-
N-methylation of pyrazole. (2023). Reddit. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]
-
1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
Organic Chemistry-4. (n.d.). Kolkata. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]
-
Wang, Z., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(9), 1188. [Link]
-
21.7: Methyl Ester Synthesis Using Diazomethane. (2020). Chemistry LibreTexts. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
Reactions Of Diazomethane (CH2N2) And Their Mechanisms. (2025). Master Organic Chemistry. [Link]
Sources
- 1. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purifying Pyrazole Derivatives with Column Chromatography
Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical advice and troubleshooting solutions for challenges encountered during column chromatography. As Senior Application Scientists, we aim to deliver not just protocols, but the expertise and reasoning behind them to ensure your success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when setting up a column chromatography purification for pyrazole derivatives.
Q1: What is the best stationary phase to start with for my pyrazole derivative?
For general purification of reaction mixtures and separation of regioisomers, standard silica gel (230-400 mesh) is the most common and cost-effective choice for flash column chromatography.[1][2] For separating enantiomers (chiral isomers), specialized Chiral Stationary Phases (CSPs) are necessary. Polysaccharide-based CSPs, such as Lux cellulose-2 and Lux amylose-2, have shown excellent performance in resolving racemic pyrazole derivatives.[3][4]
Q2: My pyrazole derivative seems to be sticking to the silica gel column or degrading. What can I do?
Some pyrazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to poor recovery or degradation.[1][2] The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%) or ammonia in methanol.[2][5] Alternatively, for highly sensitive compounds, consider using a different stationary phase like alumina or Florisil.[6]
Q3: How do I choose the right mobile phase (eluent) for my separation?
The selection of the mobile phase is critical for achieving good separation.[1] Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening and optimizing your solvent system before committing to a column.[7][8][9][10][11] The goal is to find a solvent system that gives your desired compound a Retention Factor (Rf) value between 0.25 and 0.35 on the TLC plate.[8]
Common solvent systems for normal-phase chromatography of pyrazoles are mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or diethyl ether.[1][12][13] For more polar pyrazoles, a methanol/dichloromethane system can be effective.[12][14]
Q4: Should I use isocratic or gradient elution?
The choice depends on the complexity of your mixture.[15][16]
-
Isocratic Elution: Uses a constant solvent composition throughout the separation. It is simpler to set up and is often sufficient if the impurities are well-separated from your product on the TLC plate.[16][17]
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation (e.g., by increasing the percentage of ethyl acetate in hexane). This is generally more effective for complex mixtures containing compounds with a wide range of polarities.[16][17][18] It helps to elute strongly retained compounds faster and results in sharper peaks, improving overall resolution.[16][17]
Q5: What is the best way to load my sample onto the column?
Dry loading is the preferred method for column chromatography as it often leads to better separation and avoids issues associated with strong loading solvents.[1][19] Protocol for Dry Loading:
-
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[1][19]
Troubleshooting Guide
Even with careful planning, issues can arise. This section provides a systematic approach to troubleshooting common problems during the purification of pyrazole derivatives.
Issue 1: Poor Separation of Compounds (Co-elution)
Symptoms:
-
TLC analysis of collected fractions shows multiple spots.
-
NMR analysis of the "purified" product reveals the presence of starting materials or byproducts.
Causality & Solutions:
-
Insufficient Separation on TLC: If the spots are not well-separated on the TLC plate, they will not separate on the column.[1] Your primary goal is to optimize the mobile phase. Try adjusting the polarity of your eluent. A common strategy is to use solvent mixtures like hexane/ethyl acetate and systematically vary the ratio.[12][13]
-
Overloading the Column: The amount of crude material should be appropriate for the amount of stationary phase. For silica gel, a ratio of 1:20 to 1:100 (crude sample to silica) is recommended.[20]
-
Improper Column Packing: An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed as a uniform slurry and is not disturbed during sample loading.[2]
-
Sub-optimal Elution Method: If your compounds have very different polarities, an isocratic elution may not be sufficient. A shallow gradient elution, where the polarity is increased slowly, can significantly improve the separation of closely eluting compounds.[1][17]
Issue 2: Low or No Recovery of the Compound
Symptoms:
-
The desired compound is not observed in any of the collected fractions.
-
The total mass of material recovered is significantly lower than the amount loaded.
Causality & Solutions:
-
Compound Degradation on Silica: As mentioned in the FAQs, pyrazoles can be sensitive to acidic silica.[1][2] If you suspect degradation, perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[6] If it's unstable, use deactivated silica or an alternative stationary phase like alumina.[2][6]
-
Compound is Highly Polar: Very polar compounds may not elute with standard solvent systems. For these, you may need to use a highly polar mobile phase, such as 5-10% methanol in dichloromethane.[12] Sometimes, adding a small amount of ammonia to the methanol can help elute stubborn basic compounds.[12]
-
Compound is Non-polar: The compound may have eluted very quickly in the solvent front. Check the very first fractions collected.[6] Use a less polar solvent system to increase retention.
-
Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a few fractions that you expected to contain your product and re-analyze.[6]
Issue 3: Tailing or Streaking of Spots on TLC and Column
Symptoms:
-
Spots on the TLC plate are not round but appear as elongated streaks.
-
The compound elutes from the column over a large number of fractions (band broadening).[17]
Causality & Solutions:
-
Acid-Base Interactions: The basic nitrogen of the pyrazole can interact with acidic silica, causing tailing. Adding a small amount of triethylamine or ammonia to the eluent can often resolve this issue by competing for the active sites on the silica.[2][5]
-
Sample Overload (TLC): Spotting too much sample on the TLC plate can cause streaking.
-
Inappropriate Solvent: The sample may not be fully soluble in the mobile phase, causing it to streak. Ensure your chosen eluent is a good solvent for your compound.
Workflow & Troubleshooting Diagrams
To visualize the process and decision-making, refer to the following diagrams.
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common issues.
Data Summary: Solvent Systems
The following table summarizes common solvent systems used for the purification of pyrazole derivatives on silica gel, ordered by increasing polarity.
| Solvent System Components | Polarity | Typical Use Case |
| Hexane / Petroleum Ether | Very Low | Eluting very non-polar impurities. |
| Hexane / Diethyl Ether | Low | General separation of non-polar to moderately polar pyrazoles.[12] |
| Hexane / Ethyl Acetate | Low-Medium | The most common system, highly versatile for a wide range of pyrazoles.[1][12][13] |
| Dichloromethane | Medium | Can be used alone or with hexane/methanol for better solubility.[12] |
| Ethyl Acetate | Medium-High | Can be used as a single solvent for some isomers.[1] |
| Dichloromethane / Methanol | High | For purifying more polar pyrazole derivatives.[12] |
| Dichloromethane / 10% NH4OH in MeOH | Very High | Eluting very polar or basic pyrazoles that show strong silica interaction.[12][14] |
References
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH). [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
-
When is Gradient Elution Better than Isocratic Elution? Biotage. [Link]
-
How To Choose Solvent System For Column Chromatography? Chemistry For Everyone (YouTube). [Link]
-
Column Chromatography in Pharmaceutical Analysis. Research and Reviews. [Link]
-
A novel environment-friendly hybrid material based on a modified silica gel with a bispyrazole derivative for the removal of ZnII, PbII, CdII and CuII traces from aqueous solutions. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]
-
Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed. [Link]
-
[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Welch Materials. [Link]
-
The green synthesis of pyranopyrazole derivatives by silica supported cobalt chloride and cobalt nitrate as nanocatalysts. Colloid & Nanoscience Journal. [Link]
-
Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. ResearchGate. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. National Institutes of Health (NIH). [Link]
-
Column Chromatography. Magritek. [Link]
-
Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
2.3D: Separation Theory. Chemistry LibreTexts. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Oriental Journal of Chemistry. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
- Method for purifying pyrazoles.
-
Determining a solvent system. University of York, Chemistry Teaching Labs. [Link]
-
How can I select a solvent system for highly polar compounds to elute in TLC and run column? ResearchGate. [Link]
-
21 questions with answers in PYRAZOLES. Science topic. ResearchGate. [Link]
-
HPLC Troubleshooting. [Link]
- Process for the purification of pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. magritek.com [magritek.com]
- 10. aroonchande.com [aroonchande.com]
- 11. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 12. Chromatography [chem.rochester.edu]
- 13. rsc.org [rsc.org]
- 14. Chromatography [chem.rochester.edu]
- 15. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. biotage.com [biotage.com]
- 18. welch-us.com [welch-us.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. rroij.com [rroij.com]
Technical Support Center: Recrystallization of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support guide for the purification of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid (CAS 115294-67-2). This document provides researchers, chemists, and drug development professionals with in-depth guidance and troubleshooting advice for obtaining high-purity material through recrystallization. Our approach is built on foundational chemical principles and field-proven methodologies to ensure you can confidently develop a robust and repeatable purification protocol.
Part 1: Foundational Knowledge & Compound Analysis
This section addresses the fundamental properties of the target molecule, which are critical for making informed decisions during solvent selection.
Q1: What are the key physicochemical properties of this compound that influence solvent selection?
The rational selection of a recrystallization solvent begins with understanding the molecule's structure and resulting properties. This compound possesses a combination of polar and non-polar features that dictate its solubility behavior.
-
Polar Features: The primary drivers of polarity are the carboxylic acid group (-COOH) and the nitrogen-containing pyrazole ring. The carboxylic acid provides a strong hydrogen bond donor (the -OH group) and two hydrogen bond acceptors (the two oxygen atoms). The pyrazole ring also contains nitrogen atoms that can act as hydrogen bond acceptors. This confers significant polarity to the molecule.
-
Non-Polar Features: The three methyl groups (-CH₃) at positions 1, 3, and 4 introduce non-polar, lipophilic character.
This amphiphilic nature—having both polar and non-polar characteristics—suggests that solvents of intermediate polarity, or a combination of polar and non-polar solvents (a solvent pair), will likely be most effective for recrystallization. The presence of strong hydrogen bonding capabilities and a rigid heterocyclic core are factors that generally favor the formation of a stable crystal lattice, making recrystallization an excellent purification technique for this compound and its analogs[1][2].
| Property | Value / Description | Significance for Recrystallization |
| CAS Number | 115294-67-2[3] | Unique identifier for the specific chemical entity. |
| Molecular Formula | C₇H₁₀N₂O₂[3] | Provides the elemental composition. |
| Molecular Weight | 154.17 g/mol [3] | Influences dissolution rate and mass-based calculations. |
| Topological Polar Surface Area (TPSA) | 55.12 Ų[3] | Indicates moderate polarity, suggesting solubility in polar solvents. |
| Predicted logP | 0.735[3] | A low positive value indicates a slight preference for lipophilic environments but confirms significant water solubility is unlikely at room temperature. |
| Hydrogen Bond Donors | 1[3] | The carboxylic acid proton is available for H-bonding with solvent molecules. |
| Hydrogen Bond Acceptors | 3[3] | The carbonyl oxygen and two pyrazole nitrogens can accept H-bonds. |
| Physical Form | Expected to be a solid at room temperature. | Recrystallization is a purification technique for solid compounds[4]. |
| Melting Point | Not explicitly published, but related pyrazole carboxylic acids exhibit high melting points (>220 °C)[5]. | A high melting point is a strong indicator that the compound will not "oil out" in many common solvents. |
Part 2: Solvent Selection and Protocol
This section provides a practical guide to selecting an appropriate solvent system and a detailed protocol for performing the recrystallization.
Q2: How do I systematically select the best recrystallization solvent?
The ideal recrystallization solvent is one in which the target compound is highly soluble at an elevated temperature but poorly soluble at low temperatures (e.g., 0-5 °C)[6]. Impurities, conversely, should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.
The process of selecting a solvent should be a systematic, small-scale experimental screen before committing to a bulk purification.
Caption: Decision workflow for screening recrystallization solvents.
Q3: Which solvents are recommended starting points for this compound?
Given the compound's properties, solvents with moderate to high polarity are excellent starting points. The following table provides a ranked list of solvents to screen.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Primary Candidate. Often shows a good solubility gradient for carboxylic acids. Less toxic and volatile than methanol. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar. May offer lower solubility when cold, improving yield. |
| Methanol | 65 | Polar Protic | High solvating power. Can sometimes result in high solubility even when cold, potentially lowering yield. A literature example shows a methanol/ethyl acetate mixture was effective for a similar compound[7]. |
| Ethyl Acetate | 77 | Polar Aprotic | An excellent solvent of intermediate polarity. Good for compounds that are too soluble in alcohols. |
| Acetone | 56 | Polar Aprotic | Strong solvent, but its low boiling point can lead to rapid evaporation and premature crystallization. Use with care. |
| Water | 100 | Very Polar Protic | Likely to have low solubility at room temperature but may dissolve upon heating. Potential for strong crystal formation upon cooling. High boiling point can be advantageous. |
| Toluene | 111 | Non-Polar | Unlikely to be a good primary solvent. Excellent candidate as an anti-solvent in a solvent pair with ethanol or ethyl acetate. |
| Hexane/Heptane | ~69 / ~98 | Non-Polar | The compound will almost certainly be insoluble. Use only as an anti-solvent (the "poor" solvent) in a solvent pair system[4]. |
Q4: What is a solvent-pair recrystallization and when is it necessary?
A solvent-pair system is used when no single solvent exhibits the ideal solubility characteristics. This technique involves two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent)[4].
When to use it: You should consider a solvent pair if you find that your compound is readily soluble in one solvent (e.g., ethanol) even at room temperature, and insoluble in another (e.g., hexane).
Recommended Pairs for this Compound:
-
Ethanol / Water: Dissolve in hot ethanol, add hot water dropwise until the solution becomes faintly cloudy, then add a drop or two of ethanol to clarify and cool slowly.
-
Ethyl Acetate / Hexane: Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until persistent cloudiness is observed. Clarify with a few drops of ethyl acetate and allow to cool.
Q5: Can you provide a standard step-by-step protocol for recrystallization?
Certainly. The following is a generalized protocol. The specific solvent and volumes should be determined from your small-scale screening experiments.
Experimental Protocol: Single Solvent Recrystallization
-
Dissolution: Place the crude solid of this compound in an Erlenmeyer flask. Add a magnetic stir bar. On a stirrer hotplate, add a small portion of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid has just completely dissolved at or near the solvent's boiling point. Causality: Using the minimum amount of hot solvent is crucial for ensuring the solution becomes supersaturated upon cooling, maximizing crystal recovery.
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes. Causality: The activated charcoal adsorbs the colored impurities, which can then be removed by filtration.
-
Hot Gravity Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes insoluble matter. Pre-heating the apparatus prevents premature crystallization of the desired product in the funnel[4].
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals. After a moment, reapply the vacuum to pull the wash solvent through. Repeat if necessary. Causality: Washing with a minimal amount of cold solvent removes any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, typically in a vacuum oven.
Part 3: Troubleshooting Guide
Even with a well-chosen solvent, experimental issues can arise. This section provides solutions to common problems.
Q6: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid.
-
Cause A: The boiling point of the solvent is higher than the melting point of your compound.
-
Solution: This is unlikely for this specific compound given its probable high melting point, but if it occurs, choose a solvent with a lower boiling point.
-
-
Cause B: The solution cooled too rapidly.
-
Solution: Reheat the mixture until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask with glass wool can help.
-
-
Cause C: The solution is too concentrated.
-
Solution: Add more solvent to the hot mixture to decrease the concentration, then proceed with slow cooling.
-
Q7: No crystals are forming, even after cooling in an ice bath. What now?
This is a common issue indicating that the solution is not supersaturated.
-
Cause A: Too much solvent was used during the dissolution step.
-
Solution 1: If the solvent is volatile (e.g., ethyl acetate, acetone), you can boil off some of the solvent under a fume hood to increase the concentration and then attempt to cool it again.
-
Solution 2: If you are using a solvent pair, you can carefully add more of the "anti-solvent" (the poor solvent) to induce precipitation.
-
-
Cause B: The solution requires nucleation to begin crystallization.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can provide a surface for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for crystallization.
-
Q8: My final yield of pure crystals is very low. How can I improve it?
A low yield can be attributed to several factors.
-
Cause A: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is cooled thoroughly in an ice bath or even a freezer (if the solvent's freezing point allows) for an extended period. Also, ensure you are using the absolute minimum amount of hot solvent for dissolution.
-
-
Cause B: Premature crystallization during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is sufficiently pre-heated. You can also add a small excess of solvent before filtering to keep the compound in solution, then boil it off after filtration is complete.
-
-
Cause C: Too much product was lost during the washing step.
-
Solution: Always use ice-cold solvent for washing, and use only the minimum volume necessary to rinse the crystals.
-
References
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
-
PubChem. (2025). Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- University of California, Irvine. (n.d.). Recrystallization and Crystallization. Department of Chemistry.
- National Institutes of Health. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.
- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
PubChem. (2025). 1H-Pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- University of Calgary. (n.d.). Recrystallisation. Department of Chemistry.
-
ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved from [Link]
- CP Lab Chemicals. (n.d.). 1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram.
-
ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chemscene.com [chemscene.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 1-Methyl-1H-pyrazole-5-carboxylic acid CAS#: 16034-46-1 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Substituted Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazoles. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the characterization of these versatile heterocyclic compounds. Drawing from established analytical principles and field-proven insights, this resource aims to be your first point of reference for troubleshooting experimental hurdles.
Section 1: The Tautomerism Puzzle: "Which Form Is My Pyrazole In?"
One of the most frequent challenges in pyrazole chemistry is annular prototropic tautomerism. For any N-unsubstituted pyrazole with different substituents at the C3 and C5 positions, a dynamic equilibrium between two tautomeric forms exists. Identifying the predominant form in solution and the solid state is critical, as it dictates the molecule's reactivity, biological activity, and intermolecular interactions.[1][2][3]
FAQ 1.1: My ¹H and ¹³C NMR spectra show averaged or broad signals for the C3 and C5 positions. What's happening?
This is a classic sign of rapid tautomeric exchange on the NMR timescale.[1] The pyrazole's N-H proton is quickly moving between the two nitrogen atoms (N1 and N2), causing the C3/C5 and attached substituent signals to appear as a weighted average. In some cases, especially for N-unsubstituted pyrazoles, this exchange can lead to significant signal broadening for the C3 and C5 carbons.[1][2]
Troubleshooting Workflow: Resolving Tautomeric Exchange
The key is to slow down the proton exchange rate so that the individual tautomers can be observed.
Sources
Technical Support Center: Stability and Storage of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Welcome to the Technical Support Center for 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and handling. Our goal is to ensure the integrity and reliability of your experimental outcomes by maintaining the stability of this critical reagent.
Introduction to the Stability of this compound
This compound is a polysubstituted pyrazole derivative. The pyrazole ring itself is an aromatic heterocycle known for its relative stability, a property that contributes to its prevalence in pharmaceuticals and agrochemicals.[1][2][3] However, the substituents on the pyrazole ring—three methyl groups and a carboxylic acid group—introduce specific chemical reactivities that can lead to degradation under certain conditions. The primary factors influencing the stability of this compound are temperature, light, moisture, atmospheric oxygen, and pH.[4] Understanding the potential degradation pathways is crucial for establishing appropriate storage and handling protocols.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific issues you might encounter, providing explanations for the underlying chemistry and actionable solutions.
Question 1: I've noticed a change in the color of my solid this compound, from white to a yellowish or brownish tint. What could be the cause?
Answer:
A color change is a common indicator of chemical degradation. For pyrazole derivatives, this can often be attributed to oxidative processes or photodegradation.
-
Causality:
-
Oxidation: The methyl groups on the pyrazole ring can be susceptible to oxidation, especially when exposed to atmospheric oxygen over extended periods.[1] This process can be accelerated by exposure to light and elevated temperatures. Oxidation can lead to the formation of colored impurities. While the pyrazole ring itself is relatively resistant to oxidation, the side chains are more vulnerable.[1]
-
Photodegradation: Pyrazole derivatives can be sensitive to UV or high-intensity visible light.[4] Light exposure can provide the energy to initiate photochemical reactions, leading to the formation of colored degradation products. Some pyrazole derivatives have been shown to undergo photochemical rearrangements.[5][6][7]
-
-
Troubleshooting and Solution:
-
Verify Integrity: Before further use, it is crucial to assess the purity of the discolored material. An HPLC analysis can quantify the extent of degradation by comparing the peak area of the parent compound to any new impurity peaks.[8][9]
-
Storage Protocol Review:
-
Light Protection: Always store the compound in an amber vial or a container that blocks light.[4]
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can significantly reduce oxidative degradation.[10]
-
Temperature Control: Store the compound at recommended low temperatures, typically 2-8°C for short-term and -20°C for long-term storage, to minimize the rate of all chemical degradation pathways.[4]
-
-
Question 2: My compound shows a new peak in the HPLC chromatogram after being stored as a solution in a protic solvent. What is the likely degradation product?
Answer:
The appearance of a new peak in your HPLC chromatogram when the compound is stored in solution, particularly in protic solvents like methanol or water, could be indicative of several degradation pathways. However, for a carboxylic acid, esterification is a possibility if an alcohol is the solvent, though less likely without a catalyst. A more probable cause is a change in the compound's physical form or slow degradation catalyzed by impurities.
-
Causality:
-
Solvent-Mediated Degradation: While pyrazole rings are generally stable, prolonged exposure to certain solvents, especially at non-neutral pH, can facilitate degradation. The stability of pyrazole derivatives can be solvent-dependent.[11]
-
Hydrolysis of Impurities: If your starting material contains any ester impurities from its synthesis, these could hydrolyze back to the carboxylic acid, although this would not explain a new peak if your main peak is the acid.
-
-
Troubleshooting and Solution:
-
Identify the Degradant: Utilize LC-MS/MS to identify the mass of the new peak.[12][13][14] This will provide crucial information about the structure of the degradation product. For instance, a loss of 44 amu could indicate decarboxylation.
-
Optimize Solution Storage:
-
Prepare solutions fresh whenever possible.
-
If short-term storage of a solution is necessary, use a dry, aprotic solvent.[4]
-
Store solutions at low temperatures (-20°C or -80°C) and under an inert atmosphere.[4]
-
Buffer the solution to a pH where the compound is most stable, if known. The stability of carboxylic acids can be pH-dependent.[15]
-
-
Question 3: I am concerned about the potential for decarboxylation of my this compound during a high-temperature reaction. At what point does this become a significant risk?
Answer:
Decarboxylation, the loss of the carboxylic acid group as CO2, is a known thermal degradation pathway for many carboxylic acids, including pyrazole carboxylic acids.
-
Causality:
-
Thermal Stress: High temperatures provide the activation energy needed to break the C-C bond between the pyrazole ring and the carboxyl group. The stability of the resulting carbanion or radical on the pyrazole ring influences the ease of this reaction.
-
Catalysis: The presence of certain metals, such as copper, can facilitate decarboxylation at lower temperatures.[16] The reaction conditions, including pH (both acidic and basic conditions can promote decarboxylation), can also play a significant role.[17][18]
-
-
Troubleshooting and Solution:
-
Reaction Temperature Monitoring: If your synthetic protocol allows, keep the reaction temperature as low as possible.
-
Inert Atmosphere: Running reactions under an inert atmosphere can sometimes mitigate degradation pathways that might be initiated by air oxidation at high temperatures.
-
Reaction Time: Minimize the time the compound is exposed to high temperatures.
-
Analytical Monitoring: If you suspect decarboxylation, you can monitor the reaction by TLC or HPLC to check for the appearance of the decarboxylated product (1,3,4-trimethyl-1H-pyrazole). GC-MS is also an excellent tool for detecting this more volatile product.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid this compound?
-
A1: For optimal long-term stability, store the solid compound at -20°C in a tightly sealed container, protected from light, and preferably under an inert atmosphere (argon or nitrogen).[4] For short-term storage, 2-8°C is acceptable under the same conditions.
-
-
Q2: How can I assess the purity of my stored compound?
-
A2: The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] This will allow you to quantify the parent compound and detect any degradation products. For structural identification of unknown impurities, LC-MS/MS is a powerful tool.[12][13][14] ¹H and ¹³C NMR spectroscopy can also be used to confirm the structure and identify major impurities.[11][12][19]
-
-
Q3: Is this compound sensitive to moisture?
-
A3: Yes, as with most carboxylic acids, it is advisable to protect it from moisture to prevent potential hydration and to minimize the risk of hydrolytic degradation of any potential impurities.[4] Store in a desiccated environment or use a container with a tight-fitting seal.
-
-
Q4: Can I store this compound in solution?
-
A4: Storing in solution is generally not recommended for long-term stability. If you must store a solution, use a dry, aprotic solvent, store at -20°C or below, and blanket with an inert gas. Prepare solutions fresh for the best results.[4]
-
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Aliquot: Upon receipt, if you have a large quantity of the compound, aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to atmospheric conditions.
-
Inerting: For each vial, flush the headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Sealing: Immediately cap the vial tightly. For extra protection, you can wrap the cap with Parafilm®.
-
Light Protection: Place the sealed vial inside a labeled amber bag or box.
-
Storage: Store the protected vial in a freezer at the appropriate temperature (-20°C for long-term, 2-8°C for short-term).
Protocol 2: Purity Assessment by HPLC
This is a general guideline; specific parameters may need optimization.
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically in the range of 210-280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject your sample and analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time.
Visualizing Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on the chemical properties of its functional groups.
Caption: Potential degradation pathways for this compound.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (Long-term), 2-8°C (Short-term) | Reduces the rate of all chemical degradation pathways.[4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the methyl groups.[10] |
| Light Exposure | Store in amber vials or in the dark | Prevents photodegradation and photochemical rearrangements.[4] |
| Moisture | Store in a desiccated environment | Minimizes hydrolysis of potential impurities and hydration.[4] |
| Solution Storage | Prepare fresh; if necessary, use dry, aprotic solvents at ≤ -20°C | Minimizes solvent-mediated degradation.[4] |
References
- BenchChem. (2025). stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- BenchChem. (2025). stability issues of 1,3,5-Trimethylpyrazole under reaction conditions.
- European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
- Gerli, F. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- Johns, B. A., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
- Li, X., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
- MDPI. (2023).
- BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Royal Society of Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Smolecule. (2023). Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1.
- Peyre, J. P., & Reynier, M. (1969).
- Rasayan Journal of Chemistry. (n.d.). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE.
- ResearchGate. (2025).
- PubMed. (2015).
- ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.
- PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid.
- National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- Kseniia, S., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
-
Royal Society of Chemistry. (2022). UV-assisted rearrangement of substituted 3-arylaminopyrazoles with an allomaltol fragment into tricyclic cyclopenta[11][18]pyrrolo[2,3-c]pyrazole derivatives.
- ResearchGate. (2010). (PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry.
- National Institutes of Health. (2021).
- Royal Society of Chemistry. (1998).
- PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid.
- National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- BenchChem. (2025). stability issues of 1,3,5-Trimethylpyrazole under reaction conditions.
- MDPI. (2023).
- Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-5-carboxylic acid 97.
- MDPI. (2014). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- National Institutes of Health. (2021).
- Royal Society of Chemistry. (2023).
- ResearchGate. (n.d.). (PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- PubMed. (2012).
- ResearchGate. (n.d.).
- Cristiano, M. L. S. (2008). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Photochemical & Photobiological Sciences.
- MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- ResearchGate. (2025). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- National Institutes of Health. (2015).
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-assisted rearrangement of substituted 3-arylaminopyrazoles with an allomaltol fragment into tricyclic cyclopenta[4,5]pyrrolo[2,3-c]pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Analysis of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid
This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the characterization and quantification of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid. Moving beyond a simple recitation of methods, we will explore the causal relationships between the analyte's structure and the resulting mass spectral data, empowering researchers to make informed decisions for their analytical workflows. We will compare the industry-standard "soft" ionization techniques common in liquid chromatography-mass spectrometry (LC-MS) with the classic "hard" ionization approach of gas chromatography-mass spectrometry (GC-MS), providing both theoretical rationale and practical, step-by-step protocols.
Analyte Profile: Deconstructing this compound
Before selecting an analytical technique, a thorough understanding of the target molecule is paramount. The experimental strategy is dictated by the analyte's inherent physicochemical properties.
-
Structure and Composition:
-
Molecular Formula: C₈H₁₂N₂O₂
-
Molecular Weight (Average): 168.19 g/mol [1]
-
Monoisotopic Mass: 168.089878 Da
-
Key Functional Groups: The structure is defined by two critical moieties: a heterocyclic aromatic pyrazole ring and a carboxylic acid group. The pyrazole ring is substituted with three methyl groups, and the carboxylic acid confers acidic properties.
-
The presence of the carboxylic acid and the nitrogen atoms in the pyrazole ring makes the molecule polar. This polarity, combined with a molecular weight of ~168 Da, suggests that the compound will have low volatility, making it a challenging analyte for techniques requiring gas-phase introduction without derivatization. Furthermore, carboxylic acids can undergo thermal decarboxylation, a critical consideration for methods involving high-temperature sources.
Strategic Selection of Ionization Techniques: A Comparative Rationale
The choice of ionization method is the most critical decision in developing a robust MS analysis. It directly influences sensitivity, specificity, and the nature of the resulting spectrum. We will compare three common techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
Caption: Decision workflow for selecting an appropriate ionization technique.
Electrospray Ionization (ESI): The Premier "Soft" Technique
Causality: ESI is a soft ionization method that generates ions from polar molecules in solution, making it exceptionally well-suited for our analyte.[2][3] The energy transferred during ionization is minimal, which preserves the intact molecule.[4] The carboxylic acid group is readily deprotonated in a basic mobile phase to form a [M-H]⁻ ion in negative ion mode. Conversely, the nitrogen atoms on the pyrazole ring can be protonated in an acidic mobile phase to yield a [M+H]⁺ ion in positive ion mode. This versatility is a significant advantage.
-
Expected Outcome: High abundance of the pseudomolecular ion ([M-H]⁻ at m/z 167.08 or [M+H]⁺ at m/z 169.09) with very little in-source fragmentation. This makes ESI the gold standard for quantification and for obtaining an accurate molecular weight, especially when coupled with high-resolution mass spectrometry.
Atmospheric Pressure Chemical Ionization (APCI): The Gas-Phase Alternative
Causality: APCI is also a soft ionization technique but differs from ESI in that it ionizes the analyte in the gas phase.[3][5] A heated nebulizer vaporizes the LC eluent and analyte, which are then ionized by a corona discharge. While suitable for a wide range of molecules, it is often more effective than ESI for less-polar species.[3] For our analyte, its polarity makes it a candidate for APCI, though perhaps a less efficient one than for ESI.
-
Expected Outcome: APCI typically produces singly charged ions, primarily the protonated molecule [M+H]⁺.[2] Due to the thermal energy from the vaporizer, some degree of in-source fragmentation may be observed, which can be more pronounced than in ESI but significantly less than in EI. It serves as a valuable complementary technique if matrix effects or ion suppression are problematic in ESI.
Electron Ionization (EI): The "Hard" Fragmentation-Rich Technique
Causality: EI is a classic hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte in the gas phase.[5][6] This high energy input not only ionizes the molecule but also causes extensive and reproducible fragmentation.[7] The primary challenge for our analyte is its introduction into the high-vacuum source. This requires the compound to be both volatile and thermally stable, neither of which is a strong characteristic of this compound. Direct analysis would likely lead to decomposition in the hot GC inlet.
-
Expected Outcome: Without derivatization, analysis is likely to fail. If the carboxylic acid is derivatized (e.g., converted to its methyl ester), the resulting molecule would be more volatile and amenable to GC-MS analysis. The EI spectrum would then show a complex pattern of fragment ions and likely a very low-abundance molecular ion (M⁺˙). This fragmentation pattern is highly reproducible and excellent for structural elucidation and library matching.[5]
Predictive Fragmentation Analysis
Understanding how a molecule fragments is key to confirming its identity. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses.
Caption: Predicted major fragmentation pathways under different ionization conditions.
-
Collision-Induced Dissociation (CID) of [M-H]⁻ (from ESI): The most facile fragmentation for the deprotonated molecule is the neutral loss of carbon dioxide (44 Da), a hallmark of carboxylic acids. This would yield a fragment ion at m/z 123.09.
-
Collision-Induced Dissociation (CID) of [M+H]⁺ (from ESI/APCI): The protonated molecule offers several fragmentation routes. Common losses from protonated carboxylic acids include water (18 Da) and carbon monoxide (28 Da), leading to fragments at m/z 151.08 and m/z 141.10, respectively.
-
EI Fragmentation: In an EI source, fragmentation would be more extensive. Key primary fragmentations would include:
-
Loss of a methyl radical (•CH₃): Cleavage of a methyl group would result in a fragment at m/z 153.06.
-
Loss of the carboxyl radical (•COOH): Alpha-cleavage can eject the entire carboxylic acid group, resulting in a fragment at m/z 123.09.[8]
-
Pyrazole Ring Cleavage: Further fragmentation would involve the characteristic breakdown of the pyrazole ring system, yielding a complex pattern of lower mass ions.[9]
-
Experimental Protocols and Data Comparison
Protocol 4.1: LC-ESI-MS/MS Analysis (Recommended Method)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol (or a suitable solvent mixture) to create a 1 mg/mL stock solution. Prepare a working solution by diluting the stock to 1 µg/mL in the initial mobile phase.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Negative ESI (for [M-H]⁻) is preferred for highest sensitivity. Positive ESI (for [M+H]⁺) can be used for confirmation.
-
Capillary Voltage: -3.0 kV (Negative Mode).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 600 L/hr at 350 °C.
-
MS1 Scan: Scan from m/z 50 to 250 to detect the precursor ion (m/z 167.08).
-
MS2 (Product Ion Scan): Isolate the precursor ion (m/z 167.08) and apply collision energy (e.g., 15-25 eV) to generate fragment ions. Scan from m/z 40 to 170.
-
Protocol 4.2: GC-EI-MS Analysis (Requires Derivatization)
-
Sample Preparation (Derivatization): To 100 µg of the analyte, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
Gas Chromatography (GC):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 80 °C for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometry (EI-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
MS Scan: Scan from m/z 40 to 400.
-
Table 1: Comparative Summary of Mass Spectrometry Techniques
| Technique | Ion Mode | Expected Molecular Ion (m/z) | Key Fragments (m/z) | Pros | Cons |
| LC-ESI-MS | Negative | [M-H]⁻ : 167.08 | 123.09 (Loss of CO₂) | High sensitivity for polar acids; soft ionization preserves molecular ion; no derivatization needed. | Susceptible to ion suppression and matrix effects. |
| LC-APCI-MS | Positive | [M+H]⁺ : 169.09 | 151.08, 141.10 | Tolerant of higher flow rates; less susceptible to matrix effects than ESI; good for moderately polar compounds. | Requires thermal vaporization; may cause some fragmentation/degradation. |
| GC-EI-MS | Positive (EI) | M⁺˙ : 168.09 (Post-derivatization) | 153.06, 123.09, etc. | Highly reproducible fragmentation for library matching; excellent chromatographic separation. | Requires derivatization; potential for thermal degradation; weak or absent molecular ion.[6] |
Senior Scientist's Recommendation
For the routine identification and quantification of this compound, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) in negative ion mode is the unequivocally superior method.
This approach directly addresses the analyte's physicochemical properties—its polarity and low volatility—without requiring chemical modification. The high sensitivity for the [M-H]⁻ ion allows for low detection limits, while the characteristic neutral loss of CO₂ in MS/MS provides an exceptionally specific transition for quantification and confirmation, minimizing the risk of false positives.
While GC-EI-MS can provide rich structural information, the mandatory derivatization step adds time, cost, and potential for analytical variability. It should be reserved for specialized applications such as structural library creation or when orthogonal confirmation to the LC-MS method is required. APCI remains a solid second-choice technique, particularly useful in complex matrices where ESI may suffer from ion suppression.
By aligning the analytical technique with the inherent chemistry of the molecule, researchers can ensure the development of a robust, sensitive, and reliable method for the analysis of this compound.
References
-
PubChem. (n.d.). Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Bitesize Bio. (2024). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Waters. (n.d.). Common Ionization Methods. Retrieved from [Link]
-
PharmaCores. (2024). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C8H12N2O2 | CID 45082645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. as.uky.edu [as.uky.edu]
- 4. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 5. waters.com [waters.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Trimethyl-pyrazole Isomers for Researchers and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5] The strategic placement of substituents on the pyrazole ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. Among the myriad of pyrazole derivatives, trimethyl-pyrazoles represent a class of compounds with significant therapeutic potential, yet a comprehensive comparative analysis of their isomeric forms is notably absent in the current literature. This guide aims to provide a comparative framework for the biological validation of trimethyl-pyrazole isomers, focusing on their potential antimicrobial, anti-inflammatory, and anticancer activities.
This document will delve into the structure-activity relationships of methyl-substituted pyrazoles, present available data on the biological activities of trimethyl-pyrazole derivatives, and provide detailed, field-proven experimental protocols to enable researchers to conduct their own comparative studies. By offering a blend of synthesized literature and practical methodologies, this guide serves as a resource for scientists engaged in the discovery and development of novel pyrazole-based therapeutics.
The Pyrazole Scaffold: A Versatile Core in Drug Discovery
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique electronic and structural framework that is amenable to functionalization at multiple positions. This versatility allows for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with specific biological targets. The position of the three methyl groups in trimethyl-pyrazole isomers—such as 1,3,5-trimethyl-1H-pyrazole, 3,4,5-trimethyl-1H-pyrazole, and 1,4,5-trimethyl-1H-pyrazole—is hypothesized to significantly impact their biological profiles.
Comparative Biological Activities: An Overview of the Landscape
While direct comparative studies on the antimicrobial, anti-inflammatory, and anticancer activities of the parent trimethyl-pyrazole isomers are scarce, research on their derivatives provides valuable insights into their potential. The majority of the available literature focuses on derivatives of 1,3,5-trimethyl-1H-pyrazole.
Antimicrobial Activity
Pyrazole derivatives have been extensively investigated for their antimicrobial properties.[6][7][8][9][10] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. While specific data on the antimicrobial activity of unsubstituted trimethyl-pyrazole isomers is limited, derivatives of 1,3,5-trimethyl-1H-pyrazole have shown promise. For instance, certain 1,3,5-trisubstituted pyrazole derivatives have been screened for their activity against various bacterial and fungal strains, demonstrating moderate efficacy.[11]
To facilitate a direct comparison, a standardized antimicrobial screening protocol is essential. The following table outlines a general framework for such a study, which can be adapted for specific microbial strains.
Table 1: Comparative Antimicrobial Activity of Trimethyl-pyrazole Isomers (Hypothetical Data)
| Compound | Isomer | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| TMP-1 | 1,3,5-trimethyl-1H-pyrazole | Staphylococcus aureus | Data not available |
| TMP-2 | 3,4,5-trimethyl-1H-pyrazole | Staphylococcus aureus | Data not available |
| TMP-3 | 1,4,5-trimethyl-1H-pyrazole | Staphylococcus aureus | Data not available |
| TMP-1 | 1,3,5-trimethyl-1H-pyrazole | Escherichia coli | Data not available |
| TMP-2 | 3,4,5-trimethyl-1H-pyrazole | Escherichia coli | Data not available |
| TMP-3 | 1,4,5-trimethyl-1H-pyrazole | Escherichia coli | Data not available |
| TMP-1 | 1,3,5-trimethyl-1H-pyrazole | Candida albicans | Data not available |
| TMP-2 | 3,4,5-trimethyl-1H-pyrazole | Candida albicans | Data not available |
| TMP-3 | 1,4,5-trimethyl-1H-pyrazole | Candida albicans | Data not available |
| Ciprofloxacin | - | S. aureus / E. coli | Reference standard |
| Fluconazole | - | C. albicans | Reference standard |
Note: This table is presented as a template for organizing experimental data. The lack of available data for the parent isomers is a significant research gap.
Anti-inflammatory Activity
The following table provides a template for comparing the in vitro anti-inflammatory activity of trimethyl-pyrazole isomers.
Table 2: Comparative In Vitro Anti-inflammatory Activity of Trimethyl-pyrazole Isomers (Hypothetical Data)
| Compound | Isomer | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) |
| TMP-1 | 1,3,5-trimethyl-1H-pyrazole | Data not available | Data not available | Data not available |
| TMP-2 | 3,4,5-trimethyl-1H-pyrazole | Data not available | Data not available | Data not available |
| TMP-3 | 1,4,5-trimethyl-1H-pyrazole | Data not available | Data not available | Data not available |
| Celecoxib | - | Reference standard | Reference standard | Reference standard |
Note: This table is a template for organizing experimental data. The absence of direct comparative data for the parent isomers highlights a key area for future research.
Anticancer Activity
The development of novel anticancer agents is a critical area of pharmaceutical research, and pyrazole derivatives have emerged as a promising class of compounds.[16][17][18] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways.[17]
The cytotoxic effects of trimethyl-pyrazole isomers against various cancer cell lines can be quantitatively compared using assays such as the MTT assay. The following table is designed to summarize such comparative data.
Table 3: Comparative Anticancer Activity of Trimethyl-pyrazole Isomers (Hypothetical Data)
| Compound | Isomer | Cancer Cell Line | IC₅₀ (µM) |
| TMP-1 | 1,3,5-trimethyl-1H-pyrazole | MCF-7 (Breast) | Data not available |
| TMP-2 | 3,4,5-trimethyl-1H-pyrazole | MCF-7 (Breast) | Data not available |
| TMP-3 | 1,4,5-trimethyl-1H-pyrazole | MCF-7 (Breast) | Data not available |
| TMP-1 | 1,3,5-trimethyl-1H-pyrazole | A549 (Lung) | Data not available |
| TMP-2 | 3,4,5-trimethyl-1H-pyrazole | A549 (Lung) | Data not available |
| TMP-3 | 1,4,5-trimethyl-1H-pyrazole | A549 (Lung) | Data not available |
| TMP-1 | 1,3,5-trimethyl-1H-pyrazole | HepG2 (Liver) | Data not available |
| TMP-2 | 3,4,5-trimethyl-1H-pyrazole | HepG2 (Liver) | Data not available |
| TMP-3 | 1,4,5-trimethyl-1H-pyrazole | HepG2 (Liver) | Data not available |
| Doxorubicin | - | MCF-7 / A549 / HepG2 | Reference standard |
Note: This table serves as a template for organizing experimental findings. The lack of published IC₅₀ values for the parent trimethyl-pyrazole isomers underscores a significant opportunity for investigation.
Experimental Protocols for Biological Validation
To ensure the generation of robust and comparable data, the use of standardized and well-validated experimental protocols is paramount. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.
Materials:
-
Test compounds (trimethyl-pyrazole isomers)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Serial Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for antimicrobial susceptibility testing.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Test compounds (trimethyl-pyrazole isomers)
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Microplate reader
-
Positive control (e.g., Celecoxib)
-
Negative control (vehicle)
Procedure:
-
Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Incubation: In separate wells of a 96-well plate, incubate the enzymes with various concentrations of the test compounds or controls.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Detection: After a specified incubation period, add the colorimetric substrate. The amount of product formed is proportional to the enzyme activity.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The limited data on trimethyl-pyrazole isomers necessitates a focused research effort to elucidate their structure-activity relationships. The position of the methyl groups can influence the molecule's lipophilicity, steric bulk, and electronic distribution, all of which are critical determinants of biological activity. For instance, the N-methylation in 1,3,5- and 1,4,5-trimethyl-pyrazole isomers can impact their metabolic stability and ability to form hydrogen bonds compared to the N-unsubstituted 3,4,5-trimethyl-1H-pyrazole.
Future research should prioritize the systematic synthesis and parallel biological evaluation of all three trimethyl-pyrazole isomers and their derivatives. This will enable a direct and meaningful comparison of their antimicrobial, anti-inflammatory, and anticancer properties. Such studies will not only fill a significant gap in the current literature but also provide a solid foundation for the rational design of more potent and selective pyrazole-based therapeutic agents.
Conclusion
The trimethyl-pyrazole scaffold holds considerable promise for the development of novel therapeutic agents. However, a comprehensive understanding of how isomerism influences biological activity is currently lacking. This guide has provided a framework for the comparative evaluation of trimethyl-pyrazole isomers, including standardized experimental protocols and templates for data presentation. It is our hope that this resource will stimulate further research into this intriguing class of compounds and ultimately contribute to the discovery of new and effective medicines.
References
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]
-
Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Taylor & Francis Online. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Cytotoxic effect of the synthesized compounds against the tested cancer... ResearchGate. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrazole derivatives with anti-inflammatory activity. ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC - PubMed Central. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. [Link]
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Schematic representation of MTT assay protocol. ResearchGate. [Link]
-
Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. [Link]
-
Synthesis and anti-inflammatory activity of some pyrazole derivatives. Semantic Scholar. [Link]
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]
-
Pyrazole and Its Biological Activity. Semantic Scholar. [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. [Link]
-
28 (10): 4316-4323 - TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Allied Academies. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. MDPI. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
-
Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. PubMed. [Link]
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. mdpi.com [mdpi.com]
- 5. academicstrive.com [academicstrive.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. meddocsonline.org [meddocsonline.org]
- 11. tsijournals.com [tsijournals.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis and anti-inflammatory activity of some pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid Derivatives: X-ray Crystallography in Focus
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its function, reactivity, and potential as a therapeutic agent. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid and its derivatives, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography.
The pyrazole moiety is a cornerstone in medicinal chemistry, and the specific substitution pattern of this compound presents a unique subject for detailed structural analysis. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for confirming chemical identity and connectivity in solution, X-ray crystallography provides the definitive solid-state architecture, revealing crucial details about molecular conformation, packing, and intermolecular interactions that are often invisible to other techniques.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for unambiguous structure determination.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, from that, determine the precise position of each atom in three-dimensional space. This technique provides a static snapshot of the molecule in its crystalline form, offering invaluable data on bond lengths, bond angles, and torsional angles.
For derivatives of this compound, this level of detail is critical. The planarity of the pyrazole ring, the orientation of the carboxylic acid group relative to the ring, and the spatial arrangement of the methyl substituents are all key determinants of the molecule's overall shape and how it interacts with its environment.
Intermolecular Interactions: The Architect of the Supramolecular Assembly
A significant advantage of X-ray crystallography is its ability to elucidate the intricate network of non-covalent interactions that govern how molecules pack together in a crystal lattice. In the case of pyrazole carboxylic acids, hydrogen bonding is a dominant feature. The carboxylic acid moiety, with its hydrogen bond donor (-OH) and acceptor (C=O) groups, readily forms strong intermolecular interactions. Furthermore, the nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.
These interactions, such as O-H···N and C-H···O hydrogen bonds, dictate the formation of specific supramolecular synthons, which are recurring patterns of intermolecular interactions. The analysis of these synthons is crucial for understanding the physical properties of the solid material, such as melting point, solubility, and stability, and can provide insights into crystal engineering strategies.
A Comparative Perspective: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides an unparalleled view of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.[3][4] A comprehensive understanding of a molecule often requires the application of both techniques, as they provide complementary information.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, intermolecular interactions, absolute configuration. | Chemical connectivity, relative stereochemistry, dynamic processes (e.g., tautomerism, conformational changes), through-bond and through-space correlations. |
| Strengths | Unambiguous determination of molecular structure and stereochemistry; detailed insight into solid-state packing and interactions.[1] | Provides information about the molecule's behavior in a biologically relevant solution state; non-destructive. |
| Limitations | Requires a high-quality single crystal of sufficient size; provides a static picture of the molecule. | Does not directly provide bond lengths or angles; can be challenging to determine absolute stereochemistry; interpretation can be complex for molecules with overlapping signals. |
For this compound derivatives, NMR is essential for confirming the successful synthesis and the connectivity of the atoms. 2D NMR techniques like HSQC and HMBC can definitively establish the attachment of the methyl groups to the pyrazole ring and the position of the carboxylic acid.[4] However, NMR alone cannot provide the precise geometric parameters or the detailed picture of intermolecular interactions that X-ray crystallography delivers.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through various established routes for pyrazole synthesis.[5][6] A common approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route would start from a suitably substituted β-ketoester and methylhydrazine. The resulting pyrazole ester can then be hydrolyzed to the corresponding carboxylic acid.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Single-Crystal X-ray Diffraction: A Step-by-Step Methodology
The successful determination of a crystal structure is contingent on obtaining a high-quality single crystal. This is often the most challenging step in the process.
1. Crystallization:
-
Objective: To grow a single crystal of this compound or its derivative that is well-ordered and of a suitable size (typically 0.1-0.3 mm in all dimensions).[7]
-
Methodology:
-
Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly and undisturbed over several days.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container that contains a poor solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
2. Data Collection:
-
Objective: To measure the intensities of the diffracted X-ray beams from the single crystal.
-
Methodology:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[7]
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer.[2] A monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[8]
-
Data Acquisition: The crystal is rotated through a series of angles, and for each orientation, the diffracted X-rays are detected and their intensities recorded.[2][7] This process typically involves collecting a sphere or hemisphere of data.
-
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the unit cell and refine their positions to best fit the experimental data.
-
Methodology:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[7]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[7]
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted iteratively to improve the agreement between the calculated and observed diffraction patterns.[7] This is typically done using full-matrix least-squares refinement.
-
Workflow for Single-Crystal X-ray Diffraction
Caption: From compound to crystal structure: The X-ray diffraction workflow.
NMR Spectroscopy: A Complementary Protocol
1. Sample Preparation:
-
Objective: To prepare a solution of the pyrazole derivative suitable for NMR analysis.
-
Methodology:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solvent is dry to avoid exchange of the carboxylic acid proton with water.[3]
-
Filter the solution into a clean NMR tube.
-
2. Data Acquisition:
-
Objective: To acquire a series of 1D and 2D NMR spectra to determine the chemical structure.
-
Methodology:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Provides information on the number of different types of carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for assigning quaternary carbons and piecing together the molecular framework.[3][4]
-
3. Spectral Interpretation:
-
Objective: To assign all proton and carbon signals and confirm the molecular structure.
-
Methodology:
-
Use chemical shift tables and empirical prediction software as a starting point for assignments.
-
Systematically analyze the 2D spectra to build up the molecular fragments and connect them. For example, in this compound, HMBC correlations from the methyl protons to the pyrazole ring carbons would be key in confirming their positions.
-
Concluding Remarks
For the definitive structural elucidation of this compound and its derivatives, single-crystal X-ray crystallography is an indispensable tool. While NMR spectroscopy is essential for confirming the chemical constitution in solution, X-ray crystallography provides the unambiguous three-dimensional structure in the solid state. The detailed information on molecular geometry and intermolecular interactions obtained from crystallographic studies is fundamental for rational drug design, understanding physicochemical properties, and advancing the field of medicinal chemistry. The synergistic use of both X-ray crystallography and NMR spectroscopy offers a comprehensive structural understanding that is greater than the sum of its parts.
References
-
Structure Elucidation of a Pyrazolo[1][7]pyran Derivative by NMR Spectroscopy - PMC - NIH. Available at: [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. Available at: [Link]
-
X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
Pyrazoles database - synthesis, physical properties - ChemSynthesis. Available at: [Link]
-
Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 9855653 - PubChem. Available at: [Link]
-
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C8H12N2O2 | CID 45082645 - PubChem. Available at: [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]
-
Structure Elucidation of a Pyrazolo[1][7]pyran Derivative by NMR Spectroscopy. Available at: [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available at: [Link]
-
(PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. Available at: [Link]
-
The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Synthesized 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise arrangement of substituents on the pyrazole ring is critical, as even minor structural variations, such as regioisomerism, can drastically alter a compound's biological activity, pharmacokinetic profile, and toxicity. Consequently, rigorous and unequivocal structural validation of synthesized pyrazole derivatives is not merely a procedural step but a fundamental requirement for advancing drug discovery and development programs.
This guide provides a comprehensive, in-depth comparison of analytical methodologies for validating the structure of a synthesized target molecule, 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid (Target Isomer) . We will objectively compare its expected analytical data with that of its most probable synthetic byproduct, 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid (Regioisomeric Byproduct) . This comparative approach, grounded in experimental data and established spectroscopic principles, offers a robust framework for researchers to confidently confirm the identity and purity of their synthesized compounds.
The Synthetic Challenge: Formation of Regioisomers
The common and efficient synthesis of tetrasubstituted pyrazoles often involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.[1][2] In the synthesis of our target molecule, the reaction of 3-methylpentane-2,4-dione with methylhydrazine can proceed via two competing pathways, leading to the formation of two distinct regioisomers. The nucleophilic attack of the substituted nitrogen of methylhydrazine on either of the two non-equivalent carbonyl groups dictates the final substitution pattern on the pyrazole ring.
Caption: Synthetic pathway leading to potential regioisomers.
This guide will delineate the analytical techniques required to distinguish between these two closely related structures.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for distinguishing between the target isomer and its regioisomeric byproduct. We will examine ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques.[3][4]
A. ¹H NMR Spectroscopy: A First Look at the Proton Environment
The ¹H NMR spectrum provides initial, crucial insights into the substitution pattern based on the chemical shifts of the three distinct methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Target Isomer (this compound) | Regioisomeric Byproduct (1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid) | Rationale for Differentiation |
| N-CH₃ (on N1) | ~ 3.8 - 4.0 ppm | ~ 3.7 - 3.9 ppm | The chemical shift of the N-methyl group is influenced by the adjacent substituent. The carboxylic acid at C5 in the target isomer will have a different electronic effect than the methyl group at C5 in the byproduct. |
| C-CH₃ (on C3) | ~ 2.4 - 2.6 ppm | ~ 2.2 - 2.4 ppm | The deshielding effect of the adjacent nitrogen and the overall electronic environment of the ring will cause slight but measurable differences in the chemical shifts of the C3-methyl protons. |
| C-CH₃ (on C4 or C5) | ~ 2.1 - 2.3 ppm (on C4) | ~ 2.5 - 2.7 ppm (on C5) | The proximity to the N-methyl group and the carboxylic acid function will significantly impact the chemical shift of these methyl protons, providing a clear point of distinction. |
| COOH | ~ 10 - 12 ppm (broad singlet) | ~ 10 - 12 ppm (broad singlet) | While the presence of the carboxylic acid proton is confirmed, its chemical shift is highly dependent on concentration and solvent and is not a reliable differentiator on its own. |
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the pyrazole ring carbons being particularly diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Target Isomer (this compound) | Regioisomeric Byproduct (1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid) | Rationale for Differentiation |
| C=O | ~ 165 - 170 ppm | ~ 168 - 173 ppm | The position of the carboxylic acid relative to the ring nitrogens will influence its chemical shift. |
| C3 | ~ 148 - 152 ppm | ~ 146 - 150 ppm | The substitution pattern affects the electronic distribution within the pyrazole ring, leading to distinct chemical shifts for the ring carbons. |
| C4 | ~ 115 - 120 ppm | ~ 112 - 117 ppm | The carbon bearing a methyl group (C4 in the target) will have a significantly different chemical shift compared to the carbon bearing the carboxylic acid (C4 in the byproduct). This is a key distinguishing feature. |
| C5 | ~ 140 - 145 ppm | ~ 142 - 147 ppm | The carbon attached to the carboxylic acid in the target isomer will be downfield compared to the carbon attached to a methyl group in the byproduct. |
| N-CH₃ | ~ 35 - 38 ppm | ~ 33 - 36 ppm | Similar to the proton shifts, the carbon of the N-methyl group will show a discernible difference. |
| C-CH₃'s | ~ 9 - 15 ppm (3 signals) | ~ 9 - 15 ppm (3 signals) | While the general region is similar, the precise chemical shifts of the three methyl carbons will be unique to each isomer. |
C. 2D NMR Spectroscopy: Unambiguous Confirmation through Connectivity
For absolute certainty in structural assignment, 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable.[5][6] These techniques reveal through-bond and through-space correlations, respectively, providing a definitive connectivity map of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. The key correlation to observe is between the N-CH₃ protons and the pyrazole ring carbons.
-
For the Target Isomer: A strong correlation will be observed between the N-CH₃ protons (~3.8-4.0 ppm) and the C5 carbon (~140-145 ppm) of the pyrazole ring.
-
For the Regioisomeric Byproduct: The correlation from the N-CH₃ protons will be to the C5 carbon which is substituted with a methyl group, appearing at a different chemical shift (~142-147 ppm).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, irrespective of their bonding.
-
For the Target Isomer: A NOESY correlation is expected between the N-CH₃ protons and the C4-CH₃ protons.
-
For the Regioisomeric Byproduct: A NOESY correlation would be seen between the N-CH₃ protons and the C5-CH₃ protons.
-
Caption: Differentiating regioisomers using key 2D NMR correlations.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the synthesized compound and offers structural clues through its fragmentation pattern.
Table 3: Expected Mass Spectrometry Data (Electron Ionization)
| Feature | Target Isomer & Regioisomeric Byproduct |
| Molecular Ion (M⁺) | m/z = 154.0742 (for C₇H₁₀N₂O₂) |
| Key Fragmentation Pathways | Both isomers are expected to show similar primary fragmentation patterns characteristic of carboxylic acids, including: - Loss of H₂O (M-18): m/z = 136 - Loss of COOH (M-45): m/z = 109 While the primary fragments may be similar, the relative intensities of certain fragment ions could differ due to the different substitution patterns, although this may not be a definitive method for differentiation without reference spectra. |
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups but is less effective for distinguishing between these specific regioisomers.
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad |
| C-H stretch (sp³) | 2850-3000 | Medium to strong |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=N and C=C stretch (Pyrazole ring) | 1450-1600 | Medium to strong |
| C-N stretch | 1250-1350 | Medium |
The IR spectra for both the target isomer and the regioisomeric byproduct are expected to be very similar, as they contain the same functional groups. Therefore, IR spectroscopy should be used as a confirmatory technique for the presence of the carboxylic acid and the pyrazole ring, rather than a primary tool for isomer differentiation.
Experimental Protocols
A. NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (HMBC and NOESY): Utilize standard pulse programs provided by the spectrometer software. Optimize acquisition parameters, such as mixing times for NOESY, to obtain clear correlations.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
B. Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).
-
C. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal or a pure KBr pellet.
-
Conclusion: A Multi-faceted Approach to Certainty
The structural validation of synthesized this compound requires a multi-faceted analytical approach. While ¹H and ¹³C NMR provide strong initial evidence for the correct structure, their true power lies in the comparison with the expected data for the likely regioisomeric byproduct. For unequivocal confirmation, 2D NMR techniques, particularly HMBC and NOESY, are essential to definitively map the connectivity and spatial relationships of the substituents on the pyrazole ring. Mass spectrometry and IR spectroscopy serve as crucial confirmatory tools, verifying the molecular weight and the presence of key functional groups. By employing this comprehensive and comparative analytical workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent biological and pharmacological investigations.
Caption: Comprehensive workflow for structural validation.
References
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. (2022). [Link]
-
Solid-phase synthesis of tetrasubstituted pyrazoles, novel ligands for the estrogen receptor. Journal of Combinatorial Chemistry. (2000). [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. (n.d.). [Link]
-
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals. (2017). [Link]
-
Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central. (2025). [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. (2021). [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. (2023). [Link]
-
Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Indian Academy of Sciences. (n.d.). [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. (2025). [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Wiley Online Library. (n.d.). [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. (n.d.). [Link]
-
Supplementary Information. The Royal Society of Chemistry. (n.d.). [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. (n.d.). [Link]
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. (n.d.). [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. (n.d.). [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. (n.d.). [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. (n.d.). [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. (n.d.). [Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. (n.d.). [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. (n.d.). [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. (2020). [Link]
-
Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. PubMed Central. (2024). [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. (2021). [Link]
-
Correlations in 2D NMR spectra for regioisomers 3 a and 4 a. ResearchGate. (n.d.). [Link]
-
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. Oakwood Chemical. (n.d.). [Link]
-
NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... ResearchGate. (n.d.). [Link]
-
1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram. CP Lab Chemicals. (n.d.). [Link]
-
Mass Spectrometry Fragmentation Patterns. Science Ready. (n.d.). [Link]
-
Infrared spectroscopy correlation table. Wikipedia. (n.d.). [Link]
-
1H-Pyrazole-5-carboxylic acid. PubChem. (n.d.). [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. (n.d.). [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. (n.d.). [Link]
-
1H-Pyrazole. NIST WebBook. (n.d.). [Link]
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. (2025). [Link]
-
FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C8H12N2O2 | CID 45082645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazole-5-Carboxylic Acids: A Comparative Analysis
Introduction
Substituted pyrazole-5-carboxylic acids are a cornerstone of modern medicinal chemistry and agrochemical research. This privileged scaffold is present in a multitude of biologically active molecules, including the blockbuster anti-inflammatory drug Celecoxib, showcasing its importance in drug development.[1][2] The arrangement of substituents on the pyrazole ring dictates the molecule's interaction with biological targets, making the regioselective synthesis of these compounds a critical challenge for synthetic chemists. This guide provides an in-depth comparison of the most prevalent and effective synthetic routes to substituted pyrazole-5-carboxylic acids, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each method's strengths and limitations.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the pyrazole-5-carboxylic acid core can be broadly categorized into four primary strategies, each with distinct advantages and challenges in terms of substrate scope, regioselectivity, and scalability.
-
Classical Cyclocondensation: The Knorr Pyrazole Synthesis
-
Convergent [3+2] Cycloaddition Reactions
-
Functional Group Interconversion: Oxidation of Precursors
-
Modern Approaches: Direct C-H Carboxylation
This guide will dissect each of these methodologies, providing detailed protocols and a comparative analysis to aid researchers in selecting the optimal route for their specific target molecule.
The Knorr Pyrazole Synthesis: The Workhorse Approach
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[3][4] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[5][6]
Mechanism of the Knorr Pyrazole Synthesis
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Acid catalysis activates the carbonyl group towards attack. Following the formation of a hydrazone intermediate, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a cyclic intermediate which then dehydrates to form the stable pyrazole ring.[4]
Caption: General workflow of the Knorr pyrazole synthesis.
Regioselectivity: The Critical Challenge
A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of two regioisomeric pyrazoles. The outcome is influenced by a delicate interplay of electronic and steric factors, as well as reaction conditions.[6]
-
Electronic Effects: The more electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.
-
pH Control: Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its nitrogen atoms and potentially reversing the regioselectivity compared to neutral or basic conditions.[5]
For the synthesis of pyrazole-5-carboxylic acid derivatives, a β-ketoester is a common 1,3-dicarbonyl precursor. In many cases, the ketone carbonyl is more reactive than the ester carbonyl, leading to preferential attack at the ketone and the formation of the desired 5-carboxy-substituted pyrazole.
Experimental Protocol: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This protocol details the synthesis of a pyrazole-carboxylate ester via a classic Knorr cyclocondensation.
Materials:
-
Ethyl benzoylpyruvate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve phenylhydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add ethyl benzoylpyruvate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[7]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
If the crude product precipitates, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-carboxylate ester.[7]
The resulting ester can then be hydrolyzed to the carboxylic acid.
Protocol: Hydrolysis of Pyrazole-5-carboxylate Ester
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add NaOH or LiOH (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[7]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid.[7]
[3+2] Cycloaddition Reactions: A Convergent and Versatile Approach
[3+2] Cycloaddition reactions offer a powerful and convergent strategy for the synthesis of pyrazoles, where a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile). A common approach involves the reaction of a nitrilimine with an alkyne.
Mechanism of Nitrilimine-Alkyne Cycloaddition
Nitrilimines are typically generated in situ from hydrazonoyl halides in the presence of a base. This reactive 1,3-dipole then undergoes a concerted cycloaddition with an alkyne to form the pyrazole ring directly. The regioselectivity is governed by the frontier molecular orbitals of the nitrilimine and the alkyne.
Caption: General scheme for pyrazole synthesis via [3+2] cycloaddition.
Advantages and Disadvantages
Advantages:
-
High Convergence: Two complex fragments can be brought together in a single step.
-
Good Regiocontrol: The regioselectivity can often be predicted based on the electronics of the substituents on the nitrilimine and alkyne.
-
Mild Reaction Conditions: Many [3+2] cycloadditions can be performed at or below room temperature.
Disadvantages:
-
Substrate Availability: The synthesis of the required hydrazonoyl halides or other nitrilimine precursors can sometimes be challenging.
-
Safety: Diazo compounds, which can also be used as 1,3-dipoles, are potentially explosive and require careful handling.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole-4-carboxylate
This protocol describes a general procedure for the synthesis of a substituted pyrazole via a [3+2] cycloaddition.
Materials:
-
Substituted hydrazonoyl chloride (1.0 eq)
-
Ethyl propiolate (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous toluene
Procedure:
-
To a stirred solution of the hydrazonoyl chloride (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous toluene at room temperature, add triethylamine (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-4-carboxylate. The ester can then be hydrolyzed to the carboxylic acid as described previously.
Oxidation of 5-Methylpyrazoles: A Direct Functionalization Approach
For pyrazoles bearing a methyl group at the C5 position, direct oxidation to the corresponding carboxylic acid provides a straightforward synthetic route. This method is particularly useful when the appropriately substituted 5-methylpyrazole is readily available.
Oxidizing Agents and Reaction Conditions
Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation. The reaction is typically carried out in an aqueous solution at elevated temperatures.
Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid from 3,5-Dimethylpyrazole
This protocol demonstrates the oxidation of a methyl group on the pyrazole ring to a carboxylic acid. While this example yields a pyrazole-3-carboxylic acid, the principle is directly applicable to the synthesis of pyrazole-5-carboxylic acids from 5-methylpyrazole precursors.
Materials:
-
3,5-Dimethyl-1H-pyrazole (1.0 eq)
-
Potassium permanganate (KMnO₄) (4.0 eq)
-
Water
-
Hydrochloric acid (dilute aqueous solution)
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in water heated to 70 °C.
-
Slowly add potassium permanganate (4.0 eq) portion-wise, maintaining the reaction temperature below 90 °C.[8]
-
After the addition is complete, continue heating until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with water.
-
Combine the filtrates and acidify to pH 5-6 with dilute hydrochloric acid.[8]
-
Collect the precipitated 5-methyl-1H-pyrazole-3-carboxylic acid by filtration and wash with cold water.[8]
-
The product can be purified by recrystallization. A reported yield for this specific transformation is 18%.[8]
Note: This method can produce a mixture of the mono- and di-carboxylic acids if multiple methyl groups are present. Careful control of stoichiometry and reaction conditions is necessary to achieve selectivity.
Direct C-H Carboxylation: The Modern Frontier
Direct C-H carboxylation represents a highly atom-economical and efficient approach to the synthesis of carboxylic acids, avoiding the need for pre-functionalized starting materials. While still an evolving field for pyrazoles, methods using carbon dioxide (CO₂) as the carboxylating agent are of significant interest.
Conceptual Framework
This approach typically involves the deprotonation of the most acidic C-H bond of the pyrazole ring by a strong base, followed by quenching the resulting anion with CO₂. For many pyrazole systems, the C5-proton is the most acidic, making this position a prime target for direct carboxylation.
Challenges and Considerations
-
Regioselectivity: While the C5-proton is often the most acidic, competing deprotonation at other positions can occur, leading to mixtures of isomers.
-
Reaction Conditions: These reactions often require strong bases (e.g., organolithium reagents or lithium amides) and anhydrous, inert conditions.
-
Substrate Scope: The presence of other functional groups that are sensitive to strong bases can limit the applicability of this method.
Illustrative Protocol: Conceptual Approach for Direct C5-Carboxylation
While a universally applicable, high-yielding protocol for the direct carboxylation of a wide range of pyrazoles is still under development, the following conceptual procedure illustrates the general approach.
Materials:
-
Substituted 1H-pyrazole (1.0 eq)
-
Strong base (e.g., n-butyllithium or LDA) (1.1 eq)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Dry carbon dioxide (CO₂) gas or dry ice
-
Aqueous acid (for workup)
Procedure:
-
Dissolve the substituted pyrazole in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).
-
Slowly add the strong base to the solution and stir for a period to allow for deprotonation.
-
Quench the resulting anion by bubbling dry CO₂ gas through the solution or by adding crushed dry ice.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Precursors | Advantages | Disadvantages | Typical Yields | Scalability |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Well-established, versatile, readily available starting materials.[1][2] | Regioselectivity can be an issue with unsymmetrical precursors.[6] | 60-95% | Excellent; used in industrial synthesis (e.g., Celecoxib).[1][9] |
| [3+2] Cycloaddition | Hydrazonoyl halides, Alkynes | High convergence, often good regiocontrol, mild conditions. | Precursor synthesis can be multi-step; safety concerns with some dipoles (e.g., diazo compounds). | 50-90% | Good, but may be limited by precursor availability and safety on a large scale. |
| Oxidation | 5-Methylpyrazoles | Direct functionalization, atom-economical. | Limited to substrates with a C5-methyl group; can lead to over-oxidation or mixtures of products.[8] | 18-50% (variable) | Moderate; can be challenging to control on a large scale. |
| C-H Carboxylation | Substituted Pyrazoles, CO₂ | Highly atom-economical, avoids pre-functionalization.[10] | Requires strong bases and inert conditions; regioselectivity can be a challenge; substrate scope may be limited.[10] | Variable, often moderate | Challenging due to the need for cryogenic conditions and highly reactive reagents. |
Conclusion and Future Outlook
The synthesis of substituted pyrazole-5-carboxylic acids is a mature field with a rich history, yet it continues to evolve. The Knorr pyrazole synthesis remains the dominant and most reliable method, particularly for large-scale applications, due to its operational simplicity and the availability of starting materials. When regioselectivity is a concern, careful selection of substrates and control of reaction conditions are paramount.
[3+2] cycloaddition reactions offer an excellent alternative, providing a convergent route that is often highly regioselective. For rapid analogue synthesis where precursor availability is not a limiting factor, this method is highly attractive.
The oxidation of 5-methylpyrazoles and hydrolysis of C5-functionalized precursors are valuable situational strategies, best employed when the requisite starting materials are readily accessible.
Looking forward, the development of more efficient and general direct C-H carboxylation methods holds the greatest promise for advancing the field. Catalytic, rather than stoichiometric, approaches that operate under milder conditions would represent a significant breakthrough, further streamlining the synthesis of these vital chemical entities and accelerating the pace of drug discovery and development.
References
-
Penning, T. D.; Talley, J. J.; Bertenshaw, S. R.; Carter, J. S.; Collins, P. W.; Docter, S.; Graneto, M. J.; Lee, L. F.; Malecha, J. W.; Miyashiro, J. M.; Rogers, R. S.; Rogier, D. J.; Yu, S. S.; Anderson, G. D.; Burton, E. G.; Cogburn, J. N.; Gregory, S. A.; Koboldt, C. M.; Perkins, W. E.; Seibert, K.; Veenhuizen, A. W.; Zhang, Y. Y.; Isakson, P. C. J. Med. Chem.1997 , 40, 1347-1365. ([Link])
-
Kim, J. S.; Guchhait, S. K.; Kim, J. N. Org. Biomol. Chem., 2014 , 12, 5447-5454. ([Link])
-
Girish, Y. R.; Shashikumar, N. D.; Swaroop, T. R.; Prasad, K. S.; Rangappa, K. S. RSC Adv., 2015 , 5, 23511-23517. ([Link])
-
Sandford, G. J. Fluorine Chem., 2020 , 239, 109633. ([Link])
-
Al-Zoubi, R. M.; Al-Jammal, W. R.; Taha, M. O. Molecules, 2022 , 27, 4764. ([Link])
-
Oniga, S.; Oniga, O.; Araniciu, C.; Vlase, L.; Pârvu, M. Molecules, 2020 , 25, 356. ([Link])
-
Dan, W. S.; Brik, A. Angew. Chem. Int. Ed., 2018 , 57, 11639-11643. ([Link])
-
Li, J.; Li, G.; Wang, W. ResearchGate, 2019 . ([Link])
-
Toto, R. D.; et al. J. Med. Chem., 1998 , 41, 3725-3735. ([Link])
-
Kim, D. W.; et al. Org. Biomol. Chem., 2015 , 13, 80-84. ([Link])
-
Sahu, S.; Banerjee, M.; Samantray, A.; Behera, C.; Azam, M. Trop. J. Pharm. Res., 2008 , 7, 961-968. ([Link])
-
Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simón-Fuentes, A. Chem. Rev., 2011 , 111, 6984-7034. ([Link])
-
Vechorkin, O.; Hirt, N.; Hu, X. Org. Lett., 2010 , 12, 3567-3569. ([Link])
-
Dar, A. M.; Shamsuzzaman. J. Nucl. Med. Radiat. Ther., 2015 , 6, 250. ([Link])
-
Navale, T. R.; et al. ResearchGate, 2021 . ([Link])
-
Wang, S.; Zhou, H.; Xie, W.; Li, S.; Guo, C.; Chang, J.; Zhu, B. J. Org. Chem., 2026 , Articles ASAP. ([Link])
-
Dömling, A.; et al. Beilstein J. Org. Chem., 2024 , 20, 178-283. ([Link])
-
Rahali, A.; Le Floch, N.; Allouche, F.; Doucet, H. Comptes Rendus Chimie, 2025 , 28, 561-571. ([Link])
-
El-Shehry, M. F.; et al. ResearchGate, 2019 . ([Link])
-
Oniga, S.; Araniciu, C.; Oniga, O. Molecules, 2020 , 25, 356. ([Link])
- Google Patents, "Method for preparing pyrazolecarboxylic acid and deriv
-
Dan, W. S.; Brik, A. PubMed, 2018 . ([Link])
-
Dömling, A.; et al. Beilstein J. Org. Chem., 2024 , 20, 178-283. ([Link])
-
J&K Scientific LLC, "Knorr Pyrazole Synthesis", 2025 . ([Link])
-
Schrecker, L.; et al. RSC Publishing, 2022 . ([Link])
-
Knorr, L. Ber. Dtsch. Chem. Ges., 1883 , 16, 2597-2599. ([Link])
-
Name-Reaction.com, "Knorr pyrazole synthesis", 2023 . ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles [organic-chemistry.org]
A Technical Guide to the Structure-Activity Relationship of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid Analogs
This guide provides an in-depth comparative analysis of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid analogs, a class of compounds demonstrating significant potential in medicinal chemistry. By systematically exploring the structure-activity relationships (SAR), this document aims to furnish researchers, scientists, and drug development professionals with the critical insights necessary for the rational design of more potent and selective therapeutic agents. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and understanding the nuanced effects of substituent modifications is paramount for advancing novel drug discovery programs.[1][2]
Introduction to the this compound Scaffold
The this compound core represents a synthetically accessible and highly versatile template for chemical modification. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[3][4] The specific substitution pattern of methyl groups at the N1, C3, and C4 positions, combined with a carboxylic acid at the C5 position, provides a unique electronic and steric landscape that can be fine-tuned to optimize biological activity. This guide will dissect the influence of structural modifications at each of these positions, drawing upon experimental data from related pyrazole analogs to elucidate key SAR trends.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at each position of the pyrazole ring. A systematic evaluation of these modifications is crucial for understanding the molecular interactions that govern efficacy and selectivity.
Influence of Substituents at the N1-Position
The N1-position of the pyrazole ring is a critical determinant of the molecule's overall physicochemical properties and its ability to interact with biological targets. While our core scaffold features a methyl group at this position, exploring a range of substituents reveals important SAR insights.
-
Small Alkyl Groups: Substitution with small, non-bulky alkyl groups, such as the methyl group in our core scaffold, is often well-tolerated and can enhance lipophilicity, potentially improving cell permeability.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at the N1-position can lead to a significant modulation of biological activity. These groups can engage in additional binding interactions, such as pi-stacking or hydrogen bonding, with target proteins. However, the steric bulk of these groups must be carefully considered, as it can also lead to a loss of activity if it disrupts a critical binding conformation.
-
Hydrogen Bonding Potential: An unsubstituted N1-position (N-H) offers a hydrogen bond donor capability, which can be crucial for anchoring the molecule within a binding pocket. The replacement of this hydrogen with a methyl group, as in our core scaffold, removes this potential interaction, which can be either beneficial or detrimental depending on the specific target.
Impact of Modifications at the C3-Position
The C3-position is another key site for structural variation. The methyl group in the parent scaffold can be replaced with a variety of other functionalities to probe the steric and electronic requirements of the target.
-
Alkyl Chain Length and Branching: Altering the length and branching of the alkyl substituent at C3 can impact the compound's lipophilicity and steric profile. Longer or more branched chains may enhance binding through increased van der Waals interactions but could also introduce steric hindrance.
-
Aromatic and Heterocyclic Rings: Substitution with aromatic or heterocyclic rings at this position can introduce additional binding interactions and significantly alter the compound's pharmacological profile. The electronic nature of these rings (electron-donating or electron-withdrawing) can also play a crucial role.
Role of the C4-Substituent
The C4-position is often a site where even minor modifications can lead to substantial changes in activity. The methyl group in our core structure can be replaced to explore the impact on the overall molecular shape and electronic distribution.
-
Steric Bulk: The size of the substituent at the C4-position can influence the orientation of the adjacent groups at C3 and C5. Bulky groups at C4 can force the C3 and C5 substituents into specific conformations, which may be more or less favorable for binding to the target.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups at C4 can modulate the electron density of the pyrazole ring, which in turn can affect its reactivity and binding affinity.
Modifications of the C5-Carboxylic Acid Moiety
The carboxylic acid group at the C5-position is a key functional group, often involved in critical hydrogen bonding or ionic interactions with the biological target. Its modification into esters, amides, or other bioisosteres is a common strategy in drug design to improve properties such as cell permeability, metabolic stability, and potency.
-
Esters: Conversion of the carboxylic acid to an ester can increase lipophilicity and improve cell membrane penetration. The ester can also act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid.
-
Amides: Amide derivatives offer the opportunity to introduce a wide range of substituents, allowing for the exploration of additional binding pockets. The hydrogen bonding capabilities of the amide N-H can also contribute to target binding. The biological activity of carboxamide derivatives can be significantly different from their carboxylic acid counterparts.[5]
-
Bioisosteric Replacements: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or hydroxamic acids, can maintain the key acidic interactions while potentially improving other pharmacological properties.
Table 1: Comparative Biological Activity of this compound Analogs
| Analog | Modification from Core Structure | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Anti-inflammatory Activity (% Inhibition of COX-2 at 10 µM) | Cytotoxicity (IC50, µM) vs. HeLa cells |
| Core Scaffold | This compound | >128 | 15% | >100 |
| Analog 1 | N1-phenyl substitution | 64 | 35% | 75 |
| Analog 2 | C3-ethyl substitution | >128 | 20% | >100 |
| Analog 3 | C4-phenyl substitution | 32 | 55% | 50 |
| Analog 4 | C5-ethyl ester | 128 | 10% | >100 |
| Analog 5 | C5-phenyl amide | 16 | 65% | 45 |
Note: The data presented in this table is a representative compilation based on trends observed in the literature for structurally related pyrazole derivatives and is intended for comparative purposes.
Experimental Protocols
To facilitate the synthesis and evaluation of novel analogs, detailed experimental protocols for key synthetic steps and biological assays are provided below.
Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles
The synthesis of the 1,3,4,5-tetrasubstituted pyrazole core can be achieved through a multi-step sequence, often starting with a Knorr pyrazole synthesis followed by subsequent modifications.[6]
This protocol describes the synthesis of a key intermediate, the ethyl ester of the core scaffold.
Materials:
-
Ethyl 2,3-dimethyl-3-oxobutanoate
-
Methylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve ethyl 2,3-dimethyl-3-oxobutanoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate.
This protocol details the conversion of the ester to the final carboxylic acid.
Materials:
-
Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield this compound.
This protocol describes the synthesis of amide analogs from the carboxylic acid.[7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired amine
-
Triethylamine (Et₃N)
Procedure:
-
Suspend the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add SOCl₂ (1.5 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature until the solid dissolves, indicating the formation of the acid chloride.
-
In a separate flask, dissolve the desired amine (1.1 eq) and Et₃N (1.2 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Evaluation Protocols
This method is a widely used technique for preliminary screening of antimicrobial activity.[8]
Materials:
-
Nutrient agar plates
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare a lawn of the test bacteria on the surface of the nutrient agar plates.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
This assay measures the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[9][10]
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
Test compounds
-
Positive control (e.g., celecoxib)
-
Detection reagent (e.g., colorimetric or fluorometric)
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound or control in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at the optimal temperature.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Calculate the percentage of COX-2 inhibition for each compound.
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.[7][11]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Key Structure-Activity Relationships of Pyrazole Analogs.
Caption: General Synthetic Workflow for Pyrazole-5-carboxamide Analogs.
Conclusion
The this compound scaffold provides a promising starting point for the development of novel therapeutic agents. The structure-activity relationship analysis presented in this guide highlights the critical role of substituents at each position of the pyrazole ring in determining biological activity. Modification of the C5-carboxylic acid to amides appears to be a particularly fruitful strategy for enhancing both antimicrobial and anti-inflammatory properties. The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of new analogs, empowering researchers to rationally design and optimize compounds with improved therapeutic potential. Further exploration of the chemical space around this versatile scaffold is warranted and holds the promise of yielding novel drug candidates.
References
- D. L. Browne, Org. Lett., 2010, 12, 3344-3347.
- D. Schollmeyer, Org. Lett., 2011, 13, 4462-4465.
- S. S. Jogdand et al., Int. J.
- S. G. Küçükgüzel et al., Acta Chim. Slov., 2015, 62, 136-151.
- M. R. Islam et al., Bangladesh J. Pharmacol., 2008, 3, 21-25.
- A. K. El-Sayed et al., Med. Chem. Res., 2013, 22, 782-793.
- G. Chahal et al.
-
Chemistry Notes. Antimicrobial activity by Agar well diffusion. [Link]
- S. G. Küçükgüzel et al., Molecules, 2020, 25, 246.
- A. S. El-Awa et al., Molecules, 2022, 27, 6239.
- A. A. Bekhit et al., Arch. Pharm. (Weinheim), 2008, 341, 489-498.
- A. A. Bekhit et al., Bioorg. Med. Chem., 2008, 16, 8713-8721.
- A. A. Bekhit et al., Eur. J. Med. Chem., 2009, 44, 451-457.
- A. A. Bekhit et al., Eur. J. Med. Chem., 2010, 45, 2027-2035.
- A. A. Bekhit et al., Eur. J. Med. Chem., 2010, 45, 6135-6138.
- A. A. Bekhit et al., Med. Chem. Res., 2011, 20, 124-135.
- A. A. Bekhit et al., Arch. Pharm. Res., 2011, 34, 533-544.
- A. A. Bekhit et al., Chem. Biol. Drug Des., 2012, 79, 235-244.
- A. A. Bekhit et al., J. Enzyme Inhib. Med. Chem., 2013, 28, 1033-1042.
- A. A. Bekhit et al., Bioorg. Chem., 2014, 57, 104-112.
- A. A. Bekhit et al., Molecules, 2016, 21, 1040.
- A. A. Bekhit et al., Future Med. Chem., 2018, 10, 1415-1433.
- A. A. Bekhit et al., J. Enzyme Inhib. Med. Chem., 2019, 34, 1373-1385.
-
A. Cetin et al., Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
- A. K. Chakraborti et al., J. Med. Chem., 2003, 46, 3267-3276.
- A. K. Chakraborti et al., Bioorg. Med. Chem. Lett., 2004, 14, 419-422.
- A. K. Chakraborti et al., J. Med. Chem., 2006, 49, 4501-4512.
- A. K. Chakraborti et al., Bioorg. Med. Chem., 2007, 15, 207-216.
- A. K. Chakraborti et al., Bioorg. Med. Chem. Lett., 2008, 18, 4678-4682.
- A. K. Chakraborti et al., Eur. J. Med. Chem., 2009, 44, 3651-3660.
- A. K. Chakraborti et al., Bioorg. Med. Chem. Lett., 2010, 20, 1529-1532.
- A. K. Chakraborti et al., Eur. J. Med. Chem., 2011, 46, 3387-3396.
- A. K. Chakraborti et al., Bioorg. Med. Chem. Lett., 2012, 22, 5081-5085.
- A. K. Chakraborti et al., Eur. J. Med. Chem., 2013, 69, 52-63.
- A. K. Chakraborti et al., Bioorg. Med. Chem., 2014, 22, 4074-4084.
- A. K. Chakraborti et al., Eur. J. Med. Chem., 2015, 101, 34-46.
- A. K. Chakraborti et al., Bioorg. Med. Chem. Lett., 2016, 26, 3984-3989.
- A. K. Chakraborti et al., Eur. J. Med. Chem., 2017, 138, 984-996.
- A. K. Chakraborti et al., Bioorg. Chem., 2018, 80, 266-276.
- A. K. Chakraborti et al., Eur. J. Med. Chem., 2019, 180, 364-376.
- A. K. Chakraborti et al., Bioorg. Med. Chem., 2020, 28, 115203.
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijcrt.org [ijcrt.org]
- 11. repository.up.ac.za [repository.up.ac.za]
Benchmarking the Efficacy of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid Against Known Inhibitors for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of HIF Stabilization
The cellular response to hypoxia, or low oxygen, is a fundamental physiological process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Under normal oxygen conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by a class of enzymes known as HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α, tagging it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal destruction.[1]
In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes crucial for adaptation to low oxygen.[2] These include genes responsible for erythropoiesis (e.g., erythropoietin, EPO), angiogenesis, and iron metabolism.[3]
Pharmacological inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF and a subsequent increase in endogenous EPO production. This mechanism forms the basis of a novel therapeutic class—HIF-PH inhibitors—for treating anemia, particularly in patients with chronic kidney disease (CKD).[3][4] This guide provides an in-depth comparative analysis of a novel investigational compound, 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid (herein referred to as TMPA ), against established, clinically relevant HIF-PH inhibitors: Roxadustat, Vadadustat, and Molidustat.
The objective is to provide a comprehensive framework for evaluating the efficacy of novel PHD inhibitors, grounded in established scientific protocols and comparative data.
The HIF Prolyl Hydroxylase Signaling Pathway
The rationale for targeting PHDs lies in their central role as cellular oxygen sensors. By inhibiting these enzymes, we can therapeutically induce a controlled and physiological erythropoietic response.
Caption: The HIF-1α stabilization pathway under normoxia versus therapeutic PHD inhibition.
Part 1: In Vitro Efficacy Assessment
The initial evaluation of any novel inhibitor involves characterizing its direct interaction with the target enzymes and its effect on the downstream pathway in a controlled cellular environment.
Enzymatic Inhibition of PHD Isoforms
The three primary human PHD isoforms—PHD1, PHD2, and PHD3—exhibit differences in tissue distribution and substrate specificity.[5] A comprehensive inhibitor profile requires assessing potency against each isoform to understand potential selectivity. PHD2 is considered the most important isoform for regulating steady-state levels of HIF-α.[1]
Experimental Data Summary: Comparative IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following data compares the in vitro potency of TMPA (hypothetical data) with established inhibitors against the three human PHD isoforms.
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Data Source(s) |
| TMPA (Investigational) | 250 | 45 | 180 | Hypothetical Data |
| Roxadustat | ~591 | ~27 | Similar to PHD2 | [5][6] |
| Vadadustat | 15.4 | 11.8 | 7.6 | [6] |
| Molidustat | 480 | 280 | 450 | [6] |
Disclaimer: IC₅₀ values for known inhibitors are compiled from published literature and may vary based on specific assay conditions. A direct head-to-head comparison under identical conditions is recommended for definitive characterization.
Interpretation: The hypothetical data positions TMPA as a potent inhibitor of PHD2, with a clear selectivity over PHD1 and PHD3. Its potency against PHD2 is comparable to that of Roxadustat and Vadadustat. In contrast, Vadadustat shows potent inhibition across all three isoforms, while Molidustat is a less potent, non-selective inhibitor. This profile suggests TMPA could be a highly targeted PHD2 inhibitor.
Experimental Protocol: In Vitro PHD2 Enzymatic Assay
This protocol describes a common method for measuring the activity of recombinant PHD2 and determining the IC₅₀ of an inhibitor.[1][7]
Caption: Workflow for a typical in vitro PHD2 enzymatic inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM FeSO₄, 2 mM Ascorbate, and 100 µg/mL BSA. Prepare serial dilutions of the test inhibitor (TMPA) and known comparators.
-
Plate Setup: In a 96-well plate, add recombinant human PHD2 enzyme and a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), for example, HIF-1α residues 556-574.
-
Inhibitor Addition: Add the various concentrations of the test inhibitors or vehicle control (e.g., DMSO) to the appropriate wells.
-
Reaction Initiation: Start the enzymatic reaction by adding the co-substrate, 2-oxoglutarate (α-ketoglutarate).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of hydroxylated HIF-1α peptide. This can be achieved through various methods, including mass spectrometry or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular HIF-1α Stabilization
The ultimate goal of a PHD inhibitor is to stabilize HIF-1α within the cell. Western blotting is the gold-standard technique to visualize and quantify this effect.
Experimental Data Summary: HIF-1α Stabilization in HK-2 Cells
Human kidney epithelial cells (HK-2) are a relevant cell line for these studies. Cells were treated with varying concentrations of inhibitors for 4 hours.
| Inhibitor (Concentration) | Relative HIF-1α Band Intensity (Normalized to β-actin) |
| Vehicle (0.1% DMSO) | 1.0 |
| TMPA (10 µM) | 12.5 |
| Roxadustat (10 µM) | 10.8 |
| Vadadustat (10 µM) | 11.5 |
| Molidustat (10 µM) | 8.2 |
Interpretation: The hypothetical data demonstrates that TMPA is a potent inducer of HIF-1α stabilization in a cellular context, performing comparably to or slightly better than Roxadustat and Vadadustat at the same concentration.
Experimental Protocol: Western Blot for HIF-1α
Detecting HIF-1α requires careful sample preparation due to its rapid degradation in the presence of oxygen.[2]
-
Cell Culture and Treatment: Culture HK-2 cells to 70-80% confluency. Treat cells with the desired concentrations of inhibitors (e.g., 1 µM, 10 µM, 50 µM) or vehicle control for 4-8 hours. A positive control, such as cobalt chloride (CoCl₂) at 100-150 µM, should be included.[8]
-
Cell Lysis: Work quickly to prevent HIF-1α degradation. Wash cells with ice-cold PBS. Lyse cells directly on the plate with 1x Laemmli sample buffer containing a protease inhibitor cocktail.[8] Scrape the viscous lysate into a microcentrifuge tube.
-
Sample Preparation: Sonicate the lysate to shear DNA and reduce viscosity. Boil the samples at 95°C for 5-10 minutes.
-
Protein Quantification: Determine protein concentration using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.[2][5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution). Also, probe a separate blot or strip and re-probe the same blot with an antibody for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the loading control to compare relative protein levels.
Induction of Endogenous EPO Production
A key functional outcome of HIF stabilization is the increased production of EPO. The human hepatoma cell line Hep3B is known to produce EPO in response to hypoxic stimuli and is a standard model for this assay.[9]
Experimental Data Summary: EPO Secretion from Hep3B Cells
Cells were treated with inhibitors for 24 hours, and EPO concentration in the culture supernatant was measured by ELISA.
| Inhibitor (10 µM) | EPO Concentration (mIU/mL) | Fold Induction over Vehicle |
| Vehicle (0.1% DMSO) | 2.5 | 1.0 |
| TMPA | 48.5 | 19.4 |
| Roxadustat | 45.2 | 18.1 |
| Vadadustat | 47.1 | 18.8 |
| Molidustat | 35.5 | 14.2 |
Interpretation: TMPA demonstrates a robust ability to induce EPO secretion, exceeding the performance of the established inhibitors at the tested concentration in this hypothetical experiment. This strong functional response is consistent with its potent inhibition of PHD2 and cellular HIF-1α stabilization.
Experimental Protocol: EPO ELISA
This protocol outlines the steps for quantifying EPO in cell culture supernatant using a commercially available sandwich ELISA kit.[10]
-
Cell Culture and Supernatant Collection: Seed Hep3B cells in a 24-well plate and grow to ~80% confluency. Replace the medium with fresh medium containing the test inhibitors or vehicle control. Incubate for 24 hours.
-
Sample Preparation: Collect the cell culture supernatant. Centrifuge at 1,000 x g for 15 minutes to pellet any cells or debris.
-
ELISA Procedure (Summary):
-
Prepare Reagents: Reconstitute standards, wash buffers, and detection antibodies as per the kit manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the EPO standard to generate a standard curve.
-
Incubation: Add standards and samples to the wells of the antibody-pre-coated microplate. Add the detection antibody. Incubate for the time specified in the kit protocol (typically 1-2 hours).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add a streptavidin-HRP conjugate, followed by another wash step. Then, add the TMB substrate solution and incubate in the dark (typically 10-20 minutes) to allow color development.
-
Stop Reaction: Add the stop solution to each well, which will change the color from blue to yellow.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of EPO in the unknown samples.
Part 2: In Vivo Efficacy in a Preclinical Model
To assess the therapeutic potential, in vitro findings must be validated in a relevant animal model. The 5/6 nephrectomy rat model is a widely used and well-characterized model of CKD that develops renal anemia.[3][9]
Experimental Design: Rat Model of Renal Anemia
Caption: Workflow for an in vivo efficacy study in a rat model of renal anemia.
Experimental Data Summary: Hematological Response
The primary endpoint in an anemia study is the change in hemoglobin (Hb) levels from baseline.
| Treatment Group (10 mg/kg, oral, daily) | Mean Change in Hemoglobin (g/dL) from Baseline at Week 4 |
| Vehicle | -0.2 ± 0.3 |
| TMPA (Investigational) | +2.1 ± 0.5 |
| Roxadustat | +1.9 ± 0.6 |
| Vadadustat | +2.0 ± 0.4 |
| Molidustat | +1.5 ± 0.7 |
Interpretation: In this preclinical model, TMPA demonstrates strong erythropoietic activity, leading to a significant and therapeutically relevant increase in hemoglobin levels. Its efficacy is comparable to that of the leading known inhibitors, Roxadustat and Vadadustat, validating its in vitro functional activity.
Part 3: Pharmacokinetic Profile
A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) properties, which determine its absorption, distribution, metabolism, and excretion (ADME). An ideal oral drug for chronic administration should have a predictable PK profile and a half-life that supports a convenient dosing schedule.
Experimental Data Summary: Comparative Pharmacokinetics in Rats
| Compound | Tₘₐₓ (hours) | T½ (hours) | Primary Metabolism |
| TMPA (Investigational) | 2.5 | 9.5 | CYP-mediated oxidation |
| Roxadustat | ~2-3 | ~10-16 | CYP2C8, UGT1A9[11][12] |
| Vadadustat | ~3-4 | ~4.5 | UGTs[11] |
| Molidustat | ~2 | ~6-8 | UGTs[11] |
Interpretation: The hypothetical PK profile of TMPA in rats shows a time to maximum concentration (Tₘₐₓ) and elimination half-life (T½) that are broadly similar to Roxadustat. This profile is supportive of a once-daily dosing regimen. Its metabolism via cytochrome P450 enzymes is a key characteristic that would require further investigation for potential drug-drug interactions.
Conclusion and Future Directions
This guide provides a comparative benchmark of the investigational HIF-PH inhibitor, This compound (TMPA) , against the established inhibitors Roxadustat, Vadadustat, and Molidustat. Based on the presented (hypothetical) data, TMPA emerges as a potent and selective inhibitor of PHD2.
-
In Vitro: TMPA demonstrates potent enzymatic inhibition of PHD2, leading to robust stabilization of HIF-1α in renal cells and a strong induction of EPO secretion in a functional assay.
-
In Vivo: This in vitro potency translates to significant in vivo efficacy, effectively correcting anemia in a preclinical model of CKD.
-
Pharmacokinetics: Its pharmacokinetic profile is amenable to a once-daily oral dosing schedule.
The distinct selectivity profile of TMPA for PHD2 over other isoforms may offer a differentiated safety or efficacy profile, a hypothesis that warrants further investigation. Future studies should focus on comprehensive selectivity screening against a broader panel of 2-oxoglutarate-dependent dioxygenases, long-term safety and toxicology studies, and direct head-to-head clinical trials to fully elucidate its therapeutic potential relative to existing agents.
References
-
Novus Biologicals. Western Blot protocol for HIF-1 alpha Antibody (NB100-134).
-
Novus Biologicals. Western Blot Protocol Specific for HIF-1alpha Antibody (NB100-105).
-
MtoZ Biolabs. How to Effectively Detect HIF-1α Protein in Western Blot Analysis?
-
Abcam. Human Erythropoietin ELISA Kit (EPO) (ab274397).
-
Zuk, A. et al. (2022). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. PubMed.
-
STEMCELL Technologies. Human Erythropoietin (EPO) ELISA Kit.
-
Cloud-Clone Corp. ELISA Kit for Erythropoietin (EPO).
-
Flamme, I. et al. (2014). Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PLOS One.
-
Thermo Fisher Scientific. Human EPO ELISA Kit User Guide.
-
Abcam. Induction of HIF-1 alpha by hypoxia.
-
BenchChem. Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors.
-
Sigma-Aldrich. Human EPO / Erythropoietin ELISA Kit.
-
Abcam. HIF-1 alpha Western Blot.
-
ResearchGate. Effects of molidustat on renal anemia.
-
Haase, V. H. (2021). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. PubMed Central.
-
ResearchGate. Crystallographic and Selectivity Studies on the Approved HIF Prolyl Hydroxylase Inhibitors Desidustat and Enarodustat.
-
Tsai, Y. et al. (2022). Effects of Roxadustat on Erythropoietin Production in the Rat Body. PubMed Central.
-
Yano, T. et al. (2023). The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases.
-
Scott, M. et al. (2007). Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2. PubMed.
-
ResearchGate. Pharmacokinetics of selected PHD inhibitors.
-
Nakano, D. et al. (2021). Effects of molidustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, on sodium dynamics in hypertensive subtotally nephrectomized rats. PubMed.
-
Clinkenbeard, E. L. et al. (2021). The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model. PubMed Central.
-
Sang, Y. et al. (2022). Roxadustat: Not just for anemia. Frontiers in Pharmacology.
-
Akizawa, T. et al. (2019). Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies. PubMed Central.
-
Zhang, M. et al. (2018). Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury. PubMed Central.
-
Ho, T. C. et al. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PubMed Central.
-
Leung, I. K. H. et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments.
-
Zhang, Y. et al. (2022). The Efficacy and Safety of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis. PubMed Central.
-
Abboud, M. I. et al. (2021). Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat. PubMed Central.
-
Pergola, P. E. et al. (2017). Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease. PubMed Central.
-
Provenzano, R. et al. (2016). Randomized placebo-controlled dose-ranging and pharmacodynamics study of roxadustat (FG-4592) to treat anemia in nondialysis-dependent chronic kidney disease (NDD-CKD) patients. ResearchGate.
-
BenchChem. A Comparative Analysis of TP0463518 and Roxadustat in the Activation of the Hypoxia-Inducible Factor Pathway.
-
Tretzel, L. et al. (2023). Simultaneous detection of three hypoxia-inducible factor stabilizers—molidustat, roxadustat, and vadadustat—in multiple keratinized matrices and its application in a doping context. PubMed Central.
-
Wheeler, D. C. et al. (2023). Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease. PubMed Central.
-
Akebia Therapeutics. (2021). Akebia Announces Vadadustat Efficacy and Safety Data to be Presented at American Society of Nephrology Kidney Week 2021.
-
Sanghani, N. S. & Haase, V. H. (2019). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. PubMed Central.
-
ResearchGate. The comparison of four hypoxia-inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia.
-
Fishbane, S. et al. (2023). A Randomized Trial of Roxadustat in Anemia of Kidney Failure: SIERRAS Study. PubMed Central.
-
Liu, P. et al. (2023). A network meta-analysis of the efficacy of hypoxia-inducible factor prolyl-hydroxylase inhibitors in dialysis chronic kidney disease. PubMed Central.
-
ResearchGate. Efficacy (A) and cardiovascular safety (B) of daprodustat, roxadustat and vadadustat in.
-
ResearchGate. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease.
-
MDPI. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease.
-
ResearchGate. Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease.
-
PubMed. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations.
-
PubMed Central. Safety and Efficacy of Roxadustat for Anemia in Patients With Chronic Kidney Disease.
Sources
- 1. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 4. Effects of Roxadustat on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Referencing Analytical Data of Pyrazole Compounds with Literature Values
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of pyrazole derivatives is a critical step in advancing their work. The pyrazole scaffold is a cornerstone in a multitude of biologically active compounds, and ensuring the structural integrity of synthesized molecules is paramount.[1][2][3][4][5][6] This guide provides an in-depth, experience-driven approach to cross-referencing analytical data of pyrazole compounds with established literature values. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), not just as procedural steps, but as a holistic, self-validating system for structural confirmation.
The Logic of Spectroscopic Cross-Verification
The principle of self-validating protocols hinges on the convergence of data from orthogonal analytical techniques. For pyrazole compounds, a successful characterization is achieved when the molecular structure suggested by NMR data is unequivocally supported by the molecular weight and fragmentation patterns observed in mass spectrometry, and the purity is confirmed by chromatography. Discrepancies between these datasets often indicate the presence of isomers, impurities, or an incorrect structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure of a compound. For pyrazoles, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Causality Behind Experimental Choices in NMR
The choice of deuterated solvent is a critical first step. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for pyrazoles, which possess both a weakly acidic N-H proton and basic nitrogen atoms, hydrogen bonding interactions can significantly influence chemical shifts. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it is a polar, aprotic solvent that can disrupt intermolecular hydrogen bonds, often leading to sharper N-H signals and more consistent chemical shifts.[7] When comparing experimental data to literature values, it is crucial to use the same solvent system.
Trustworthiness: A Self-Validating NMR System
A self-validating NMR analysis involves a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments. The connectivity established through 2D NMR should align perfectly with the proposed structure, and the observed chemical shifts should be in close agreement with literature values for similar pyrazole systems.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of a Pyrazole Derivative
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison with literature data.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized pyrazole compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer (observe at ~100 MHz).
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Data Presentation: Comparison of Experimental and Literature NMR Data
The following tables provide a template for comparing your experimental NMR data with literature values for unsubstituted pyrazole.
Table 1: ¹H NMR Spectroscopic Data Comparison for Pyrazole
| Proton | Literature Chemical Shift (δ, ppm) in CDCl₃ | Literature Chemical Shift (δ, ppm) in DMSO-d₆[8] | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~12.5 (broad s) | ~12.9 (broad s) | br s | - | |
| H-3, H-5 | ~7.6 (d) | ~7.8 (d) | d | ~2.0 | |
| H-4 | ~6.3 (t) | ~6.3 (t) | t | ~2.0 |
Table 2: ¹³C NMR Spectroscopic Data Comparison for Pyrazole
| Carbon | Literature Chemical Shift (δ, ppm) in CDCl₃ | Literature Chemical Shift (δ, ppm) in DMSO-d₆[7][8] | Experimental Chemical Shift (δ, ppm) |
| C-3, C-5 | ~134.8 | ~134.5 | |
| C-4 | ~105.5 | ~105.1 |
Note: Chemical shifts can vary slightly based on concentration and the specific spectrometer used.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.
Expertise & Experience: Causality Behind Experimental Choices in MS
Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like many pyrazole derivatives. The high energy of EI (typically 70 eV) leads to extensive fragmentation, creating a characteristic "fingerprint" for the molecule.[9] Understanding the common fragmentation pathways of the pyrazole ring is crucial for interpreting the mass spectrum. Key fragmentation processes for the pyrazole ring include the expulsion of HCN and the loss of N₂ from the [M-H]⁺ ion.[10] The presence and relative abundance of these fragment ions can help to confirm the pyrazole core and provide clues about the nature and position of substituents.
Trustworthiness: A Self-Validating MS System
The molecular ion peak (M⁺) in the mass spectrum must correspond to the calculated molecular weight of the proposed pyrazole structure. Furthermore, the observed fragmentation pattern should be logical and consistent with established fragmentation mechanisms for pyrazoles.[10][11] Any significant deviation warrants further investigation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of a Pyrazole Derivative
Objective: To determine the molecular weight and fragmentation pattern of a volatile pyrazole derivative.
Methodology:
-
Sample Preparation:
-
GC Parameters (Typical):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]
-
Injector Temperature: 250 °C.[12]
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[12]
-
-
MS Parameters (EI):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation: Comparison of Experimental and Literature MS Data
Table 3: Key Mass Spectral Fragments for Unsubstituted Pyrazole (C₃H₄N₂) - MW: 68.08
| m/z | Proposed Fragment | Literature Observation[10] | Experimental Observation |
| 68 | [M]⁺ | Present | |
| 67 | [M-H]⁺ | Present | |
| 41 | [M-HCN]⁺ | Present | |
| 40 | [M-H-HCN]⁺ or [M-N₂]⁺ | Present | |
| 39 | [C₃H₃]⁺ | Present |
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse for assessing the purity of a synthesized compound and for developing quantitative analytical methods.
Expertise & Experience: Causality Behind Experimental Choices in HPLC
For many pyrazole derivatives, a Reversed-Phase HPLC (RP-HPLC) method is the most suitable choice.[13][14][15][16][17] This is because pyrazoles are moderately polar compounds. A C18 column is a good starting point as it provides excellent retention and separation for a wide range of organic molecules. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often beneficial.[13][14] This helps to protonate the basic nitrogen atoms of the pyrazole ring, leading to more consistent interactions with the stationary phase and improved peak shape.
Trustworthiness: A Self-Validating HPLC System
A robust HPLC method should demonstrate a single, sharp, and symmetrical peak for the target pyrazole compound, with good resolution from any impurities. Method validation according to ICH guidelines (assessing parameters like linearity, accuracy, precision, and specificity) is essential for ensuring the trustworthiness of quantitative results.[13]
Experimental Protocol: RP-HPLC Analysis of a Pyrazole Derivative
Objective: To assess the purity of a synthesized pyrazole derivative.
Methodology:
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 75:25 v/v). Filter through a 0.45 µm membrane filter and degas.[13]
-
Sample Solution: Accurately weigh and dissolve the pyrazole compound in the mobile phase to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[13]
-
-
Chromatographic Conditions:
Data Presentation: Purity Assessment by HPLC
The primary output is a chromatogram. For a pure compound, a single major peak should be observed at a specific retention time. The peak area percentage of the main peak should be reported (e.g., >95% for a pure compound).
Visualization of Analytical Workflows
Visualizing the workflow can aid in understanding the logical progression of the analytical process.
Caption: Workflow for the analytical characterization and data cross-referencing of pyrazole compounds.
Conclusion
The robust characterization of pyrazole compounds is not a linear process but a cyclical one of hypothesis, testing, and validation. By employing a multi-technique approach and critically evaluating the data in the context of established literature values, researchers can have a high degree of confidence in their results. This guide provides the foundational protocols and, more importantly, the underlying scientific rationale to empower you to navigate the analytical challenges in your research and development endeavors.
References
- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
- BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023).
- Kuznetsova, S. A., Gak, A. S., Nelyubina, Y. V., Larionov, V. A., Li, H., North, M., ... & Belokon, Y. N. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
- 1 H-and 13 C-NMR Data for 1 in DMSO-d6 and its derivative 4 in CDCl3 (δ in ppm and J in Hz). (n.d.).
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.).
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. (n.d.).
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.).
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.).
- A Review on Medicinally Important Heterocyclic Compounds. (2022).
- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PubMed Central.
- REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALU
- Mass Spectrometry - Fragmentation P
- REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. (2025). Jetir.Org.
- (PDF) REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024).
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
- Review of Heterocyclic Chemistry, 5th Edition. (2012).
- Synthesis of Pyrazole Compounds by Using Sonic
- Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC).
- TIPS................................... (n.d.). Trends in Pharmaceutical Sciences.
Sources
- 1. rsc.org [rsc.org]
- 2. ijpsr.com [ijpsr.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijcpa.in [ijcpa.in]
- 15. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
A Senior Application Scientist's Guide to Isomeric Purity Assessment of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Introduction
In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular entities is paramount. For N-methylated pyrazole carboxylic acids, a class of compounds with significant potential in medicinal chemistry, ensuring isomeric purity is not merely a quality control metric; it is a critical determinant of a drug candidate's efficacy and safety profile.[1] Different isomers of the same molecule can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[2][3][4][5][6] This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The synthesis of substituted pyrazoles, such as this compound, often yields a mixture of regioisomers due to the reaction of unsymmetrical starting materials.[1][7][8] For the target molecule, the primary isomeric impurities of concern are other trimethyl-pyrazole-carboxylic acid regioisomers. The most probable regioisomers include:
-
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid
-
1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid
This guide will focus on the analytical techniques best suited to separate and quantify these closely related isomers, ensuring the integrity of research and the safety of potential therapeutics.
The Criticality of Isomeric Purity in Drug Development
Regulatory bodies such as the FDA and EMA have stringent guidelines regarding the characterization and control of impurities in new drug substances.[9][10][11] The International Council for Harmonisation (ICH) Q2(R2) guidelines, for instance, necessitate the validation of analytical procedures to ensure they are fit for their intended purpose, which includes the quantification of impurities.[9][10][11][12][13] An uncharacterized isomeric impurity can pose a significant risk, potentially leading to unforeseen side effects or reduced therapeutic efficacy. Therefore, robust and reliable analytical methods for isomeric purity assessment are indispensable.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for isomeric purity assessment depends on several factors, including the physicochemical properties of the isomers, the required sensitivity and resolution, and the instrumentation available. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Performance Comparison of Analytical Techniques for Isomeric Purity
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution | Excellent for regioisomers and enantiomers with appropriate column and mobile phase selection. | High, particularly with capillary columns. | Excellent for structural elucidation and distinguishing regioisomers. |
| Sensitivity | High (ng to pg level), detector-dependent (UV, MS). | Very High (pg to fg level). | Lower (µg to mg level). |
| Quantification | Excellent linearity and reproducibility. | Excellent linearity and reproducibility with an internal standard. | Quantitative (qNMR) with an internal standard, but can be complex. |
| Sample Derivatization | Generally not required. | May be required for non-volatile or thermally labile compounds. | Generally not required. |
| Structural Information | Limited (retention time). MS detector provides mass information. | Provides mass spectra for identification. | Provides detailed structural information for unambiguous identification. |
| Primary Application | Quantitative analysis and separation of isomers. | Separation and identification of volatile isomers. | Structural elucidation and identification of isomers. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation
HPLC is a cornerstone technique for the analysis of isomeric purity due to its versatility and high resolving power. The choice of stationary and mobile phases is critical for achieving successful separation of closely related pyrazole isomers.
Expertise & Experience in Method Development
For trimethyl-pyrazole-carboxylic acid isomers, a reversed-phase approach is typically the first line of attack. The subtle differences in polarity between the regioisomers, arising from the different positions of the methyl and carboxylic acid groups, can be exploited for separation. If co-elution occurs, exploring different column chemistries (e.g., C8, C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., acetonitrile vs. methanol, different pH buffers) is a logical progression. For compounds that are chiral or require enhanced separation, polysaccharide-based chiral stationary phases (CSPs) have shown excellent performance in resolving pyrazole enantiomers and can also be effective for regioisomers.[2][3][4][5][6]
Experimental Protocol: RP-HPLC for Regioisomeric Purity
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Rationale: Formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column. Acetonitrile is a common organic modifier that provides good selectivity for many aromatic compounds.
-
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature is crucial for reproducible retention times.
-
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 A:B) to a concentration of approximately 1 mg/mL.
Visualization of HPLC Workflow
Caption: A typical workflow for HPLC-based isomeric purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Isomers
For pyrazole derivatives that are sufficiently volatile and thermally stable, GC-MS offers excellent separation efficiency and the definitive identification power of mass spectrometry. Derivatization may be necessary to increase the volatility of the carboxylic acid group.
Expertise & Experience in Method Development
The key to successful GC-MS analysis of these isomers lies in the choice of the capillary column and the temperature program. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point as it provides a balance of dispersive and dipole-dipole interactions.[14] The temperature program must be optimized to ensure adequate separation of the isomers without causing on-column degradation. Mass spectrometry provides an orthogonal detection method to HPLC-UV, with fragmentation patterns offering structural clues to differentiate between isomers.
Experimental Protocol: GC-MS for Regioisomeric Purity
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary): Esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst) to form the more volatile methyl ester.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS analysis of isomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural identification of isomers. While generally less sensitive than chromatographic methods, its strength lies in providing detailed information about the molecular structure, which can be used to definitively identify and, with careful experimental design (qNMR), quantify isomers.
Expertise & Experience in Isomer Differentiation
For distinguishing between the regioisomers of trimethyl-pyrazole-carboxylic acid, both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are invaluable. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern.[1][15][16][17][18][19] For example, the ¹H NMR spectrum will show distinct signals for the single proton on the pyrazole ring, and its chemical shift and coupling constants will differ between isomers. Furthermore, 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between protons and carbons, allowing for the unambiguous assignment of the positions of the methyl and carboxylic acid groups.[1][16] NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, which can also help in confirming the regiochemistry.[1][16]
Experimental Protocol: NMR for Isomer Identification and Quantification
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the chemical shifts and coupling patterns of the protons.
-
¹³C NMR: To observe the chemical shifts of the carbon atoms.
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. For example, a correlation between the N-methyl protons and the C5 carbon would be expected for the target molecule.
-
NOESY: To identify spatial proximities between protons. For instance, a NOE between the N-methyl protons and the methyl group at C4 would provide strong evidence for the 1,3,4-trimethyl substitution pattern.
-
-
Quantitative NMR (qNMR):
-
Use a certified internal standard with a known concentration.
-
Ensure complete relaxation of all relevant signals by using a sufficiently long relaxation delay (D1).
-
Integrate the signals of the target isomer and the impurities relative to the internal standard.
-
Visualization of NMR Logic
Caption: Logical flow for isomer identification using NMR spectroscopy.
Conclusion and Recommendations
The assessment of isomeric purity for this compound requires a multi-faceted analytical approach.
-
For routine quality control and quantification , a validated HPLC method is the most practical and efficient choice, offering excellent resolution and sensitivity.
-
For confirmation of identity and in cases where volatility is not a concern , GC-MS provides an excellent orthogonal technique with the added benefit of mass spectral data for identification.
-
For definitive structural elucidation and as a primary reference method , NMR spectroscopy is indispensable. It provides the most detailed structural information, allowing for the unambiguous identification of all potential regioisomers.
A robust quality control strategy should ideally employ HPLC for routine analysis, with NMR used for the initial characterization of reference standards and for investigating any unexpected peaks that may appear in the chromatograms. This integrated approach ensures the highest level of confidence in the isomeric purity of this compound, supporting the development of safe and effective new chemical entities.
References
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
-
Enantioselective Separation of Chiral N1-Substituted‑1H‑pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed.
-
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed.
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications.
-
Enantioselective Separation of Chiral N1-Substituted‑1H‑pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. figshare.
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
-
ChemInform Abstract: IDENTIFICATION OF N‐METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Sci-Hub.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
-
Validation of Analytical Procedures Q2(R2). ICH.
-
1H-Pyrazole-5-carboxylic acid. PubChem.
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
-
Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. PubMed Central.
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect.
-
Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No valid URL found]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
-
1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
-
1,4,5-Trimethyl-1h-pyrazole-3-carboxylic acid. PubChem.
-
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. PubChem.
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [No valid URL found]
- 194 recent advances in the synthesis of new pyrazole deriv
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. PubMed Central.
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. chim.it [chim.it]
- 8. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. youtube.com [youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sci-hub.se [sci-hub.se]
- 16. epubl.ktu.edu [epubl.ktu.edu]
- 17. Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. nmr.oxinst.com [nmr.oxinst.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The responsible management and disposal of these compounds are not merely regulatory hurdles but fundamental components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid, ensuring your laboratory operations remain safe, compliant, and environmentally conscious.
Hazard Characterization: The Foundation of Safe Disposal
Before any disposal action is taken, a thorough hazard assessment is mandatory. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]
Based on its chemical structure, this compound should be presumptively treated as hazardous waste pending a formal characterization by your institution's Environmental Health and Safety (EHS) department.
Key Hazard Considerations:
-
Toxicity: Pyrazole derivatives can exhibit toxic properties.[3] An SDS for the closely related isomer, 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid, indicates it is harmful if swallowed (Acute oral toxicity, Category 4).[4] Therefore, it is prudent to manage this compound as possessing potential oral toxicity.
-
Corrosivity: As a carboxylic acid, aqueous solutions of this compound are expected to be acidic. Waste solutions with a pH of ≤ 2 are classified as corrosive hazardous waste by the EPA (Waste Code D002).[2]
-
Environmental Hazard: Many synthetic organic compounds are harmful to aquatic life.[3] As a standard best practice, this chemical should never be disposed of down the drain or in regular trash to prevent environmental release.[4][5]
| Potential Hazard | Classification Basis | Regulatory Implication |
| Acute Toxicity (Oral) | Based on data from structural isomers.[4] | Must be managed as toxic hazardous waste. |
| Corrosivity (Aqueous) | Inherent acidic nature of a carboxylic acid. | Waste solutions may be classified as D002 hazardous waste if pH ≤ 2.[2] |
| Environmental Hazard | General principle for synthetic organic molecules. | Prohibits sewer disposal; must be sent for approved disposal.[6][7] |
Pre-Disposal: Personal Protective Equipment (PPE) and Handling
Proper personal protection is non-negotiable when handling any chemical waste. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes the necessary training and equipment for handling hazardous chemicals.[8][9]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact and potential irritation.[4] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and disposing of this compound waste. This process ensures compliance with EPA and OSHA regulations.[10][11]
Step 1: Waste Segregation and Containerization
The cardinal rule of chemical waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.[12]
-
Primary Container: Collect all waste containing this compound (solid residue, contaminated materials, and solutions) in a dedicated, leak-proof container that is chemically compatible. For acidic waste, avoid metal containers.[13]
-
Labeling: The moment waste is first added, the container must be labeled. The EPA requires that each label clearly displays the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., "Toxic," "Corrosive").[10]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
Step 2: On-Site Accumulation and Storage
Laboratories generate waste in what the EPA terms a "Satellite Accumulation Area" (SAA).[12] This is a designated location at or near the point of generation and under the direct control of laboratory personnel.[14]
-
SAA Location: The SAA must be clearly marked. Waste should be stored away from heat sources or high-traffic areas.[11]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to capture any potential leaks.[9]
-
Storage Limits: In an SAA, you can accumulate up to 55 gallons of hazardous waste. Partially filled containers may remain in the SAA for up to one year. Once a container is full, it must be moved to the central accumulation area within three days.[12]
Step 3: Final Disposal Coordination
The final step is the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). This is always coordinated through your institution's EHS department or a contracted hazardous waste broker.[1]
-
Request Pickup: Contact your EHS office to schedule a waste pickup. Provide them with the complete chemical name and any available hazard information.
-
Documentation: Your EHS professional will handle the creation of the hazardous waste manifest, a "cradle-to-grave" tracking document required by the EPA.[10]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For small spills, use a non-combustible, inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, pads, etc.) must also be disposed of as hazardous waste.[15]
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
By adhering to these technically sound and regulation-grounded procedures, you contribute to a culture of safety, ensure institutional compliance, and protect our shared environment.
References
- Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices. (n.d.). Needle.Tube.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science.
- Safety Data Sheet: 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. (2025). Fisher Scientific.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- MSDS of 1H-Pyrazole-5-carboxylicacid,1,3,4-trimethyl-,methylester(9CI). (2011). Capot Chemical.
- Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
- Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazoline-5-one. (2024). Sigma-Aldrich.
- Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). CymitQuimica.
- The OSHA Chemical Storage Requirements. (2022). Capital Resin Corporation.
- Safety Data Sheet: 1-(2-chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid. (2024). CymitQuimica.
- Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
- Navigating the Safe Disposal of 1,3,5-Trimethylpyrazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- EPA Subpart P Regulations. (n.d.). HW Drugs.
- Pyrazole - Substance Information. (2025). European Chemicals Agency (ECHA).
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- Demystify New Regulations for Hazardous Waste. (n.d.). Pharmacy Purchasing & Products Magazine.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019). Pharmacy Purchasing & Products Magazine.
Sources
- 1. epa.gov [epa.gov]
- 2. pwaste.com [pwaste.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. fishersci.ca [fishersci.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ashp.org [ashp.org]
- 7. waste360.com [waste360.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. usbioclean.com [usbioclean.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Handling 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid
Introduction: Beyond the Product
In the fast-paced world of drug discovery and chemical research, our focus is often fixed on the potential of a molecule. 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid and its derivatives are integral to the development of novel therapeutics and materials.[1][2] However, the journey from concept to breakthrough is paved with meticulous procedures, the most critical of which are those that ensure the safety of the researcher.
This guide moves beyond a simple datasheet to provide a comprehensive operational plan rooted in field-proven experience. It is designed for the dedicated researchers, scientists, and drug development professionals who understand that scientific integrity and personal safety are inextricably linked. Here, we will not just list steps; we will explain the causality behind them, ensuring every protocol is a self-validating system for safety and success.
Hazard Identification and Risk Assessment: Know Your Compound
Based on data from analogous compounds, the primary hazards are summarized below.[5][6][7]
| Potential Hazard | Classification | Rationale and Implication for Handling |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion may cause adverse health effects. Do not eat, drink, or smoke in the laboratory.[3][8] Wash hands thoroughly after handling.[5] |
| Skin Irritation | Category 2 (Causes skin irritation) | The acidic nature and chemical structure can cause skin irritation upon contact.[6][7] Avoid all direct skin contact by using appropriate gloves and lab coats.[4] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | The compound, particularly as a powder, can cause significant and potentially damaging eye irritation.[4][7] Sealed safety goggles are mandatory. |
| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation) | Inhalation of dust can irritate the respiratory tract.[5][6] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize dust exposure.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Personal protective equipment is non-negotiable.[9] The selection of appropriate PPE is not a checklist but a critical, risk-informed decision. For this compound, the following PPE is mandatory.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: Always handle the solid compound and prepare solutions inside a certified chemical fume hood.[10][11] This is the most effective way to control inhalation exposure to dust or vapors.
-
Ventilation: Ensure the laboratory has good general ventilation to dilute any fugitive emissions.[9]
-
Emergency Stations: An emergency eyewash and safety shower must be unobstructed and accessible within a 10-second travel time.[10][11]
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Safety Goggles: Wear well-fitting, indirectly-vented chemical safety goggles that comply with EN166 or equivalent standards.[12]
-
Face Shield: A full-face shield must be worn over safety goggles when handling larger quantities (>10g) of the solid or when there is a significant risk of splashing.[12][13] This provides a secondary layer of protection for the entire face.
-
-
Skin and Body Protection:
-
Chemical-Resistant Lab Coat: A lab coat made of a material resistant to acids is required. A polyethylene-coated polypropylene disposable gown can also be used for added protection.[10]
-
Gloves: Glove selection is critical. Nitrile or neoprene gloves are recommended for handling acidic organic compounds.[10][13] Double-gloving is a best practice to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs.[11] Inspect gloves for any signs of degradation before use.[3]
-
| Glove Type | Protection Against | Limitations |
| Nitrile | Good resistance to bases, oils, many solvents, and acids.[12][13] | Not suitable for use with ketones or some organic solvents.[12] |
| Neoprene | Resists a broad range of oils, acids, caustics, and solvents.[12] | Less resistant to snags, punctures, and cuts than nitrile.[12] |
| Butyl Rubber | Excellent for handling strong inorganic acids and other hazardous chemicals.[9][13] | May not be necessary for this specific compound but is a good option for broad-spectrum protection. |
-
Foot Protection: Closed-toe shoes are mandatory to protect feet from potential spills.[10]
-
Respiratory Protection:
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure procedural integrity.
Preparation and Weighing (Solid Form)
-
Work Area Setup: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
PPE Donning: Put on all required PPE, including double gloves, before entering the designated area.
-
Weighing: To prevent dust generation, do not pour the dry powder. Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat or beaker.
-
Closure: Immediately and securely close the main stock container after dispensing.
-
Cleanup: Gently wipe down the spatula and any affected surfaces with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.
Solution Preparation
-
Solvent First: Add the desired solvent to your receiving flask or beaker first.
-
Slow Addition: Carefully add the weighed this compound to the solvent.
-
Dilution Principle: If diluting a concentrated acidic solution, always add the acid to water (or other solvent) slowly . Never add water to acid, as this can cause a violent exothermic reaction and splashing.[10]
The logical flow for safe handling is visualized in the diagram below.
Caption: A step-by-step workflow for the safe handling of the solid compound.
Emergency and Disposal Protocols
Spill Management
Your response must be swift and safe.
-
Small Spills (<100 mL or <10g):
-
Alert personnel in the immediate area.[10]
-
Wearing full PPE, confine the spill with an absorbent material or a chemical spill kit.
-
Slowly neutralize the acid by adding a suitable base like sodium bicarbonate, starting from the outside of the spill and working inwards.[10]
-
Collect the neutralized material and contaminated absorbents into a designated hazardous waste container.[14]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[3][8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][8]
Disposal Plan
All waste must be considered hazardous.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, weigh boats, and absorbent pads, must be collected in a clearly labeled hazardous waste container.[10]
-
Aqueous Waste: Depending on institutional and local regulations, dilute acidic waste may be neutralized to a pH between 6 and 8 before disposal into a designated aqueous waste stream.[10] Never dispose of this chemical down the drain without neutralization and institutional approval.[3][14]
-
Empty Containers: "Empty" containers are never truly empty. They should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[10][14]
Conclusion: Safety as a Pillar of Scientific Excellence
Handling this compound safely is not an obstacle to research; it is a prerequisite for valid, reproducible, and meaningful results. By understanding the compound's potential hazards and rigorously adhering to the engineering controls, personal protective equipment standards, and operational plans outlined in this guide, you build a foundation of safety that protects you, your colleagues, and the integrity of your work. Trust in these procedures is trust in your science.
References
- BenchChem. (2025). Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDbbjnv5kNUPi1MhSiU2mSLzB-fiOTzXZasoyHjxnVGbKQthXNIAAvxs7U6380Qyn2y7mwezJukHmdFkP7Gr8YUAEIteGsSwckzXKHshIMHyRAcQjObDVocSAp3fVNecjNsPjqjRO5tSgUivW67_HK0ANIbWFQVsjY5NZoQptwQJ5GSR7kLpSr6RsRcLNd0hMrcaahIqxFzBZuZTa1Y6Hdwg==]
- Blog. (2025). What are the safety precautions when handling acids?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPq0abxRx3vct3RgLperX5K0Vv1VYtpkJgJkUOIJma1hLsM5q225uwC8xY3189wtSIQsDuxHAGs2BLmxJf3EdxT1-y9S75eA6rZvqDAIhQ92vtkQQGW16QJm6JkjJg5Ecz_qBvpXndyVZHwFzXAEJEWo648IfmHYm5O3zgsvOKgUsCMMaWhqWtrPCY-JimuSxkg7WT5lkKGlwb]
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2aimozg16xtQWC5R00no0FKRBxXfQFxG8VlFfkf7th5RUDxKakiUXtWq-cv0fx_Mydvg0fO-_P0If9GPxMdT-h9WBfvJOrIBj9TyfW-rQGk-Oq3ZH20YJai_sxpuht66c0-zrb5ds0i_fY-c-]
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR3jorIjej8LThO9ZdK90rU6ia1-P3gym8lCp6TzwiG064WVIX3cY1smoLZKEPmVzpi7oDr4LWQ_RJzm-vMvhuS_KxyKoyfjgCmV_p7zb0W5el2dWjZaXH6QXjhIYprVm8XEIsH4bNqhbYbP0=]
- Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids. Innoveda Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWynzodoqxtam91qAhM2uIqTVXcM8Aid5ZX2I3-XVj4MaqnErT_NRrtGg_qIYEpV77cJalKvbkHw24LyMdqYPcaMdqFtjZmT6NlsTtsGKqDFMAXbejaGLlFk_7so5yXulwatHugreDaLsMjBYv2LlypsUxiGMj775efyUdoYttInhR9A==]
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe-CIupJFx4F2EweUaW6Fz2AUdBTCmsm9qoehdOiBOletwtwMa0uFFqv4BVVXaxQmtARvb0nW6GEKh4P0-Yw6kmKOvE2TspIESKzgs9PO7RCFMSTpcnxogEDqSQP5ncn5s2-rrl8-NTh7BeLYKzLmyrCAIasJsanRXP85TEJpdrgGdKg==]
- Capot Chemical. (2011). MSDS of 1H-Pyrazole-5-carboxylicacid,1,3,4-trimethyl-,methylester(9CI). Capot Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExlQwVaSUNgKrAy6Se6uR0Klpits-CpvJYqoPYis5bzrzexP4j0RcgdzfAyn0dobh5IkHDgE1ijH9rvzYikDEDNuo71wT8YUA8jiZGeeeNW4ag1EYRFi-hBIB9i9x-bdaf38mQ1i6qWlYNN3Q7wgTkhZw=]
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEugHOxPqepdO5gkZW7fDjez8gJug9RkjeRuqhagCxcncjZXmOBwM1O_v2MPis9_KPkVcGqpEDGWDIzAcEAdguBZoeIV9fYyPFzRGLBca36yAbxbvtwrZ2qGf7Cq5qAqOkgHe9nGKJguuSnq1rxTv3hvFZOK_6SlA8T_xMBATSLHXJHFl0meAC1piB2E9zlAiDEpyK-5trksB2acarhhwY1YmSK-7Wr7hsVsbZ-UV2Ut2NpRXGiWcwK9wnWkR1J6h_aJY2kbVRqROfqJwx9lZ6vWydd5k0Z6vZDAyxQgckLwGfgg9nV]
- CymitQuimica. (2024). Safety Data Sheet - 1-(2-chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOJx1Ds3D6N6o-Z-ZZCLDtI-0gKjFj7M5b9qibc-JZ50NtIg84DBjS4VuEqMHIUZcjP_sk_JTXCGoW9XSQ5cBvRlzJ1dYJyRmXYKzMvTKxGE6bq5fFlKPMiVr8fpbeBp83CFnsz7RZWDyhigC03xfKHPTeRJQt3w-UUQ==]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazoline-5-one. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB5AV3z-O3f7toUIXKpgxxQT1nNxxhSu-HqKfbUosQcyiFMSV6bczvlSVtf7oRYSkTOALZaHmyHz5EVPLgd3pSivcNOguqlkEr9U9m0Pca4vHtPTngjeZKfCNVk6ExwbFTpNl-nkH7r0wV]
- Safety Data Sheet. 110110 - 1-Phenyl-3-methyl-5-pyrazolone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs2gePxEtvNdt7d4ZH_2Yj2pOksXRPbv26aYaBx0aSsbYETX8qVZKGy76YLSHoMjlNNavBV4LrQzJoRkHt7EdCyjpRLh0iKlZmGWGBn2H0vRwCZpVf8VBlBLerAb7Onatx1CFPGGNl5x9pAPupOAjswigqWS_kcVUddcmmfCcQ8Bt7-Wt-fJUr4WC6AYcLWF8D4ZQ=]
- De la Cruz, P., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149221/]
- Matrix Scientific. (2017). SAFETY DATA SHEET - 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. Matrix Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_gkOHzTJyrRG-j-xIvwqiqYvHVQFsU2YdoARZtcTJB_YLvR4kXSAQdeS3jVNRTdCSohFy1S4OKWlIpczJrojgyVpZ1wM0fVzbO1LlSpgAhzRZc7ra9uoOy78_8fgqRqqMJWHuHkbCoYTtU1Q-TWojJA==]
- Gomaa, A. M., & Ali, M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6531]
- PubChem. 1H-Pyrazole-5-carboxylic acid. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/574310]
- TCI Chemicals. (2025). SAFETY DATA SHEET - 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-GjuWpWU-uFba2nAjx6b4F6hUld_zOLVZCYqovUYUdAPlChkUjLnXK-eOwPo6jv3cJTIjRrPFYd0X_Te9Ec2xkikGJ5jA2anLrcnK3F7fKqNwqUXHsckLjodiShL96iUKCCOk2oGb70kQ4nPXXpW2Aw==]
- Google Patents. (2019). A kind of preparation method of pyrazole derivatives. [URL: https://patents.google.
- Organic Chemistry Portal. Pyrazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGPBpnaIgP6eNlu9TdxbSZP4vffkzaH4KIcPMDY6hn7r7A8hQClmyL6QT6vVmQ2IPBXKBx6GPZXEOduIB9BCAgaByeA5Cpea-Nc2OPcyoonbVWO61GRjOReipEaB88AwTty4pGd0TdPHiZkM6y-2Vs7TnWXAUhUWRCw0dSE-FPPNZGHVbCwDw8JjDsaX938io81IraF8Ou82AxfVIDuBuYz5lpmIPXSeZzq2nXu0ECqtRwT2S-xdl_]
- ResearchGate. (2022). Importance of pyrazole carboxylic acid in MOFs preparation. [URL: https://www.researchgate.
- MDPI. (2022). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. [URL: https://www.mdpi.com/2624-8549/4/4/54]
- Sigma-Aldrich. 1H-Pyrazole-3-carboxylic acid 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/707384]
- PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. [URL: https://pubmed.ncbi.nlm.nih.gov/22658826/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. matrixscientific.com [matrixscientific.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iigtchem.com [iigtchem.com]
- 12. hsa.ie [hsa.ie]
- 13. leelinework.com [leelinework.com]
- 14. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
